L-AP6
説明
Structure
2D Structure
特性
IUPAC Name |
2-amino-6-phosphonohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOXWRQXHFVNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913181 | |
| Record name | 6-Phosphononorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78944-89-5 | |
| Record name | 6-Phosphononorleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78944-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6-phosphonohexanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078944895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Phosphononorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of L-AP6
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: The initial request for information on L-AP6 as a phosphodiesterase inhibitor appears to be based on a misidentification of the compound's primary biological target. Extensive investigation has revealed no credible evidence of this compound acting as a phosphodiesterase inhibitor. This guide provides a comprehensive overview of the well-established mechanism of action of this compound, also known as L-(+)-2-Amino-6-phosphonohexanoic acid, as a selective agonist at a quisqualate-sensitized glutamate (B1630785) receptor site in the hippocampus.
Executive Summary
L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) is a chemical probe used in neuroscience research to study a specific type of glutamate receptor signaling. Contrary to the initial query, this compound is not a phosphodiesterase (PDE) inhibitor. Instead, it functions as a selective agonist at a novel glutamate receptor site that becomes sensitive after exposure to quisqualic acid, particularly in the CA1 region of the hippocampus. This unique pharmacological profile makes this compound a valuable tool for dissecting the complexities of excitatory amino acid (EAA) neurotransmission. This document outlines the mechanism of action of this compound, its selectivity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action: Agonism at a Quisqualate-Sensitized Site
The primary mechanism of action of this compound is its selective agonist activity at a previously uncharacterized site that is "sensitized" by the glutamate analogue, quisqualate. In naïve hippocampal neurons, this compound and other α-amino-ω-phosphonate analogues like L-AP4 and D-AP5 have low potency. However, a brief application of quisqualic acid dramatically increases the sensitivity of these neurons to subsequent application of these phosphonate (B1237965) compounds.[1]
This compound is particularly notable for its high selectivity for this sensitized site compared to other known EAA receptors, such as NMDA, AMPA/kainate, and L-AP4 receptors. This selectivity allows researchers to isolate and study the function of this specific receptor population.
Quantitative Data: Potency and Selectivity of this compound
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) for depressing synaptic field potentials in quisqualate-sensitized hippocampal slices. The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target Site | IC50 (µM) | Reference |
| This compound | Quisqualate-sensitized site | 40 | |
| This compound | Kainate/AMPA receptors | >10,000 | |
| This compound | NMDA receptors | >3,000 | |
| This compound | L-AP4 receptors | >800 | |
| L-AP4 | Quisqualate-sensitized site | - | |
| D-AP5 | Quisqualate-sensitized site | - |
Signaling Pathways
The precise downstream signaling cascade initiated by the activation of the quisqualate-sensitized site by this compound is a subject of ongoing research. However, based on its effects on neuronal excitability, it is understood to modulate ionotropic glutamate receptor function, leading to changes in membrane potential.
Experimental Protocols
The characterization of this compound's mechanism of action relies heavily on electrophysiological techniques performed on in vitro brain slice preparations.
Preparation of Hippocampal Slices
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia and Euthanasia: The animal is anesthetized, typically with halothane, and decapitated.
-
Brain Extraction: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Slicing: Transverse hippocampal slices (typically 400-500 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
Electrophysiological Recording
-
Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record synaptic field potentials.
-
Stimulation: Synaptic responses are evoked by electrical stimulation.
-
Data Acquisition: Field excitatory postsynaptic potentials (fEPSPs) are recorded and digitized for analysis.
Pharmacological Assays
-
Baseline Recording: A stable baseline of synaptic responses is established.
-
Quisqualate Sensitization: The slice is briefly exposed to a low concentration of quisqualic acid (e.g., 16 µM for 4 minutes) to induce sensitization.[1]
-
Drug Application: this compound or other compounds are added to the perfusing aCSF at known concentrations.
-
Measurement of Effect: The depression of the fEPSP amplitude by the drug is measured to determine its potency (IC50).
Conclusion
L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) is a selective agonist for a unique glutamate receptor site in the hippocampus that is sensitized by quisqualic acid. It is not a phosphodiesterase inhibitor. Its high selectivity makes it an invaluable pharmacological tool for investigating the role of this novel receptor site in synaptic transmission and plasticity. Further research is needed to fully elucidate the downstream signaling pathways and the physiological and pathological significance of this this compound-sensitive receptor.
References
An In-depth Technical Guide to L-AP6: A Selective Glutamate Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid analogue that has garnered significant interest within the neuroscience community for its selective agonist activity at a specific class of glutamate (B1630785) recognition sites. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, pharmacological activity, and the experimental protocols utilized to characterize its function. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of glutamate receptor pharmacology and the development of novel therapeutics targeting the central nervous system.
Chemical Properties
This compound is a phosphonate-containing analogue of glutamic acid. Its chemical structure and fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | (2S)-2-amino-6-phosphonohexanoic acid |
| Alternate Names | L-(+)-2-Amino-6-phosphonohexanoic acid[1] |
| CAS Number | 78944-89-5[1] |
| Molecular Formula | C₆H₁₄NO₅P[1] |
| Molecular Weight | 211.15 g/mol [1] |
| Chemical Structure | A six-carbon chain with an amino group at the second carbon (alpha-position) and a phosphono group at the sixth carbon. |
The synthesis of this compound and its enantiomers can be achieved through various organic chemistry routes, often involving the resolution of a racemic mixture of Dthis compound. One reported method involves the fractional crystallization of the L-lysine salt of Dthis compound to resolve the D- and L-enantiomers[2]. Other synthetic strategies for related amino phosphonic acid derivatives can also be adapted for the preparation of this compound.
Pharmacological Profile: A Selective Agonist
This compound is distinguished by its selective agonist activity at a novel glutamate recognition site that is sensitized by prior exposure to quisqualic acid (QUIS). This "quisqualate-sensitized site" is particularly prominent in the CA1 region of the hippocampus[2].
Selectivity and Potency
Electrophysiological studies have demonstrated that this compound is a potent and highly specific agonist for this quisqualate-sensitized site, while exhibiting significantly lower affinity for other major glutamate receptor subtypes[2]. The following table summarizes the quantitative data on the potency of this compound at various glutamate receptor sites.
| Receptor/Site | IC₅₀ (µM) | Reference |
| Quisqualate-Sensitized Site (CA1) | 40 | Schulte et al., 1994[2] |
| Kainate/AMPA Receptors | > 10,000 | Schulte et al., 1994[2] |
| NMDA Receptors | > 3,000 | Schulte et al., 1994[2] |
| L-AP4 Receptors (Lateral Perforant Path) | > 800 | Schulte et al., 1994[2] |
IC₅₀ values represent the concentration of this compound required to inhibit 50% of the evoked synaptic field potentials.
This high degree of selectivity makes this compound an invaluable pharmacological tool for isolating and studying the function of the quisqualate-sensitized site in neuronal circuits.
Mechanism of Action at the Quisqualate-Sensitized Site
The activation of the quisqualate-sensitized site by this compound leads to the depolarization of hippocampal CA1 pyramidal neurons[2]. The sensitization by quisqualate appears to be a prerequisite for the potent effects of this compound and other α-amino-ω-phosphonate analogues like L-AP4[3]. The exact molecular identity of this site is still under investigation, but it is pharmacologically distinct from conventional ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptors[2]. One hypothesis suggests that the "priming effect" of quisqualate may involve its uptake into hippocampal cells, and that this compound and L-AP4 may act by exchanging for the accumulated quisqualate, leading to neuronal depolarization.
Secondary Activity: Phosphoserine Phosphatase Inhibition
In addition to its activity at glutamate receptors, this compound has been identified as an inhibitor of phosphoserine phosphatase (PSP). PSP is a crucial enzyme in the biosynthesis of L-serine in the brain. While the inhibitory potency of this compound on PSP has not been extensively quantified with a specific IC₅₀ value in the available literature, other phosphonate-containing amino acids have shown inhibitory activity against this enzyme[4]. This secondary activity should be considered when interpreting the results of experiments using this compound, as inhibition of PSP could have downstream effects on neuronal function.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Hippocampal Slice Electrophysiology for Studying this compound Effects
This protocol outlines the procedure for preparing acute hippocampal slices and performing extracellular field potential recordings to assess the effects of this compound.
1. Slice Preparation:
-
Animal: Adult male Sprague-Dawley rat (150-250 g).
-
Anesthesia: Anesthetize the rat with isoflurane (B1672236) and decapitate.
-
Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 D-glucose.
-
Slicing: Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature (22-25°C) for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Recording Chamber: Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrodes: Place a stimulating electrode in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region. Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Stimulation: Deliver constant current pulses (e.g., 0.1 ms (B15284909) duration) at a low frequency (e.g., 0.05 Hz) to elicit baseline fEPSPs. Adjust the stimulus intensity to produce a fEPSP amplitude that is 30-50% of the maximum.
3. Quisqualate Sensitization and this compound Application:
-
Baseline Recording: Record stable baseline fEPSPs for at least 15-20 minutes.
-
Quisqualate Application: Perfuse the slice with aCSF containing quisqualic acid (e.g., 10-20 µM) for a brief period (e.g., 4 minutes) to sensitize the neurons. This concentration and duration may need to be optimized to achieve a 50% depression of the fEPSP amplitude[1].
-
Washout: Wash out the quisqualate with normal aCSF and allow the fEPSP to recover.
-
This compound Application: Once the response has stabilized, apply this compound at various concentrations (e.g., 1 µM to 1 mM) to the perfusing aCSF to determine its effect on the sensitized fEPSP.
-
Data Analysis: Measure the amplitude and/or slope of the fEPSP before, during, and after drug application. Plot concentration-response curves to determine the IC₅₀ of this compound.
Phosphoserine Phosphatase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of compounds like this compound on phosphoserine phosphatase.
1. Enzyme Preparation:
-
Obtain a purified or partially purified preparation of phosphoserine phosphatase from a commercial source or through protein expression and purification.
2. Assay Reaction:
-
Reaction Buffer: Prepare an appropriate reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂).
-
Substrate: Use L-O-phosphoserine as the substrate.
-
Inhibitor: Prepare stock solutions of this compound at various concentrations.
-
Assay Procedure:
-
In a microplate, add the reaction buffer, the phosphoserine phosphatase enzyme, and different concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the L-O-phosphoserine substrate.
-
Allow the reaction to proceed for a set time.
-
Stop the reaction (e.g., by adding a strong acid).
-
3. Detection of Phosphate (B84403) Release:
-
The activity of phosphoserine phosphatase is determined by measuring the amount of inorganic phosphate (Pi) released from the substrate.
-
Malachite Green Assay: A common method is the malachite green assay, which forms a colored complex with inorganic phosphate that can be measured spectrophotometrically at a wavelength of ~620-660 nm.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each reaction and determine the percentage of inhibition at each concentration of this compound. Plot the inhibition data to calculate the IC₅₀ value.
Signaling Pathways and Visualizations
The activation of the quisqualate-sensitized site by this compound leads to neuronal depolarization. While the precise downstream signaling cascade is not fully elucidated, it is hypothesized to involve mechanisms distinct from the canonical ionotropic and metabotropic glutamate receptor pathways.
Experimental Workflow for Hippocampal Slice Electrophysiology
Caption: Workflow for investigating this compound effects in hippocampal slices.
Putative Signaling Pathway of the Quisqualate-Sensitized Site
The mechanism of action at the quisqualate-sensitized site is thought to involve a novel recognition site. Activation by this compound, following sensitization by quisqualate, results in neuronal depolarization.
Caption: Hypothesized signaling of the quisqualate-sensitized site.
Phosphoserine Phosphatase Inhibition Workflow
Caption: Workflow for assessing this compound inhibition of PSP.
Conclusion
This compound serves as a highly selective and potent agonist for a unique quisqualate-sensitized glutamate recognition site, making it an indispensable tool for probing the intricacies of glutamatergic neurotransmission. Its distinct pharmacological profile, separating it from classical glutamate receptor agonists, offers a unique avenue for investigating novel signaling pathways in the central nervous system. The dual activity of this compound as a potential phosphoserine phosphatase inhibitor adds another layer of complexity to its biological effects, warranting careful consideration in experimental design. This guide provides a foundational framework for researchers to effectively utilize this compound in their studies, from understanding its fundamental properties to applying detailed experimental protocols. Further research into the molecular identity and downstream signaling of the quisqualate-sensitized site will undoubtedly continue to unveil new insights into the complex world of neuronal communication.
References
- 1. Exposure of hippocampal slices to quisqualate sensitizes synaptic responses to phosphonate-containing analogues of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel phosphoserine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-AP6: A Comprehensive Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-AP6, or L-2-amino-6-phosphonohexanoic acid, has been identified as a highly selective agonist for a unique quisqualate-sensitized site within the CA1 region of the hippocampus. This technical guide provides an in-depth overview of the discovery, history, and pharmacological characterization of this compound. It details the experimental protocols utilized in its study, presents quantitative data on its potency and selectivity, and elucidates the current understanding of its mechanism of action through signaling pathway diagrams. This document serves as a comprehensive resource for researchers investigating excitatory amino acid receptors and developing novel therapeutic agents targeting glutamatergic neurotransmission.
Discovery and History
The discovery of this compound is intrinsically linked to the study of excitatory amino acid (EAA) receptors and the intriguing phenomenon of quisqualate sensitization. Early research in the 1980s revealed that brief exposure of hippocampal slices to quisqualic acid (QUIS) markedly potentiated the depressant effects of certain phosphonate-containing glutamate (B1630785) analogues on synaptic transmission in CA1 pyramidal cells. This potentiation, termed the "QUIS-effect," suggested the existence of a novel recognition site.
Subsequent investigations focused on synthesizing and characterizing various EAA analogues to probe this site. In 1994, Schulte and colleagues reported the resolution of the D- and L-enantiomers of 2-amino-6-phosphonohexanoic acid (AP6). Their work demonstrated that the L-isomer, this compound, was a potent and, crucially, a highly selective agonist for this quisqualate-sensitized site.[1] This discovery established this compound as a valuable pharmacological tool to isolate and study this unique signaling pathway, distinguishing it from the then-known ionotropic (NMDA, AMPA/kainate) and metabotropic glutamate receptors.
Chemical Properties and Synthesis
Resolution of Dthis compound
The pivotal method for obtaining the enantiomerically pure this compound, as described by Schulte et al. (1994), involves the fractional crystallization of the L-lysine salt of Dthis compound .[1] This classical resolution technique leverages the formation of diastereomeric salts with a chiral resolving agent, in this case, L-lysine. The differing solubilities of the resulting diastereomeric salts (this compound-L-lysine and D-AP6-L-lysine) allow for their separation through repeated crystallization.
Conceptual Workflow for the Resolution of Dthis compound:
Caption: Conceptual workflow for the resolution of Dthis compound via fractional crystallization.
Pharmacological Profile
The defining characteristic of this compound is its selective agonist activity at the quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.
Quantitative Data
The following table summarizes the key quantitative data for this compound and related compounds as reported by Schulte et al. (1994).[1]
| Compound | Target | Assay | Potency (IC50) |
| This compound | Quisqualate-sensitized site (CA1) | Electrophysiology (depression of synaptic field potentials) | 40 µM |
| This compound | Kainate/AMPA Receptors | Electrophysiology | > 10 mM |
| This compound | NMDA Receptors | Electrophysiology | > 3 mM |
| This compound | L-AP4 Receptors (Lateral Perforant Path) | Electrophysiology | > 0.8 mM |
| D-AP6 | Quisqualate-sensitized site (CA1) | Electrophysiology | ~560 µM (14-fold less potent than this compound) |
| L-AP4 | Quisqualate-sensitized site (CA1) | Electrophysiology | Potent, but cross-reacts with other receptors |
| L-AP5 | Quisqualate-sensitized site (CA1) | Electrophysiology | Potent, but cross-reacts with other receptors |
Experimental Protocols
The primary experimental model for characterizing this compound has been extracellular and intracellular electrophysiological recordings from in vitro hippocampal slice preparations.
Hippocampal Slice Preparation
A standardized protocol for preparing acute hippocampal slices for electrophysiology is as follows:
-
Animal Euthanasia and Brain Extraction: Rats are deeply anesthetized and decapitated. The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of a specific composition.
-
Slicing: The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.
-
Recovery: Slices are transferred to a holding chamber containing oxygenated ACSF at room temperature or slightly elevated temperature (e.g., 32-34°C) for at least one hour to allow for recovery from the slicing procedure.
Electrophysiological Recording
-
Slice Transfer: A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses in the CA1 region. A recording electrode is placed in the stratum pyramidale of CA1 to record extracellular field potentials or a patch-clamp electrode is used for whole-cell recordings from individual pyramidal neurons.
-
Quisqualate Sensitization: A baseline of synaptic responses is recorded. The slice is then briefly exposed to quisqualic acid (e.g., 10-20 µM for a few minutes) to induce sensitization.
-
This compound Application: Following a washout period for the quisqualate, this compound is bath-applied at various concentrations to determine its effect on synaptic transmission. The resulting depression of the synaptic field potential is measured to determine the IC50 value.
Experimental Workflow for Electrophysiological Characterization of this compound:
Caption: Workflow for the electrophysiological characterization of this compound in hippocampal slices.
Mechanism of Action and Signaling Pathways
The precise molecular identity of the quisqualate-sensitized site and its downstream signaling cascade are still areas of active investigation. The term "depolarization" is used to describe the effect of this compound at this site, but the underlying ion movements and intracellular signaling events are not fully elucidated.
Early hypotheses suggested that the "QUIS-effect" might be mediated by a glutamate uptake site. The pharmacology of the priming effect of quisqualate was shown to correspond to that of a putative uptake site, and it was suggested that this compound's effects could result from an exchange for previously accumulated quisqualate. However, other studies have indicated that the rank ordering of compounds that block the QUIS-effect is markedly different from their potency at the chloride-dependent glutamate uptake site, suggesting the involvement of a distinct molecular entity.[2]
More recent research on the action of L-2-amino-4-phosphonobutanoate (L-AP4), another agonist at this site, following quisqualate sensitization suggests a complex mechanism. It is proposed that the excitatory action of these agonists results from a Ca2+-independent release of endogenous excitatory amino acids from a presynaptic neuronal or glial site.[3] This would in turn activate postsynaptic NMDA and AMPA receptors, leading to the observed depolarization.
Proposed Signaling Pathway for this compound at the Quisqualate-Sensitized Site:
Caption: Proposed signaling pathway for this compound action following quisqualate sensitization.
Conclusion
This compound remains a critical pharmacological tool for the study of a unique, quisqualate-sensitized signaling pathway in the hippocampus. Its high selectivity makes it superior to other EAA analogues for isolating this particular mechanism. While the initial discovery and characterization of this compound have been well-documented, the precise molecular identity of its target and the full downstream signaling cascade are yet to be fully elucidated. Future research in this area will be crucial for understanding the physiological and pathological roles of this novel signaling pathway and for the potential development of new therapeutic strategies targeting the glutamatergic system.
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of l-2-Amino-4-Phosphonobutanoate Action Following Sensitization by Quisqualate in Rat Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Quisqualate-Sensitized Sites in Hippocampal Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quisqualate-sensitized sites in hippocampal neurons, focusing on their molecular identity, signaling cascades, and the experimental methodologies used for their investigation. Quisqualic acid (QUIS), a potent analogue of the neurotransmitter glutamate (B1630785), has been instrumental in delineating the complex landscape of excitatory amino acid receptors. Its actions in the hippocampus, a brain region critical for learning and memory, are of particular interest due to their implications in synaptic plasticity and excitotoxicity.
The Dual Nature of Quisqualate Receptors
Quisqualate exerts its effects on hippocampal neurons by targeting two main classes of glutamate receptors: ionotropic and metabotropic receptors. Initially, a single "quisqualate receptor" was postulated; however, it is now understood that quisqualate is a non-selective agonist acting on both AMPA receptors (AMPARs) and Group I metabotropic glutamate receptors (mGluRs).[1][2]
-
Ionotropic Receptors (AMPARs): These are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[2] Quisqualate is a potent agonist of AMPA receptors, causing the influx of Na+ and Ca2+ ions, leading to neuronal depolarization.[1] The activation of AMPA receptors by quisqualate is characterized by rapid activation and subsequent desensitization.[3]
-
Metabotropic Receptors (Group I mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling pathways.[4][5] Quisqualate is a specific agonist for Group I mGluRs, which include mGluR1 and mGluR5.[1][4] Activation of these receptors initiates a cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1][4]
Quantitative Data on Quisqualate Receptor Properties
The following tables summarize key quantitative data related to the interaction of quisqualate with its target receptors in hippocampal and other neurons.
| Parameter | Value | Cell Type | Reference |
| Kainate/Quisqualate Interaction | Competitive when applied simultaneously | Cultured postnatal rat hippocampal neurons | |
| Noncompetitive when quisqualate is applied first | Cultured postnatal rat hippocampal neurons | ||
| WGA Effect on Steady-State Current | 4- to 8-fold increase | Cultured postnatal rat hippocampal neurons | [6] |
| Metabotropic Binding Site Affinities | KIhigh = 17 nM | Adult rat brain | [7] |
| KIlow = 62 µM | Adult rat brain | [7] | |
| AMPA vs. Quisqualate EC50 | log EC50 (AMPA) = -5.18 +/- 0.05 | Rat cerebral cortex slices | [8] |
| log EC50 (Quisqualate) = -4.62 +/- 0.07 | Rat cerebral cortex slices | [8] |
| Parameter | Value | Cell Type | Reference |
| Desensitization | ~70% | Cultured postnatal rat hippocampal neurons | [3] |
| Time Constant of Desensitization | ~80 msec | Cultured postnatal rat hippocampal neurons | [3] |
| Single-Channel Conductances | 2.7, 6.3, and 13 pS | Outside-out patches from postnatal rat hippocampal neurons | [9] |
| ~20 pS (primary) | Embryonic chick motoneurons | [10] | |
| 35 pS | Hippocampal neurons | ||
| Mean Burst Length (100 µM Quisqualate) | 9.0 +/- 1.1 ms | Outside-out patches from postnatal rat hippocampal neurons | [9] |
| Mean Burst Length with WGA (100 µM Quisqualate) | 16 +/- 3.2 ms | Outside-out patches from postnatal rat hippocampal neurons | [9] |
| Time Constant from Fluctuation Analysis (1 µM Quisqualate) | 8.7 +/- 0.5 ms | Whole-cell recordings from postnatal rat hippocampal neurons | [9] |
| Time Constant with WGA (1 µM Quisqualate) | 13 +/- 1.0 ms | Whole-cell recordings from postnatal rat hippocampal neurons | [9] |
| Inactivation Time | 3 to 8 milliseconds | Hippocampal neurons |
Signaling Pathways of Quisqualate-Sensitized Sites
Ionotropic Receptor Signaling
The binding of quisqualate to AMPA receptors leads to a conformational change that opens the ion channel, allowing the influx of cations and subsequent depolarization of the neuronal membrane. This rapid signaling is crucial for fast excitatory postsynaptic potentials (EPSPs).
Metabotropic Receptor Signaling
The activation of Group I mGluRs by quisqualate initiates a G-protein-mediated signaling cascade that results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This pathway has a slower onset but longer-lasting effects on neuronal excitability and synaptic plasticity.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of a single neuron and to study the properties of ion channels.
Methodology:
-
Cell Culture: Postnatal rat hippocampal neurons are cultured on coverslips.
-
Recording Solution: The external solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The internal pipette solution contains (in mM): CsF or CsCl, Cs-EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.
-
Recording: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane, and suction is applied to form a high-resistance seal. The membrane patch is then ruptured to gain electrical access to the cell interior.
-
Drug Application: Quisqualate and other pharmacological agents are applied rapidly to the neuron using a multi-barrel perfusion system.[9]
-
Data Acquisition: Currents are recorded using an amplifier, filtered, and digitized for analysis.
[3H]Glutamate Binding Assay
This assay is used to study the binding of ligands to glutamate receptors.
Methodology:
-
Membrane Preparation: Rat brains are homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Incubation: Membranes are incubated with [3H]glutamate and varying concentrations of quisqualate or other competing ligands in the presence of saturating concentrations of NMDA and AMPA to isolate metabotropic binding sites.[7]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Binding parameters (KI) are determined by non-linear regression analysis of the competition curves.
Intracerebroventricular (i.c.v.) Injection for Excitotoxicity Studies
This in vivo method is used to assess the neurotoxic effects of quisqualate.
Methodology:
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.
-
Cannula Implantation: A guide cannula is implanted into the lateral ventricle of the brain.
-
Drug Infusion: A sublethal dose of quisqualate is infused through the cannula. In some experiments, a neuroprotective agent like psychosine (B1678307) is infused prior to quisqualate.[4]
-
Behavioral Observation: Animals are monitored for behavioral changes such as akinesia and convulsions.[4]
-
Histological Analysis: After a set period, the animals are euthanized, and their brains are processed for histological examination to assess neuronal damage in the hippocampus.[4]
Experimental and Logical Workflows
Workflow for Characterizing Quisqualate-Induced Currents
Neuroprotective and Neurotoxic Implications
The dual action of quisqualate has significant consequences for neuronal health. Over-activation of AMPA receptors leads to excitotoxicity due to excessive Ca2+ influx.[1][6] The desensitization of these receptors is a neuroprotective mechanism.[6] Blocking desensitization with agents like wheat germ agglutinin (WGA) markedly enhances quisqualate-induced neurodegeneration.[6]
Conversely, the metabotropic effects of quisqualate can also contribute to excitotoxicity through the sustained elevation of intracellular Ca2+.[4] However, targeting these mGluRs also presents opportunities for neuroprotection. For instance, psychosine has been shown to prevent the destruction of hippocampal neurons by quisqualate by inhibiting PLC activation.[4]
Conclusion
Quisqualate-sensitized sites in hippocampal neurons are a complex and crucial area of study. The ability of quisqualate to activate both ionotropic and metabotropic glutamate receptors has provided invaluable insights into the mechanisms of fast synaptic transmission, synaptic plasticity, and excitotoxicity. A thorough understanding of the distinct signaling pathways and their regulation is essential for the development of novel therapeutic strategies for neurological disorders involving glutamate dysregulation. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Quisqualic acid - Wikipedia [en.wikipedia.org]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Psychosine blocks quisqualate-induced glutamate excitotoxicity in hippocampal CA sector neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of desensitization augments quisqualate excitotoxicity in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quisqualate resolves two distinct metabotropic [3H]glutamate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of quisqualate and AMPA in the cerebral cortex of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of ionotropic quisqualate receptor desensitization by wheat germ agglutinin in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
L-AP6 Binding Profile at Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid derivative that has been investigated for its interaction with glutamate (B1630785) receptors, the primary mediators of excitatory neurotransmission in the mammalian central nervous system. This technical guide provides a comprehensive overview of the this compound binding profile, with a focus on its activity at N-methyl-D-aspartate (NMDA) receptors. Due to the limited availability of a complete binding profile across all glutamate receptor subtypes, this document synthesizes the existing data for this compound and contextualizes it with information on related compounds. Detailed experimental methodologies and relevant signaling pathways are also presented to provide a thorough resource for researchers in neuroscience and pharmacology.
Introduction to Glutamate Receptors
Glutamate receptors are a diverse family of proteins that are crucial for a wide range of neurological functions, including synaptic plasticity, learning, and memory.[1] They are broadly classified into two main superfamilies: ionotropic and metabotropic receptors.
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further divided into three subtypes based on their selective agonists:
-
N-methyl-D-aspartate (NMDA) receptors
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors
-
Kainate receptors
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways. They are categorized into three groups:
-
Group I: mGluR1 and mGluR5
-
Group II: mGluR2 and mGluR3
-
Group III: mGluR4, mGluR6, mGluR7, and mGluR8
-
The diverse nature of these receptors makes them critical targets for therapeutic intervention in a variety of neurological and psychiatric disorders.
This compound Binding Profile
This compound is primarily characterized as a competitive antagonist at the glutamate binding site of the NMDA receptor. However, a comprehensive quantitative binding profile across all glutamate receptor subtypes is not extensively documented in the literature. The available data is summarized below.
| Receptor Subtype Family | Receptor Subtype | Ligand | Assay Type | Preparation | K_i (nM) | IC_50 (nM) | EC_50 (nM) | Reference |
| Ionotropic | NMDA | This compound | Radioligand Binding ([³H]CPP) | Rat Brain | 1800 | Fagg & Matus (1984) | ||
| AMPA | This compound | No specific binding data available | ||||||
| Kainate | This compound | No specific binding data available | ||||||
| Metabotropic | Group I (mGluR1/5) | This compound | No specific binding data available | |||||
| Group II (mGluR2/3) | This compound | No specific binding data available | ||||||
| Group III (mGluR4/6/7/8) | This compound | No specific binding data available |
Note: The available data for this compound is sparse. For context, related phosphono-amino acid derivatives show varied activity. For instance, L-AP4 (L-2-amino-4-phosphonobutanoic acid) is a potent agonist at Group III mGluRs, with EC50 values in the sub-micromolar to low micromolar range for mGluR4, mGluR6, and mGluR8.[2] In contrast, D-isomers with shorter alkyl chains, such as D-AP5 (D-2-amino-5-phosphonopentanoic acid), are well-characterized competitive NMDA receptor antagonists.[3]
Experimental Protocols
The characterization of this compound's binding profile involves a variety of in vitro techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for NMDA Receptors
This assay is used to determine the binding affinity (K_i) of a test compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow:
References
- 1. Pharmacology of selective and non-selective metabotropic glutamate receptor agonists at L-AP4 receptors in retinal ON bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DL-2-amino-5-phosphonopentanoic acid, a specific N-methyl-D-aspartic acid receptor antagonist, suppresses pulsatile LH release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of L-AP6 in Neuronal Depolarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a potent and selective agonist for a unique quisqualate-sensitized site in the central nervous system, particularly in hippocampal CA1 pyramidal neurons. Activation of this site by this compound leads to neuronal depolarization, an effect that has significant implications for understanding glutamatergic neurotransmission and for the development of novel therapeutic agents targeting excitatory pathways. This technical guide provides an in-depth analysis of the core mechanisms of this compound-induced neuronal depolarization, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for mediating fast synaptic transmission, neuronal plasticity, and higher cognitive functions. These receptors are broadly classified into ionotropic and metabotropic families. Within this complex landscape, a novel quisqualate-sensitized site has been identified, which is potently and selectively activated by this compound.[1] This guide focuses on the specific role of this compound in activating this site and the subsequent neuronal depolarization.
Brief exposure of hippocampal neurons to quisqualic acid (QUIS) sensitizes them to depolarization by α-amino-ω-phosphonate excitatory amino acid analogues, including this compound.[1] Unlike other analogues such as L-AP4 and D-AP5, which exhibit cross-reactivity with other glutamate receptors, this compound demonstrates high specificity for this quisqualate-sensitized site.[1] Understanding the mechanisms of this compound action is pivotal for elucidating the function of this novel receptor site and for designing targeted pharmacological interventions.
This compound and the Quisqualate-Sensitized Site
The quisqualate-sensitized site is a distinct entity in the landscape of glutamate receptors. Sensitization by quisqualic acid is a prerequisite for the depolarizing action of this compound.[1] This sensitization is a long-lasting phenomenon, decreasing only threefold over a four-hour period.
Pharmacological Profile
This compound is a highly potent and specific agonist for the quisqualate-sensitized site.[1] Its pharmacological profile distinguishes it from other excitatory amino acid receptor ligands.
| Receptor/Site | This compound IC50 | Reference |
| Quisqualate-Sensitized Site | 40 µM | [1] |
| Kainate/AMPA Receptors | > 10 mM | [1] |
| NMDA Receptors | > 3 mM | [1] |
| L-AP4 Receptors | > 0.8 mM | [1] |
Table 1: Quantitative Data on this compound Receptor Specificity. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound at various glutamate receptor subtypes, highlighting its selectivity for the quisqualate-sensitized site.
The D-isomer of AP6 is significantly less potent (14-fold) at the quisqualate-sensitized site compared to the L-isomer, indicating stereospecificity of the receptor.[1] The sensitization to this compound can be reversed by L-α-aminoadipate.[1]
Mechanism of this compound-Induced Neuronal Depolarization
The binding of this compound to the quisqualate-sensitized site initiates a cascade of events culminating in neuronal depolarization. While the precise downstream signaling pathway is an area of active research, current evidence points towards the involvement of ionotropic mechanisms.
Proposed Signaling Pathway
Activation of the quisqualate-sensitized site by this compound is believed to lead to the opening of ion channels, resulting in an influx of cations and subsequent membrane depolarization.[2] The binding of quisqualic acid to its receptors, in general, leads to an influx of calcium and sodium ions, which generates an excitatory postsynaptic potential (EPSP) and can trigger action potentials.[2] It is plausible that this compound action at the sensitized site follows a similar mechanism.
References
The Modulatory Role of L-AP6 on CA1 Pyramidal Neuron Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of L-2-Amino-6-phosphonohexanoic acid (L-AP6) on the excitability of hippocampal CA1 pyramidal neurons. This compound is a potent and selective agonist for a quisqualate-sensitized site, now understood to be a Group I metabotropic glutamate (B1630785) receptor (mGluR). Activation of these receptors initiates complex signaling cascades that modulate ion channel activity, leading to significant changes in the intrinsic electrophysiological properties of these principal neurons. This document synthesizes the available data on the mechanisms of action, downstream signaling pathways, and resultant changes in neuronal excitability. Due to a lack of direct quantitative data for this compound, this guide leverages data from studies using the well-characterized Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) to provide a framework for understanding the expected physiological consequences of this compound application. Detailed experimental protocols for investigating these effects are also provided, alongside visual representations of the key pathways and workflows to facilitate further research in this area.
Introduction
The hippocampus, and specifically the CA1 region, is a critical locus for learning and memory. The excitability of CA1 pyramidal neurons is finely tuned by a variety of neurotransmitter systems, among which the glutamatergic system plays a paramount role. Metabotropic glutamate receptors (mGluRs), particularly the Group I subtypes (mGluR1 and mGluR5), are key modulators of neuronal excitability and synaptic plasticity.
This compound has been identified as a highly potent and specific agonist for a novel "quisqualate-sensitized site" in hippocampal CA1 pyramidal neurons, with an IC50 of 40 µM. This site is distinct from ionotropic glutamate receptors (kainate/AMPA and NMDA) and L-AP4 receptors. The phenomenon of quisqualate sensitization involves a brief exposure to quisqualic acid, which "primes" the neuron to respond to subsequent applications of agonists like this compound with a marked depolarization.[1] Quisqualic acid is a known agonist of Group I mGluRs, strongly suggesting that this compound exerts its effects through this receptor family. Both mGluR1 and mGluR5 are expressed in CA1 pyramidal cells and contribute to the modulation of their excitability.[2][3][4][5]
This guide will detail the known effects of activating these receptors on the intrinsic properties of CA1 pyramidal neurons, providing a basis for predicting the actions of this compound.
Effects on CA1 Pyramidal Neuron Excitability
Activation of Group I mGluRs in CA1 pyramidal neurons leads to a general increase in excitability. This is characterized by a series of changes to the neuron's intrinsic electrophysiological properties. While direct quantitative data for this compound is not available in the current literature, studies using the selective Group I mGluR agonist DHPG provide valuable insights.
Quantitative Data Summary
The following tables summarize the effects of the Group I mGluR agonist DHPG on the electrophysiological properties of CA1 pyramidal neurons. These values represent the expected, albeit unconfirmed, effects of this compound following quisqualate sensitization.
Table 1: Effects of Group I mGluR Activation on Sub-threshold Properties of CA1 Pyramidal Neurons
| Parameter | Control Value (Mean ± SEM) | Value after DHPG Application (Mean ± SEM) | Percentage Change | Reference |
| Membrane Depolarization | - | 4.6 ± 0.8 mV | - | [5] |
| Input Resistance (Rin) | 48.3 ± 4.0 MΩ | 58.0 ± 5.0 MΩ | +20.1% | [5] |
Note: Data is derived from studies using the Group I mGluR agonist DHPG.
Table 2: Effects of Group I mGluR Activation on Action Potential and Afterhyperpolarization Properties of CA1 Pyramidal Neurons
| Parameter | Control | After DHPG Application | Effect | Reference |
| Slow Afterhyperpolarization (sAHP) | Present | Suppressed | Inhibition | [2][5] |
| Medium Afterhyperpolarization (mAHP) | Present | Suppressed | Inhibition | [5] |
| Spike Firing (in response to depolarizing current) | Baseline | Increased | Enhancement | [2][5][6] |
Note: Data is derived from studies using the Group I mGluR agonist DHPG.
Signaling Pathways
The excitatory effects of Group I mGluR activation in CA1 pyramidal neurons are mediated by at least two distinct signaling pathways. Both mGluR1 and mGluR5 contribute to these effects.[2][5]
Canonical Gq/PLC-Coupled Pathway
The primary and most well-characterized pathway involves the coupling of Group I mGluRs to the Gq family of G-proteins. This initiates a cascade that leads to the modulation of multiple ion channels, ultimately depolarizing the neuron and increasing its excitability.
Caption: Group I mGluR Gq/PLC Signaling Pathway in CA1 Neurons.
This pathway results in a characteristic biphasic electrical response: an initial, transient hyperpolarization mediated by the activation of small-conductance calcium-activated potassium (SK) channels, followed by a sustained depolarization driven by the activation of transient receptor potential canonical (TRPC) channels.[6]
PLC-Independent Pathway
Evidence also points to a second, less-defined signaling mechanism that operates independently of phospholipase C. This pathway is also activated by Group I mGluR agonists and contributes to the suppression of the slow afterhyperpolarization (sAHP) and the consequent increase in neuronal excitability.[2][5] The exact molecular players in this pathway are a subject of ongoing investigation.
Caption: PLC-Independent Signaling Pathway for Group I mGluRs.
Experimental Protocols
Investigating the effects of this compound on CA1 pyramidal neuron excitability typically involves whole-cell patch-clamp electrophysiology in acute hippocampal slices. The following protocol outlines the key steps.
Acute Hippocampal Slice Preparation
-
Animal Anesthesia and Perfusion: Anesthetize a young adult rat (e.g., Sprague-Dawley, P21-P35) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) until unresponsive to a paw pinch. Perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based or sucrose-based cutting solution to improve neuronal health.
-
Brain Extraction and Slicing: Rapidly decapitate the animal, extract the brain, and place it in ice-cold, oxygenated cutting solution. Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
-
Slice Transfer: Place a single slice in the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Neuron Identification: Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Pipette Filling and Approach: Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ. Fill with an intracellular solution containing (in mM): 130 K-Gluconate, 5 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, and 0.2% Biocytin (for later morphological confirmation). Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm. Approach a target neuron with positive pressure applied to the pipette.
-
Giga-seal Formation and Whole-Cell Configuration: Upon contact with the cell membrane, release positive pressure and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ). Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
Data Acquisition:
-
Resting Membrane Potential (RMP): In current-clamp mode (I=0), record the membrane potential after stabilization.
-
Input Resistance (Rin): Inject a series of small hyperpolarizing current steps (e.g., -100 pA to 0 pA in 20 pA increments, 500 ms (B15284909) duration) and measure the corresponding voltage deflection. Calculate Rin from the slope of the linear portion of the I-V curve.
-
Action Potential (AP) Firing and AHP: Inject a series of depolarizing current steps (e.g., 0 pA to +300 pA in 25 pA increments, 500-1000 ms duration) to elicit action potentials. Measure the number of spikes, AP threshold, and the amplitude/duration of the afterhyperpolarizations.
-
Drug Application Protocol
-
Baseline Recording: Record all baseline parameters (RMP, Rin, AP firing) for at least 5-10 minutes to ensure stability.
-
Quisqualate Sensitization: Bath apply Quisqualic Acid (e.g., 500 nM) for a brief period (e.g., 30-60 seconds) followed by washout with aCSF.
-
This compound Application: After a washout period, bath apply this compound (e.g., 40 µM) and record the changes in the electrophysiological parameters.
-
Washout: Wash out this compound with aCSF and monitor for recovery of baseline properties.
Caption: Workflow for Electrophysiological Recording of this compound Effects.
Conclusion and Future Directions
This compound acts as a specific agonist at a quisqualate-sensitized site, strongly indicated to be a Group I metabotropic glutamate receptor, on CA1 pyramidal neurons. Activation of these receptors is known to increase neuronal excitability through mechanisms including membrane depolarization, increased input resistance, and suppression of afterhyperpolarizations. This modulation is achieved through both Gq/PLC-dependent and -independent signaling pathways that alter the function of several key ion channels.
While the qualitative effects of this compound can be inferred from the broader literature on Group I mGluR agonists, a significant gap remains in the direct, quantitative characterization of its impact on the intrinsic properties of CA1 neurons. Future research should focus on performing detailed electrophysiological studies, as outlined in this guide, to precisely measure the dose-dependent effects of this compound on resting membrane potential, input resistance, action potential threshold, and firing patterns. Such data will be invaluable for drug development professionals targeting the mGluR system for therapeutic intervention in neurological and psychiatric disorders where hippocampal excitability is dysregulated.
References
- 1. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Activation of group I mGluRs elicits different responses in murine CA1 and CA3 pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Group I mGluRs increase excitability of hippocampal CA1 pyramidal neurons by a PLC-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptors regulate hippocampal CA1 pyramidal neuron excitability via Ca2+ wave-dependent activation of SK and TRPC channels - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on α-Amino-ω-Phosphonate Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amino-ω-phosphonate analogues are a class of organophosphorus compounds that have garnered significant interest in medicinal chemistry and drug development. Structurally similar to natural α-amino acids, they feature a phosphonate (B1237965) group (-PO(OH)₂) replacing the carboxylic acid group. This substitution imparts unique biochemical properties, most notably their function as transition-state analogue inhibitors of various enzymes. Their resistance to hydrolysis compared to phosphates makes them robust candidates for therapeutic applications, including anticancer, antibacterial, antiviral, and herbicidal agents.[1] This technical guide provides an in-depth overview of the foundational research on these analogues, covering their synthesis, biological activities, and key experimental protocols.
Synthesis of α-Amino-ω-Phosphonate Analogues
The synthesis of α-amino-ω-phosphonates is primarily achieved through multicomponent reactions, with the Kabachnik-Fields and Pudovik reactions being the most prominent methods.[2][3][4] These reactions offer versatile and efficient routes to a wide range of α-aminophosphonates.
Key Synthetic Pathways
-
Kabachnik-Fields Reaction: This is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602). The reaction can be catalyzed by either acids or bases and often proceeds via an imine intermediate.[2][4]
-
Pudovik Reaction: This reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine. It is a reliable method for the synthesis of α-aminophosphonates.[2]
-
Synthesis of β- and γ-Aminophosphonates: The synthesis of β-aminophosphonates and their derivatives can be achieved through various methods, including the addition of phosphites to azirines or the use of chiral auxiliaries to control stereochemistry. γ-Aminophosphonates, which are bio-isosteric analogues of γ-aminobutyric acid (GABA), can be synthesized from chiral precursors or through asymmetric catalytic methods.
Below is a generalized workflow for the Kabachnik-Fields reaction:
References
L-2-Amino-6-phosphonohexanoic Acid (L-AP6): An In-Depth Technical Guide on its Interaction with Excitatory Amino Acid (EAA) Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-2-amino-6-phosphonohexanoic acid (L-AP6) is a structural analog of the excitatory amino acid neurotransmitter glutamate (B1630785). While less extensively studied than other glutamate analogs, research indicates that this compound exhibits a unique pharmacological profile, primarily acting as a selective agonist at a novel "quisqualate-sensitized" site in the hippocampus. Its interactions with the major classes of excitatory amino acid (EAA) receptors—NMDA, AMPA, and kainate—are characterized by significantly lower potency. This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties, synthesis, and its specific interactions with EAA receptors. The document details the quantitative data available, experimental protocols for its study, and visualizes the known and putative signaling pathways and experimental workflows.
Introduction to this compound and EAA Receptors
Excitatory amino acid (EAA) receptors are critical for mediating the majority of excitatory neurotransmission in the central nervous system (CNS). They are broadly classified into two main families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding glutamate, open to allow the influx of cations, leading to rapid neuronal depolarization. The iGluRs are further subdivided into three main types based on their selective agonists:
-
N-methyl-D-aspartate (NMDA) receptors: Permeable to Ca²⁺, Na⁺, and K⁺, and play a crucial role in synaptic plasticity.
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: Primarily permeable to Na⁺ and K⁺, mediating fast excitatory neurotransmission.
-
Kainate receptors: Also permeable to Na⁺ and K⁺, with more complex roles in both pre- and postsynaptic modulation.
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[1] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and downstream signaling pathways.[2]
This compound, as a glutamate analog, has been investigated for its potential to selectively interact with these receptor subtypes.
Chemical Properties and Synthesis of this compound
-
Chemical Name: L-2-Amino-6-phosphonohexanoic acid
-
Abbreviation: this compound
-
CAS Number: 126253-57-4
-
Molecular Formula: C₆H₁₄NO₅P
-
Structure:
Synthesis
The synthesis of the racemic mixture of 2-amino-6-phosphonohexanoic acid (Dthis compound) has been described, followed by the resolution of its enantiomers. A common approach for the synthesis of α-amino phosphonic acids involves the use of the Hell-Volhard-Zelinskii reaction followed by amination, or the amidomalonate synthesis.
A specific method for obtaining the L-enantiomer of AP6 involves the resolution of the D- and L-enantiomers by fractional crystallization of the L-lysine salt of Dthis compound.[3]
Interaction of this compound with EAA Receptors
The primary and most potent action of this compound identified to date is its selective agonist activity at a novel "quisqualate-sensitized site" in CA1 pyramidal neurons of the hippocampus.[3]
The Quisqualate-Sensitized Site
Brief exposure of hippocampal slices to quisqualic acid (QUIS) sensitizes neurons to depolarization by a class of α-amino-ω-phosphonate excitatory amino acid analogues, including L-AP4, D-AP5, and this compound.[3] This suggests the presence of a distinct recognition site or receptor state that is unmasked or potentiated by quisqualate.
Quantitative Data: Receptor Interaction Profile of this compound
The following table summarizes the available quantitative data for the interaction of this compound with various EAA receptors, primarily derived from electrophysiological studies on rat hippocampal slices.
| Receptor/Site | Ligand | IC₅₀ (µM) | Receptor Type | Effect | Reference |
| Quisqualate-Sensitized Site | This compound | 40 | Novel EAA Site | Agonist | [3] |
| Kainate/AMPA Receptors | This compound | >10,000 | Ionotropic | Weak/No Agonist Activity | [3] |
| NMDA Receptors | This compound | >3,000 | Ionotropic | Weak/No Agonist Activity | [3] |
| L-AP4 Receptors | This compound | >800 | Metabotropic (Group III) | Weak/No Agonist Activity | [3] |
Note: IC₅₀ values represent the concentration of the ligand that inhibits 50% of the maximal response. In the context of the cited study, it reflects the concentration required to produce a half-maximal depolarization at the quisqualate-sensitized site or to affect responses at other receptors.
Experimental Protocols
The characterization of this compound's interaction with EAA receptors has primarily relied on electrophysiological techniques in brain slice preparations.
Hippocampal Slice Electrophysiology
This protocol outlines the general procedure for preparing and recording from acute hippocampal slices to study the effects of compounds like this compound.
Objective: To measure the electrophysiological response of hippocampal neurons to the application of this compound.
Materials:
-
Adult rat
-
Dissection tools
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.5 MgSO₄, 2.5 CaCl₂. Continuously bubbled with 95% O₂/5% CO₂.
-
Recording chamber
-
Glass microelectrodes (for extracellular or intracellular recording)
-
Amplifier and data acquisition system
-
This compound and other pharmacological agents (e.g., quisqualate)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and cut 400-500 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Place a recording electrode in the CA1 pyramidal cell layer to record extracellular field potentials or perform whole-cell patch-clamp recordings from individual neurons.
-
Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.
-
-
Pharmacological Application:
-
Establish a stable baseline recording of synaptic responses.
-
To study the effect on the quisqualate-sensitized site, briefly perfuse the slice with a low concentration of quisqualic acid (e.g., 1 µM for a few minutes).
-
After a washout period, apply this compound at various concentrations to the perfusion bath and record the resulting changes in neuronal membrane potential or synaptic activity.
-
Co-application with selective antagonists for NMDA, AMPA/kainate, and mGluR receptors can be used to further characterize the specificity of the this compound response.
-
Data Analysis:
-
Measure the amplitude and duration of the depolarization induced by this compound.
-
Construct dose-response curves to determine the EC₅₀ or IC₅₀ of this compound.
-
Analyze changes in the amplitude and slope of evoked synaptic potentials to assess effects on synaptic transmission.
Figure 1. Experimental workflow for hippocampal slice electrophysiology.
Signaling Pathways
The precise signaling pathway activated by this compound at the quisqualate-sensitized site has not been fully elucidated. However, based on its agonist-induced depolarization and the nature of EAA receptors, a putative pathway can be proposed.
Putative Signaling at the Quisqualate-Sensitized Site
The depolarization caused by this compound suggests the opening of ion channels. Whether this is a direct effect (ionotropic) or an indirect effect (metabotropic) is not yet clear.
-
Hypothesis 1: Ionotropic Mechanism: The quisqualate-sensitized site could be a novel ionotropic receptor or a modified state of an existing one. In this scenario, this compound binding directly gates an ion channel, leading to cation influx and depolarization.
-
Hypothesis 2: Metabotropic Mechanism: The quisqualate-sensitized site could be a G-protein coupled receptor. This compound binding would activate a G-protein, which in turn could modulate the activity of ion channels, leading to depolarization. For example, it could inhibit a potassium channel or activate a non-selective cation channel.
The following diagram illustrates a hypothetical metabotropic signaling cascade.
Figure 2. Hypothetical metabotropic signaling pathway for this compound.
Conclusion
This compound is a valuable pharmacological tool for probing the complexities of excitatory amino acid neurotransmission. Its high selectivity for the quisqualate-sensitized site in the hippocampus, coupled with its weak activity at major EAA receptor subtypes, makes it a unique compound for studying this novel receptor or receptor state. Further research is required to fully elucidate the molecular identity and downstream signaling pathways of the quisqualate-sensitized site and to explore the broader physiological and pathological roles of this compound in the central nervous system. The experimental approaches and data presented in this guide provide a foundation for future investigations into this intriguing glutamate analog.
References
Unraveling the Quisqualate-Sensitized AP6 Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of neuropharmacology, the quisqualate-sensitized AP6 site represents a unique and fascinating area of study. Brief exposure of hippocampal neurons to the potent excitatory amino acid agonist, quisqualic acid (QUIS), induces a long-lasting sensitization to depolarization by a class of α-amino-ω-phosphonate analogues, most notably 2-amino-6-phosphonohexanoic acid (AP6). This phenomenon, often referred to as the "QUIS-effect," is not mediated by conventional ionotropic or metabotropic glutamate (B1630785) receptors. Instead, compelling evidence points towards a novel mechanism involving an amino acid transport system.[1] This technical guide provides an in-depth exploration of the quisqualate-sensitized AP6 site, consolidating key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms and workflows.
The Core Concept: A Transporter-Mediated Phenomenon
The sensitization of neurons to AP6 by quisqualate is not due to the activation of a classical signaling cascade typically associated with G-protein coupled or ionotropic receptors. Instead, the leading hypothesis suggests a two-step mechanism rooted in cellular transport processes.[1]
-
Uptake of Quisqualate: Initially, quisqualic acid is actively transported into hippocampal neurons and potentially surrounding glial cells. This uptake is mediated by an amino acid transporter, with evidence strongly implicating the cystine/glutamate exchange carrier, System x(c-).
-
AP6-Induced Exchange: Following the intracellular accumulation of quisqualate, the subsequent application of AP6, which is also a substrate for this transporter, is thought to trigger a heteroexchange mechanism. This results in the efflux of the previously loaded quisqualate, leading to the depolarization of the neuronal membrane.[1]
This proposed mechanism explains the long-lasting nature of the sensitization and its dependence on both the concentration and duration of the initial quisqualate exposure.
Quantitative Data Summary
The following tables summarize the key quantitative data gathered from various studies on the quisqualate-sensitized AP6 site and the associated transport kinetics of quisqualate.
Table 1: Pharmacological Profile of the Quisqualate-Sensitized Site
| Compound | Action | Potency (IC50) | Notes |
| L-AP6 | Agonist | 40 µM | Highly potent and specific for the QUIS-sensitized site.[2] |
| L-AP4 | Agonist | - | Also effective, but cross-reacts with other receptors. |
| L-AP5 | Agonist | - | Also effective, but cross-reacts with other receptors. |
| D-AP6 | Agonist | ~560 µM | 14-fold less potent than the L-isomer.[2] |
| D-AP5 | Agonist | - | 3-fold less potent than the L-isomer.[2] |
| D-AP4 | Agonist | - | 5-fold less potent than the L-isomer.[2] |
| L-α-aminoadipate | Reversal Agent | - | Reverses the sensitization to this compound.[2] |
Table 2: L-Quisqualate Transport Kinetics in Hippocampal Preparations
| Transport System | Substrate Affinity (Km) | Maximum Velocity (Vmax) | Characteristics |
| Na+-dependent transport system(s) | 0.54 mM | 0.9 nmol (mg protein)-1 min-1 | Low-affinity, high-capacity. |
| System x(c)- (cystine/glutamate exchange carrier) | 0.033 mM | 0.051 nmol (mg protein)-1 min-1 | High-affinity, low-capacity; implicated in QUIS-sensitization. |
Key Experimental Protocols
The study of the quisqualate-sensitized AP6 site primarily relies on electrophysiological recordings from hippocampal slices. Below are detailed methodologies for these key experiments.
Acute Hippocampal Slice Preparation
Objective: To obtain viable brain slices that retain the necessary neural circuitry for studying the quisqualate-sensitization phenomenon.
Materials:
-
Adult rat or mouse
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome or tissue chopper
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold artificial cerebrospinal fluid (aCSF) for dissection (slicing solution)
-
Standard aCSF for recording and incubation
-
Beakers, petri dishes, and transfer pipettes
Protocol:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-gassed slicing solution. The composition of a typical slicing solution is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Dextrose, 3 MgCl2, 1 CaCl2.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse slices of the hippocampus at a thickness of 300-400 µm in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a holding chamber containing standard aCSF (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 Dextrose, 1.5 MgCl2, 2.5 CaCl2) at 32-34°C, continuously bubbled with carbogen.
-
Allow the slices to recover for at least 1 hour before starting electrophysiological recordings.
Electrophysiological Recording of Quisqualate Sensitization
Objective: To measure the neuronal depolarization in response to AP6 before and after sensitization with quisqualate.
Materials:
-
Recovered hippocampal slices
-
Recording chamber with perfusion system
-
Micromanipulators
-
Glass microelectrodes (for field potential or whole-cell recordings)
-
Amplifier and data acquisition system
-
Standard aCSF
-
Stock solutions of L-Quisqualic acid and this compound
Protocol:
-
Transfer a recovered hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place a recording electrode in the stratum pyramidale of the CA1 region to measure extracellular field potentials or obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Establish a stable baseline recording for at least 10-15 minutes.
-
Control Response: Perfuse the slice with a known concentration of this compound (e.g., 50-100 µM) and record the change in membrane potential or field potential. Wash out the this compound and allow the recording to return to baseline.
-
Sensitization: Apply a brief pulse of L-Quisqualic acid (e.g., 10-20 µM for 2-5 minutes). The exact concentration and duration may need to be optimized.
-
Washout: Wash out the quisqualate with standard aCSF for at least 15-20 minutes to ensure complete removal from the extracellular space.
-
Post-Sensitization Response: Re-apply the same concentration of this compound as in the control step and record the neuronal response. A significantly larger depolarization compared to the control response indicates successful sensitization.
-
Data Analysis: Quantify the amplitude of the depolarization induced by AP6 before and after quisqualate application. Statistical analysis (e.g., paired t-test) can be used to determine the significance of the sensitization.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Quisqualate-Sensitized AP6 Depolarization
References
- 1. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of L-(+)-2-Amino-6-phosphonohexanoic Acid (L-AP6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a synthetic amino acid analogue that has garnered interest within the neuroscience community for its specific interactions with glutamate (B1630785) receptors. Unlike many other aminophosphonates, this compound is not a potent antagonist at the N-methyl-D-aspartate (NMDA) receptor. Instead, it acts as a highly selective agonist at a distinct "quisqualate-sensitized" site, particularly in the CA1 region of the hippocampus. This unique pharmacological profile makes this compound a valuable tool for dissecting the complex signaling pathways associated with excitatory neurotransmission. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, spectral data, and biological mechanism of action, to support its application in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₄NO₅P | [1][2] |
| Molecular Weight | 211.15 g/mol | [1][2] |
| CAS Number | 78944-89-5 | [1][2] |
| Appearance | Solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | 479.3 ± 55.0 °C at 760 mmHg | Predicted |
| Density | 1.5 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble to 100 mM in 1 eq. NaOH.[1] Solubility in other organic solvents is not readily available. | [1] |
| pKa Values | Not experimentally determined. Predicted values for the α-amino group are typically around 9-10, and for the phosphonic acid group, pKa1 is around 1-2 and pKa2 is around 6-7. | Predicted |
Synthesis and Resolution
The synthesis of this compound typically involves the preparation of the racemic mixture (Dthis compound) followed by the resolution of the L- and D-enantiomers.
Experimental Protocol: Resolution of Dthis compound
A reported method for the resolution of the enantiomers of 2-amino-6-phosphonohexanoic acid involves fractional crystallization using a chiral resolving agent.
Materials:
-
DL-2-Amino-6-phosphonohexanoic acid (Dthis compound)
-
L-Lysine
-
Aqueous ethanol (B145695)
Procedure:
-
Dissolve Dthis compound in a suitable aqueous ethanol solution.
-
Add L-lysine to the solution to form diastereomeric salts.
-
Induce crystallization by cooling the solution or by slow evaporation of the solvent.
-
Collect the crystals of the this compound-L-lysine salt, which will preferentially crystallize due to differences in solubility compared to the D-AP6-L-lysine salt.
-
Multiple recrystallization steps may be necessary to achieve high enantiomeric purity.
-
After isolation of the desired diastereomeric salt, the L-lysine is removed, typically by ion-exchange chromatography, to yield pure L-(+)-2-Amino-6-phosphonohexanoic acid.
Note: This is a generalized procedure based on a cited method for resolving AP6 enantiomers. Specific concentrations, solvent ratios, and temperatures would need to be optimized.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton at the α-carbon, the four methylene (B1212753) groups of the hexanoic acid chain, and the exchangeable protons of the amino and phosphonic acid groups. The coupling of the protons on the carbon adjacent to the phosphorus atom (C6) with the ³¹P nucleus would result in characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six carbon atoms of the hexanoic acid backbone. The chemical shifts would be influenced by the neighboring functional groups (amino, carboxyl, and phosphono).
-
³¹P NMR: The phosphorus-31 NMR spectrum is a key identifier for phosphonic acids. A single resonance is expected for this compound, with its chemical shift being characteristic of an alkylphosphonic acid. Proton coupling would lead to a complex multiplet, which would simplify to a singlet upon proton decoupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
O-H stretch (phosphonic acid): Broad absorption in the region of 2500-3300 cm⁻¹.
-
N-H stretch (amino group): Absorption in the range of 3200-3500 cm⁻¹.
-
C=O stretch (carboxylic acid): Strong absorption around 1700-1725 cm⁻¹.
-
P=O stretch (phosphonic acid): Strong absorption in the region of 1200-1300 cm⁻¹.
-
P-O-H bend: Absorption bands in the 900-1000 cm⁻¹ region.
-
C-H stretch: Absorptions in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 212.07. Fragmentation patterns would likely involve the loss of water, ammonia, and cleavage of the hexanoic acid chain.
Stability and Reactivity
Detailed stability and reactivity studies for this compound are not extensively published. However, as an aminophosphonic acid, it is expected to be a stable solid under standard laboratory conditions. Potential degradation pathways could involve oxidation of the amino group or decarboxylation at elevated temperatures. It is likely to be stable in aqueous solutions at neutral pH but may be susceptible to degradation under strongly acidic or basic conditions, or in the presence of strong oxidizing agents.
Biological Activity and Mechanism of Action
This compound is a selective agonist for a "quisqualate-sensitized site" in the central nervous system, particularly in CA1 pyramidal neurons of the hippocampus.[1] This site is distinct from the classical ionotropic (AMPA, Kainate, NMDA) and metabotropic glutamate receptors.
The "Quis" Effect
The biological activity of this compound is intrinsically linked to the action of quisqualic acid. Brief exposure of neurons to quisqualic acid sensitizes them to depolarization by this compound.[1][3] This phenomenon is referred to as the "quis" effect. This compound itself has a very low affinity for NMDA, AMPA, and kainate receptors.[1]
Signaling Pathway
The precise signaling pathway activated by this compound at the quisqualate-sensitized site is not fully elucidated. However, the depolarization induced by this compound following quisqualate sensitization suggests an influx of positive ions into the neuron. The mechanism is thought to involve a novel recognition site that, once "primed" by quisqualate, can be activated by this compound.
Figure 1: Simplified signaling relationship of this compound at the quisqualate-sensitized site.
Analytical Methods
The quantification of this compound in biological matrices or chemical reactions typically requires chromatographic methods due to its polar nature and lack of a strong chromophore.
High-Performance Liquid Chromatography (HPLC)
A common approach for the analysis of aminophosphonic acids like this compound involves pre-column derivatization to introduce a fluorescent or UV-absorbing tag, followed by reversed-phase HPLC.
Experimental Workflow:
Figure 2: General workflow for the HPLC analysis of this compound.
Conclusion
L-(+)-2-Amino-6-phosphonohexanoic acid is a unique pharmacological tool with a specific mode of action at the quisqualate-sensitized site. While its biological activity has been characterized, a complete profile of its chemical and physical properties remains to be fully documented in publicly accessible literature. This guide consolidates the available information and highlights the areas where further experimental data is needed to fully support its application in neuroscience research and drug discovery. The provided methodologies and expected data serve as a valuable resource for scientists working with this intriguing compound.
References
L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6): A Technical Guide for Researchers
CAS Number: 78944-89-5
Molecular Formula: C₆H₁₄NO₅P
Molecular Weight: 211.15 g/mol
Alternate Names: L-AP6, L-2-Amino-6-phosphonohexanoic acid
Abstract
L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) is a synthetic amino acid analogue that has garnered significant interest in neuroscience research due to its specific action as an agonist at a novel quisqualate-sensitized site in the hippocampus. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the current understanding of its mechanism of action, detailed experimental protocols for its characterization, and available data on its synthesis and safety profile. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, glutamate (B1630785) receptor biology, and synaptic plasticity.
Core Pharmacological Data
This compound is distinguished by its selective agonist activity at a quisqualate-sensitized site, particularly in the CA1 region of the hippocampus. Its potency and selectivity have been characterized in several studies, with key quantitative data summarized below.
| Parameter | Value | Receptor/Site | Preparation | Reference |
| IC₅₀ | 40 µM | Quisqualate-sensitized site | Rat hippocampal slices (CA1) | [1] |
| IC₅₀ | > 10 mM | Kainate/AMPA Receptors | Rat hippocampal slices | [1] |
| IC₅₀ | > 3 mM | NMDA Receptors | Rat hippocampal slices | [1] |
| IC₅₀ | 0.8 mM | L-AP4 Receptors | Rat hippocampal slices | [1] |
Table 1: Quantitative Pharmacological Data for this compound.
Mechanism of Action and Signaling Pathway
The precise mechanism of action of this compound is centered on a unique "quisqualate-sensitized" site. Brief exposure of hippocampal neurons to quisqualate, a potent agonist of both ionotropic (AMPA) and metabotropic glutamate receptors (mGluRs), sensitizes these neurons to the depolarizing effects of this compound.[1] While the exact molecular identity of this sensitized site is still under investigation, evidence suggests a complex interplay between different glutamate receptor systems.
One proposed mechanism is that quisqualate, through its action on metabotropic glutamate receptors, initiates a signaling cascade that "unmasks" or potentiates a novel binding site for this compound. This site appears to be distinct from the classical ionotropic and metabotropic glutamate receptors, given this compound's low affinity for these receptors in the absence of quisqualate sensitization.[1] Another hypothesis suggests the involvement of a putative glutamate uptake site, where this compound might act as a substrate following the priming effect of quisqualate.
The downstream signaling cascade following the activation of the quisqualate-sensitized site by this compound leads to neuronal depolarization. The reversal of this compound-induced sensitization by L-alpha-aminoadipate further suggests a complex pharmacological profile that is yet to be fully elucidated.[1]
Caption: Proposed signaling pathway for this compound action following quisqualate sensitization.
Experimental Protocols
The following protocols are based on methodologies commonly used to study the effects of this compound in the hippocampus.
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of viable hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Adult Sprague-Dawley rats
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 3 MgCl₂, 1 CaCl₂.
-
Recording aCSF, bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 Dextrose, 1.5 MgCl₂, 2.5 CaCl₂.
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated sucrose-aCSF.
-
Isolate the hippocampus.
-
Cut the hippocampus into 400-500 µm thick transverse slices using a vibratome in the ice-cold sucrose-aCSF.
-
Transfer the slices to an incubation chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.
-
After the initial incubation, maintain the slices at room temperature in oxygenated recording aCSF until use.
Caption: Workflow for the preparation of acute hippocampal slices for electrophysiology.
Electrophysiological Recording of this compound Effects
This protocol outlines the procedure for extracellular field potential recordings in the CA1 region of hippocampal slices to assess the effects of this compound following quisqualate sensitization.
Materials:
-
Prepared hippocampal slices
-
Recording chamber with perfusion system
-
Glass microelectrodes (1-5 MΩ) filled with recording aCSF
-
Stimulating electrode (e.g., bipolar tungsten)
-
Amplifier, digitizer, and data acquisition software
-
Quisqualic acid solution
-
This compound solution
Procedure:
-
Transfer a hippocampal slice to the recording chamber and perfuse with oxygenated recording aCSF at 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline synaptic response by delivering single voltage pulses (e.g., 0.1 ms (B15284909) duration) every 20 seconds at an intensity that elicits 50% of the maximal field excitatory postsynaptic potential (fEPSP) slope.
-
Sensitization: Perfuse the slice with a low concentration of quisqualic acid (e.g., 1-10 µM) for a brief period (e.g., 2-5 minutes) until the fEPSP is depressed by approximately 50%.
-
Wash out the quisqualate with regular recording aCSF and allow the synaptic response to recover.
-
This compound Application: Once a stable baseline is re-established, perfuse the slice with varying concentrations of this compound.
-
Record the changes in the fEPSP slope to determine the concentration-response relationship and calculate the IC₅₀ value for this compound.
Synthesis
Toxicity and Safety
As a class of compounds, aminophosphonic acids are generally considered to have negligible mammalian toxicity.[2][3] This is attributed to their structural similarity to endogenous amino acids, allowing them to be handled by metabolic pathways without producing highly toxic byproducts. However, specific toxicological studies on this compound are not available in the public domain. Standard laboratory safety precautions should be observed when handling this compound. It is recommended to consult the manufacturer's Safety Data Sheet (SDS) for specific handling and disposal instructions.
Conclusion
This compound is a valuable pharmacological tool for investigating a novel quisqualate-sensitized signaling pathway in the hippocampus. Its high selectivity makes it superior to other ligands for probing this unique mechanism of neuronal modulation. Further research is warranted to fully elucidate the molecular identity of the this compound binding site and its downstream signaling cascade. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the role of this intriguing compound in synaptic function and its potential implications for understanding complex neurological processes.
References
Methodological & Application
Application Notes and Protocols for L-AP6 in Hippocampal Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a selective agonist for the Group III metabotropic glutamate (B1630785) receptors (mGluRs).[1] These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals in the central nervous system.[2][3][4] In the hippocampus, the activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, which in turn modulates voltage-gated calcium channels to reduce the probability of neurotransmitter release.[2][4][5] This makes this compound a valuable pharmacological tool for studying the presynaptic mechanisms that govern synaptic transmission and plasticity in hippocampal circuits.
Historically, this compound was characterized as an agonist at a "quisqualate-sensitized site" in hippocampal CA1 pyramidal neurons.[1] This site is now understood to correspond to the Group III mGluRs. This compound exhibits a high degree of selectivity for these receptors, with an IC50 of 40 µM for the quisqualate-sensitized site, while having significantly lower affinity for other glutamate receptors like NMDA and AMPA/kainate receptors.[1]
These application notes provide a comprehensive overview of the use of this compound in hippocampal slice electrophysiology, including detailed protocols for slice preparation, electrophysiological recording, and data analysis.
Data Presentation
The following table summarizes the quantitative data regarding the effects of this compound on hippocampal synaptic transmission.
| Parameter | Value | Brain Region | Synapse | Reference |
| IC50 | 40 µM | Hippocampus (CA1) | Schaffer Collateral | [1] |
| Effect on fEPSP Slope | Concentration-dependent reduction | Hippocampus (CA1) | Schaffer Collateral | Inferred from agonist activity |
| Effect on Paired-Pulse Facilitation (PPF) | Increase | Hippocampus | General Presynaptic Inhibition | Inferred from mechanism |
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Solutions:
-
Cutting Solution (Sucrose-based):
-
210 mM Sucrose
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
0.5 mM CaCl2
-
7 mM MgCl2
-
7 mM Dextrose
-
Continuously bubbled with carbogen gas.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM Dextrose
-
Continuously bubbled with carbogen gas.
-
Procedure:
-
Anesthetize the animal using an approved method.
-
Decapitate the animal and rapidly dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and prepare coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Field Excitatory Postsynaptic Potential (fEPSP) Recording
This protocol details the recording of fEPSPs from the Schaffer collateral-CA1 pathway.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)
-
Amplifier, digitizer, and data acquisition software
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the stratum radiatum of the CA3 region to stimulate the Schaffer collateral fibers.
-
Position the recording electrode in the stratum radiatum of the CA1 region to record the fEPSPs.
-
Determine the stimulus intensity that elicits approximately 50% of the maximal fEPSP response for baseline recordings.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes before applying any pharmacological agents.
Application of this compound
Materials:
-
Stock solution of this compound (e.g., 10 mM in sterile water or aCSF)
-
Perfusion system
Procedure:
-
Prepare the desired final concentration of this compound by diluting the stock solution in the recording aCSF.
-
After establishing a stable baseline, switch the perfusion to the aCSF containing this compound.
-
Continue recording fEPSPs to observe the effect of this compound on synaptic transmission. The effect should manifest as a reduction in the fEPSP slope.
-
To determine a concentration-response curve, apply increasing concentrations of this compound in a stepwise manner, allowing the response to stabilize at each concentration.
-
After application, wash out the this compound by perfusing with standard aCSF to observe the reversibility of the effect.
Paired-Pulse Facilitation (PPF) Measurement
PPF is a form of short-term plasticity that is sensitive to changes in the probability of neurotransmitter release. An increase in PPF is indicative of a presynaptic site of action that reduces release probability.
Procedure:
-
Deliver two closely spaced stimuli (e.g., 50 ms (B15284909) inter-stimulus interval) to the Schaffer collaterals.
-
Measure the slope of the first fEPSP (fEPSP1) and the second fEPSP (fEPSP2).
-
Calculate the paired-pulse ratio (PPR) as (fEPSP2 slope / fEPSP1 slope).
-
Measure the PPR during the baseline recording period.
-
Measure the PPR during the application of this compound. An increase in the PPR suggests a presynaptic mechanism of action.
Visualizations
Signaling Pathway of Group III mGluRs
Caption: Signaling pathway of this compound via Group III mGluRs.
Experimental Workflow for this compound Application
Caption: Experimental workflow for hippocampal slice electrophysiology with this compound.
Logical Relationship of this compound's Effect on Synaptic Transmission
Caption: Logical flow of this compound's presynaptic inhibitory effect.
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of mGlu Receptors in Hippocampal Plasticity Deficits in Neurological and Psychiatric Disorders: Implications for Allosteric Modulators as Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-AP6 in Patch-Clamp Recording of CA1 Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing L-2-Amino-6-phosphonohexanoic acid (L-AP6) in patch-clamp electrophysiology studies of hippocampal CA1 pyramidal neurons. This compound is a selective agonist for Group I metabotropic glutamate (B1630785) receptors (mGluRs), which are implicated in various forms of synaptic plasticity and neuronal excitability.
Introduction to this compound and its Target
This compound is a pharmacological tool used to investigate the function of a specific subset of glutamate receptors. Historically, it was characterized as a selective agonist for a "quisqualate-sensitized site" in hippocampal CA1 pyramidal neurons.[1] This site is now understood to correspond to Group I metabotropic glutamate receptors (mGluR1 and mGluR5) .[2][3][4] These G-protein coupled receptors (GPCRs) are distinct from the fast, ionotropic glutamate receptors (iGluRs) such as AMPA and NMDA receptors.[5]
Activation of Group I mGluRs by agonists like this compound initiates a signaling cascade through the Gq/G11 family of G-proteins, leading to the activation of phospholipase C (PLC).[2][6] This enzyme catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[7][8] This signaling pathway ultimately modulates neuronal excitability and synaptic transmission.
Data Presentation: Quantitative Effects of Group I mGluR Agonists
The following tables summarize quantitative data on the effects of Group I mGluR activation in CA1 pyramidal neurons. While specific data for this compound is limited in the literature, the effects of the widely used Group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) are presented as a proxy for the expected physiological responses.
Table 1: Electrophysiological Effects of Group I mGluR Activation on CA1 Pyramidal Neurons
| Parameter | Agonist (Concentration) | Effect | Reference |
| Membrane Potential | DHPG (various) | Depolarization | [9] |
| Input Resistance | DHPG | Increase | |
| Afterhyperpolarization (AHP) | DHPG | Suppression | |
| Spontaneous IPSC Frequency | DHPG | Increase | |
| Evoked EPSC Amplitude (Schaffer Collateral) | DHPG | Inhibition | |
| NMDA Receptor Currents | DHPG | Potentiation |
Table 2: Pharmacological Profile of this compound
| Receptor/Site | IC50 | Reference |
| Quisqualate-sensitized site | 40 µM | [1] |
| Kainate/AMPA Receptors | > 10 mM | [1] |
| NMDA Receptors | > 3 mM | [1] |
| L-AP4 Receptors | > 0.8 mM | [1] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from CA1 Pyramidal Neurons in Acute Hippocampal Slices
This protocol is designed to record postsynaptic currents and potentials from CA1 pyramidal neurons and to apply this compound to study its effects on neuronal properties.
1. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P14-P28 rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature.
2. Solutions:
| Solution | Component | Concentration (mM) |
| Slicing Solution (Sucrose-based) | Sucrose | 210 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| MgCl2 | 7 | |
| CaCl2 | 0.5 | |
| Glucose | 10 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 | |
| Intracellular Solution (K-Gluconate based) | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| EGTA | 0.2 |
Note: Adjust pH of the intracellular solution to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
3. Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at 1-2 ml/min.
-
Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
To isolate mGluR-mediated currents, add antagonists for iGluRs to the aCSF:
-
DNQX or CNQX (10-20 µM) to block AMPA/kainate receptors.
-
APV (50 µM) to block NMDA receptors.
-
-
Record baseline activity in voltage-clamp or current-clamp mode.
-
Prepare a stock solution of this compound and dilute it in aCSF to the desired final concentration (e.g., starting with the IC50 of 40 µM).
-
Apply this compound via bath application and record the resulting changes in membrane current, membrane potential, or firing frequency.
-
Wash out the drug with aCSF to observe recovery.
Visualizations
Group I mGluR Signaling Pathway
Caption: Signaling cascade of Group I mGluRs activated by this compound.
Experimental Workflow for this compound Application in Patch-Clamp
Caption: Workflow for patch-clamp recording with this compound application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jneurosci.org [jneurosci.org]
- 4. L-Quisqualic acid | AMPA Receptor Agonists: R&D Systems [rndsystems.com]
- 5. Updates on the Physiopathology of Group I Metabotropic Glutamate Receptors (mGluRI)-Dependent Long-Term Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Somatic Depolarization Enhances Hippocampal CA1 Dendritic Spike Propagation and Distal Input-Driven Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping the electrophysiological and morphological properties of CA1 pyramidal neurons along the longitudinal hippocampal axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing L-AP6 Stock Solutions in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-(+)-2-Amino-6-phosphonohexanoic acid (L-AP6) is a selective agonist for a quisqualate-sensitized site in the central nervous system, particularly in hippocampal CA1 pyramidal neurons. As a tool for studying glutamate (B1630785) receptor pharmacology, the accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy in various experimental paradigms.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | L-(+)-2-Amino-6-phosphonohexanoic acid | [1][2][3] |
| Synonyms | This compound | [1][2][3] |
| CAS Number | 78944-89-5 | [1][2][3] |
| Molecular Formula | C₆H₁₄NO₅P | [1][2][3] |
| Molecular Weight | 211.15 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water. Solubility can be enhanced in dilute aqueous base (e.g., NaOH). | [4] |
| Stability | Phosphonates are generally stable in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution (10 mM)
This protocol is suitable for most cell culture and electrophysiology experiments where a high concentration of an organic solvent is not desirable.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent)
-
Sterile 1 M Sodium Hydroxide (NaOH) solution (optional, for enhancing solubility)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
pH meter
Procedure:
-
Calculate the required mass of this compound:
-
For 10 mL of a 10 mM stock solution, the required mass is:
-
Mass (g) = 0.01 L × 0.01 mol/L × 211.15 g/mol = 0.0211 g (or 21.1 mg)
-
-
-
Dissolution:
-
Weigh out the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Add approximately 8 mL of sterile, high-purity water.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the this compound does not fully dissolve, add 1 M NaOH dropwise while monitoring the pH and vortexing until the solid is completely dissolved. Avoid making the solution overly alkaline. The final pH should be adjusted to the desired physiological range (typically 7.2-7.4) for experimental use.
-
-
Volume Adjustment and Sterilization:
-
Once the this compound is fully dissolved, add sterile, high-purity water to reach a final volume of 10 mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and the risk of contamination.
-
Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), the solution can be stored at 4°C.
-
Protocol 2: Preparation of High-Concentration this compound Stock Solution (e.g., 100 mM)
For experiments requiring higher concentrations of this compound, the use of a dilute base is often necessary to achieve complete solubilization.
Materials:
-
This compound powder
-
Sterile, high-purity water
-
Sterile 1 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tubes
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile filter tips
-
Vortex mixer
-
pH meter
Procedure:
-
Calculate the required mass of this compound:
-
For 10 mL of a 100 mM stock solution, the required mass is:
-
Mass (g) = 0.01 L × 0.1 mol/L × 211.15 g/mol = 0.211 g (or 211 mg)
-
-
-
Dissolution in Base:
-
Weigh out the this compound powder and transfer it to a sterile conical tube.
-
Add a small volume of sterile 1 M NaOH (e.g., 1-2 mL) and vortex thoroughly. The this compound should readily dissolve in the alkaline solution.
-
-
Neutralization and Volume Adjustment:
-
Gradually add sterile, high-purity water while monitoring the pH.
-
Carefully adjust the pH to the desired physiological range (7.2-7.4) using sterile 1 M HCl if necessary, though typically the addition of water will bring the pH down.
-
Bring the final volume to 10 mL with sterile, high-purity water.
-
-
Sterilization and Storage:
-
Filter the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot into single-use volumes and store at -20°C.
-
Data Presentation
| Parameter | Aqueous Stock (10 mM) | High-Concentration Stock (100 mM) |
| Solvent | High-purity water | High-purity water with 1 M NaOH |
| Typical Concentration | 10 mM | 100 mM |
| pH Adjustment | Optional, to 7.2-7.4 | Required, to 7.2-7.4 |
| Storage Temperature | -20°C (long-term), 4°C (short-term) | -20°C |
| Sterilization | 0.22 µm filtration | 0.22 µm filtration |
Mandatory Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
Proposed Signaling Pathway of this compound at the Quisqualate-Sensitized Site
This compound acts on a quisqualate-sensitized site, which is understood to be a component of the broader glutamate receptor system. The binding of this compound to this site is thought to potentiate the activity of ionotropic (AMPA, NMDA) and metabotropic glutamate receptors, leading to downstream signaling cascades.
Caption: this compound signaling at the quisqualate-sensitized site.
References
- 1. 126253-57-4 CAS|L-(+)-2-AMINO-6-PHOSPHONOHEXANOIC ACID|生产厂家|价格信息 [m.chemicalbook.com]
- 2. Structural mechanism of glutamate receptor activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of quisqualate receptor desensitization in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term stability predictions of therapeutic monoclonal antibodies in solution using Arrhenius-based kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-2-Amino-6-Phosphonohexanoic Acid (L-AP6) in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a valuable pharmacological tool for investigating novel mechanisms of neuronal excitation in the hippocampus. Contrary to earlier hypotheses, this compound is not a phosphoserine phosphatase inhibitor. Instead, it acts as a selective agonist at a quisqualate-sensitized site, eliciting neuronal depolarization. This unique mechanism of action, termed the "Quis-effect," involves priming neurons with the glutamate (B1630785) analog quisqualate, which then enables this compound to induce its excitatory effects. Understanding this phenomenon opens new avenues for exploring the modulation of synaptic transmission and its potential impact on synaptic plasticity.
These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in electrophysiological studies, and a discussion of its potential, though not yet fully elucidated, applications in the study of Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
Mechanism of Action
This compound is a selective agonist for a novel quisqualate-sensitized site in hippocampal CA1 pyramidal neurons. The activation of this site by this compound only occurs after brief exposure of the neuronal tissue to quisqualic acid (Quis). This priming effect by quisqualate is a prerequisite for this compound's depolarizing action.
The precise nature of the quisqualate-sensitized site is still under investigation, but it is believed to be a type of metabotropic glutamate receptor (mGluR)[1][2]. The sensitization process may involve the uptake of quisqualate into hippocampal cells[3]. Following sensitization, this compound can induce a significant depolarization of the neuronal membrane[4]. The proposed mechanism suggests that this compound, by acting on this sensitized site, may trigger the release of endogenous excitatory amino acids, which in turn activate postsynaptic receptors to cause depolarization[5].
This compound exhibits high selectivity for this quisqualate-sensitized site, with a reported IC50 of 40 µM. It shows negligible affinity for kainate/AMPA, NMDA, and L-AP4 receptors, making it a specific tool to probe this particular signaling pathway.
Data Presentation
Table 1: Pharmacological Profile of this compound at the Quisqualate-Sensitized Site
| Parameter | Value | Reference |
| Agonist | L-2-Amino-6-phosphonohexanoic acid (this compound) | |
| Target | Quisqualate-sensitized site | |
| Action | Selective Agonist | |
| IC50 | 40 µM | |
| Effect | Neuronal Depolarization | [4] |
| Sensitizing Agent | Quisqualic Acid |
Table 2: Cross-Reactivity of this compound with Other Glutamate Receptors
| Receptor Subtype | IC50 | Reference |
| Kainate/AMPA Receptors | > 10 mM | |
| NMDA Receptors | > 3 mM | |
| L-AP4 Receptors | > 0.8 mM |
Experimental Protocols
Protocol 1: Induction of the "Quis-Effect" in Hippocampal Slices
This protocol describes the procedure to induce the quisqualate-sensitized depolarization by this compound in acute hippocampal slices using extracellular field potential recordings.
Materials:
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.
-
L-Quisqualic acid (Stock solution: 10 mM in dH2O)
-
L-2-Amino-6-phosphonohexanoic acid (this compound) (Stock solution: 10 mM in dH2O)
-
Dissection tools, vibratome, and recording chamber for brain slices.
-
Electrophysiology rig with amplifier, stimulator, and data acquisition system.
Procedure:
-
Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow slices to recover for at least 1 hour in an incubation chamber containing oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Establish a stable baseline of fEPSPs for at least 20 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
Quisqualate Sensitization: Perfuse the slice with aCSF containing a low concentration of quisqualic acid (e.g., 1 µM) for a brief period (e.g., 4 minutes)[4].
-
Washout: Washout the quisqualate by perfusing with normal aCSF for at least 10 minutes.
-
This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 40 µM) and observe for a depolarization of the baseline field potential. This depolarization is the "Quis-effect".
-
Data Analysis: Measure the change in the baseline field potential before and after this compound application.
Protocol 2: Investigating the Hypothetical Impact of this compound on LTP Induction Threshold
This protocol is designed to test the hypothesis that the depolarizing effect of this compound, following quisqualate sensitization, can lower the threshold for inducing Long-Term Potentiation (LTP).
Materials:
-
Same as Protocol 1.
-
High-frequency stimulation (HFS) protocol parameters (e.g., a sub-threshold tetanus that does not normally induce LTP).
Procedure:
-
Follow steps 1-5 from Protocol 1 to establish a stable baseline recording.
-
Sub-threshold Tetanus (Control): Apply a sub-threshold HFS protocol (e.g., a single train of 50 Hz for 0.5 seconds) and record the fEPSP slope for 60 minutes post-stimulation to confirm that this protocol does not induce LTP under normal conditions.
-
After the response has returned to baseline, proceed with the sensitization protocol.
-
Quisqualate Sensitization and this compound Application: Follow steps 6-8 from Protocol 1 to induce the "Quis-effect" with this compound.
-
Sub-threshold Tetanus (in the presence of this compound): While the slice is depolarized by this compound, apply the same sub-threshold HFS protocol as in step 2.
-
Post-Tetanus Recording: Continue to record the fEPSP slope for at least 60 minutes after the tetanus.
-
Data Analysis: Compare the change in fEPSP slope after the sub-threshold tetanus in the control condition versus in the presence of this compound-induced depolarization. A significant increase in the fEPSP slope in the this compound condition would suggest a lowered threshold for LTP induction.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced neuronal depolarization.
Caption: Experimental workflow for inducing the "Quis-effect" with this compound.
Caption: Logical relationship of this compound action and its hypothetical effects on synaptic plasticity.
Application in Synaptic Plasticity Research
While direct experimental evidence for the effects of this compound on LTP and LTD is currently lacking, its defined mechanism of action as a depolarizing agent allows for several theoretical applications in synaptic plasticity research.
-
Modulation of Induction Thresholds: The induction of both LTP and LTD is critically dependent on the level of postsynaptic depolarization. By inducing a controlled and sustained depolarization, this compound (following quisqualate sensitization) can be used to investigate how baseline membrane potential influences the threshold for plasticity induction. For example, a sub-threshold stimulus for LTP might become effective in the presence of this compound-induced depolarization.
-
Investigating Metaplasticity: Metaplasticity refers to the activity-dependent changes in the state of synapses that alter their ability to undergo subsequent plasticity. The "Quis-effect" itself can be considered a form of metaplasticity, where prior activation of metabotropic glutamate receptors by quisqualate alters the responsiveness of the neuron to this compound. Researchers can explore how this this compound-induced state further influences the induction of canonical forms of LTP and LTD.
-
Dissecting Signaling Pathways: The signaling cascade initiated by the activation of the quisqualate-sensitized site by this compound is not fully characterized. By combining this compound application with specific inhibitors of downstream signaling molecules (e.g., protein kinases, phospholipase C), researchers can dissect the intracellular pathways that link the activation of this novel site to neuronal depolarization and its potential downstream effects on synaptic strength.
Conclusion
This compound is a highly selective pharmacological tool for studying a unique quisqualate-sensitized excitatory pathway in the hippocampus. Its ability to induce neuronal depolarization following quisqualate priming provides a novel method for manipulating neuronal excitability. While its direct role in modulating long-term synaptic plasticity remains to be experimentally demonstrated, the principles of synaptic plasticity suggest that this compound could be a valuable compound for investigating the relationship between membrane potential and the induction of LTP and LTD. The protocols and information provided here serve as a foundation for researchers to explore the full potential of this compound in unraveling the complex mechanisms of synaptic function and plasticity.
References
- 1. Quisqualate activates N-methyl-D-aspartate receptor channels in hippocampal neurons maintained in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quisqualic acid induced sensitization and the active uptake of L-quisqualic acid by hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-2-Amino-6-phosphonohexanoic Acid (L-AP6) in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Topic: Application of L-AP6 for studying neuronal excitability and synaptic mechanisms.
Disclaimer: Initial research into this compound for studying long-term potentiation (LTP) based on a presumed mechanism as a phosphoserine phosphatase inhibitor has been found to be inconsistent with the current scientific literature. The available evidence does not support the role of this compound as a phosphoserine phosphatase inhibitor. A different compound, L-2-amino-3-phosphonopropionic acid (L-AP3), is a known inhibitor of this enzyme and may be a source of confusion. The following application notes are based on the experimentally verified mechanism of this compound as a selective agonist for a quisqualate-sensitized site in hippocampal neurons.
Introduction and Mechanism of Action
L-2-amino-6-phosphonohexanoic acid (this compound) is an excitatory amino acid (EAA) analogue that has been identified as a potent and highly specific agonist for a novel "quisqualate-sensitized" site in the CA1 region of the hippocampus. Unlike other EAA analogues such as L-AP4 and D-AP5, this compound shows minimal cross-reactivity with kainate/AMPA, NMDA, or L-AP4 receptors, making it a valuable tool for isolating and studying this specific site of action.
The primary mechanism of this compound involves a unique two-step process:
-
Sensitization: Neurons, particularly hippocampal pyramidal neurons, must first be exposed to quisqualic acid (QUIS). This "priming" or "sensitization" step is long-lasting, with the effect diminishing only slightly over several hours.
-
Activation: Following sensitization, the application of this compound induces a robust depolarization of the neuronal membrane.
The pharmacology of this effect suggests an interaction with a putative glutamate (B1630785) uptake or transport site. It is hypothesized that the effects of this compound (and the related compound L-AP4) after quisqualate priming may result from a heteroexchange process with previously accumulated quisqualate at a neuronal or glial site, leading to the release of endogenous excitatory amino acids[1]. This unique mechanism allows for the targeted study of specific glutamate transport systems and their influence on neuronal excitability, a fundamental component of synaptic plasticity phenomena like LTP.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the quantitative data regarding the selectivity and potency of this compound at the quisqualate-sensitized site compared to other EAA receptors in hippocampal CA1 pyramidal neurons.
Table 1: Potency and Selectivity of this compound
| Receptor/Site | Ligand | IC50 / Activity | Reference |
|---|---|---|---|
| Quisqualate-Sensitized Site | This compound | IC50 = 40 µM | |
| Kainate/AMPA Receptors | This compound | IC50 > 10 mM | |
| NMDA Receptors | This compound | IC50 > 3 mM |
| Lateral Perforant Path L-AP4 Receptors | this compound | IC50 > 0.8 mM | |
IC50 values represent the concentration required for 50% inhibition of a specific response, indicating potency. Higher values denote lower potency.
Table 2: Stereoselectivity at the Quisqualate-Sensitized Site
| Compound | L-isomer Potency | D-isomer Potency | L- vs D-isomer Potency Ratio | Reference |
|---|---|---|---|---|
| AP6 | High | 14-fold less potent | ~14:1 | |
| AP5 | High | 3-fold less potent | ~3:1 |
| AP4 | High | 5-fold less potent | ~5:1 | |
Data indicates a strong preference for the L-isomer at the quisqualate-sensitized site.
Experimental Protocols
The primary application of this compound is to induce neuronal depolarization in a controlled manner following quisqualate sensitization. This can be used to study glutamate transporter dynamics, neuronal excitability, and the downstream consequences of non-receptor-mediated depolarization, which are all relevant to the induction and expression of synaptic plasticity.
Protocol 1: Electrophysiological Recording of this compound-Induced Depolarization in Hippocampal Slices
This protocol outlines the procedure for preparing acute hippocampal slices and recording extracellular field potentials to observe the effects of this compound after quisqualate sensitization.
A. Materials and Reagents:
-
Standard Artificial Cerebrospinal Fluid (ACSF), composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Dissection Buffer (ice-cold, sucrose-based or similar).
-
L-Quisqualic acid (QUIS) stock solution (e.g., 10 mM in NaOH, then diluted).
-
L-2-amino-6-phosphonohexanoic acid (this compound) stock solution.
-
Recording and stimulating electrodes.
-
Standard electrophysiology rig (amplifier, digitizer, perfusion system).
B. Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., Sprague-Dawley rat) according to approved institutional animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold dissection buffer.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with ACSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
C. Electrophysiology and Sensitization Procedure:
-
Transfer a single slice to the recording chamber and perfuse with ACSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording for at least 20-30 minutes.
-
Sensitization Step: Perfuse the slice with ACSF containing a low concentration of quisqualic acid (e.g., 500 nM) for a brief period (e.g., 30-60 seconds)[1].
-
Wash out the quisqualic acid by returning to standard ACSF perfusion for at least 10-15 minutes.
-
This compound Application: Perfuse the slice with ACSF containing this compound at a working concentration (e.g., 40-100 µM).
-
Data Acquisition: Record the change in the baseline field potential. A negative shift indicates depolarization of the neuronal population. Monitor synaptic responses if desired, as this compound has been shown to depress Schaffer collateral responses post-sensitization.
-
Reversal (Optional): The sensitization can be reversed by brief applications of L-glutamate or L-aspartate (10-100 µM)[1].
Visualizations: Diagrams and Workflows
Signaling and Mechanism Diagrams
Caption: Proposed mechanism of this compound action via a two-step process.
Experimental Workflow Diagram
Caption: Workflow for an electrophysiology experiment using this compound.
References
Application Notes and Protocols for L-AP6-Induced Neuronal Depolarization In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons. This site is now understood to be a type of metabotropic glutamate (B1630785) receptor (mGluR), specifically belonging to the Group III mGluRs. These receptors are G-protein coupled receptors that, upon activation, modulate neuronal excitability and synaptic transmission. This compound is a valuable pharmacological tool for studying the physiological roles of these receptors and for investigating their potential as therapeutic targets in various neurological disorders.
This document provides detailed application notes and protocols for utilizing this compound to induce neuronal depolarization in in vitro models. The information is intended to guide researchers in designing and executing experiments to probe the function of Group III mGluRs in various neuronal preparations.
Mechanism of Action
This compound acts as a selective agonist at Group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade can lead to various downstream effects, including the modulation of ion channel activity, ultimately resulting in a change in neuronal membrane potential. While typically associated with presynaptic inhibition, the activation of these receptors can also influence postsynaptic neuronal excitability, leading to depolarization under specific conditions, particularly in quisqualate-sensitized neurons.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via Group III mGluRs.
Data Presentation
The following table summarizes quantitative data for this compound activity at the quisqualate-sensitized site in rat hippocampal CA1 pyramidal neurons. This data is crucial for determining appropriate experimental concentrations.
| Parameter | Value | Cell Type | Reference |
| IC50 | 40 µM | Rat Hippocampal CA1 Pyramidal Neurons | [1] |
Experimental Protocols
Protocol 1: Induction of Neuronal Depolarization in Hippocampal Slices and Measurement by Extracellular Field Potential Recording
This protocol describes how to induce and measure neuronal depolarization in response to this compound in acute hippocampal slices.
Materials:
-
This compound (Tocris, Cat. No. 0341 or equivalent)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Extracellular recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Preparation of Hippocampal Slices:
-
Anesthetize and decapitate an adult rat according to approved animal protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Place a recording electrode in the stratum pyramidale of the CA1 region to record extracellular field potentials.
-
Establish a stable baseline recording for at least 10-15 minutes.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in distilled water or a suitable buffer.
-
Dilute the this compound stock solution in aCSF to the desired final concentration (e.g., starting with a concentration around the IC50 of 40 µM).
-
Switch the perfusion to the aCSF containing this compound and record the change in the extracellular field potential. A negative shift in the DC potential indicates depolarization.
-
Perfuse with this compound for a sufficient duration to observe a stable response.
-
To determine a dose-response relationship, apply increasing concentrations of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the negative shift in the extracellular field potential from the baseline.
-
Plot the change in potential as a function of this compound concentration to generate a dose-response curve and determine the EC50.
-
Experimental Workflow: this compound-induced Depolarization in Hippocampal Slices
Caption: Workflow for this compound depolarization experiments.
Protocol 2: Calcium Imaging of this compound-Induced Activity in Cultured Neurons
This protocol outlines a method to visualize neuronal activity in response to this compound using calcium imaging in primary neuronal cultures. An increase in intracellular calcium is an indicator of neuronal depolarization and activity.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Procedure:
-
Cell Culture and Dye Loading:
-
Culture primary neurons on glass-bottom dishes or coverslips suitable for imaging.
-
On the day of the experiment, prepare a loading solution of the calcium indicator dye in imaging buffer (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Remove the culture medium and incubate the cells with the dye loading solution for 30-60 minutes at 37°C.
-
Wash the cells gently with fresh imaging buffer to remove excess dye and allow for de-esterification for at least 15-30 minutes.
-
-
Calcium Imaging:
-
Place the dish with the loaded neurons on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal for a few minutes to ensure stability.
-
Prepare a solution of this compound in the imaging buffer at the desired concentration.
-
-
This compound Application and Data Acquisition:
-
Gently add the this compound solution to the imaging dish.
-
Immediately start recording the fluorescence intensity changes over time.
-
Acquire images at a suitable frame rate to capture the dynamics of the calcium response.
-
Continue recording until the response reaches a peak and begins to decline or stabilize.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the average fluorescence intensity within each ROI for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F0), where ΔF is the change in fluorescence (F - F0) and F0 is the baseline fluorescence.
-
Plot the ΔF/F0 over time to visualize the calcium transients induced by this compound.
-
Logical Relationship: Calcium Imaging Experiment
Caption: Logic of a calcium imaging experiment.
Troubleshooting
-
No response to this compound:
-
Verify the concentration and integrity of the this compound solution.
-
Ensure the neuronal preparation is healthy and viable.
-
Confirm the presence of Group III mGluRs in your specific cell type.
-
If not using quisqualate pre-sensitization, the response may be less robust. Consider a brief pre-treatment with a low concentration of quisqualic acid.
-
-
High background in calcium imaging:
-
Optimize the dye loading concentration and incubation time.
-
Ensure thorough washing after dye loading.
-
Adjust microscope settings (e.g., excitation intensity, exposure time) to minimize phototoxicity and background fluorescence.
-
-
Variable electrophysiological recordings:
-
Ensure stable perfusion and temperature control.
-
Check the quality of the aCSF and ensure it is properly oxygenated.
-
Use healthy, well-recovered slices.
-
Conclusion
This compound is a potent and selective tool for activating Group III metabotropic glutamate receptors to induce neuronal depolarization in vitro. The protocols provided here offer a starting point for investigating the functional consequences of activating these receptors in different neuronal systems. By carefully controlling experimental conditions and utilizing appropriate measurement techniques, researchers can gain valuable insights into the role of Group III mGluRs in neuronal signaling and their potential as therapeutic targets.
References
Application Notes and Protocols for Electrophysiology Experiments Involving L-AP6 and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "L-AP6" in the context of electrophysiological experiments is ambiguous and can refer to several distinct molecules. This document provides detailed application notes and protocols for the most plausible candidates: this compound as a group III metabotropic glutamate (B1630785) receptor (mGluR) agonist (often used interchangeably with or as a close analog of L-AP4), and AP-6, a selective inhibitor of the lysosomal channel TMEM175. Given the context of electrophysiology, we will also briefly touch upon LRP6, a Wnt co-receptor, to avoid confusion. Researchers should first verify the precise identity of their compound of interest.
Section 1: this compound/L-AP4 as a Group III Metabotropic Glutamate Receptor Agonist
L-(+)-2-Amino-6-phosphonohexanoic acid (this compound) is an agonist at a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons.[1] It is structurally and functionally related to the more commonly used L-(+)-2-amino-4-phosphonobutanoic acid (L-AP4), a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[2][3] These receptors are typically located presynaptically and their activation leads to an inhibition of neurotransmitter release.
Electrophysiology Rig Setup
A standard in vitro slice electrophysiology rig is suitable for these experiments. The core components are outlined in the table below.
| Component | Description | Key Considerations |
| Microscope | Upright microscope with DIC optics and infrared illumination. | To visualize neurons in brain slices. |
| Micromanipulators | High-precision manipulators for positioning recording and stimulation electrodes. | Stability is crucial for maintaining patch integrity. |
| Amplifier | Patch-clamp amplifier (e.g., Axopatch, MultiClamp).[4][5] | For voltage-clamp and current-clamp recordings. |
| Digitizer | Analog-to-digital converter. | To convert analog signals for computer analysis. |
| Data Acquisition Software | Software for controlling the experiment and recording data (e.g., pCLAMP, PatchMaster).[6] | |
| Perfusion System | To deliver artificial cerebrospinal fluid (aCSF) and drugs to the recording chamber. | A stable flow rate and temperature control are essential. |
| Stimulation Electrode | Bipolar electrode for evoking synaptic responses. | |
| Anti-vibration Table | Isolates the setup from mechanical vibrations.[7] | Critical for stable recordings. |
| Faraday Cage | Shields the setup from electromagnetic interference.[7][8] | Reduces electrical noise in the recordings. |
Signaling Pathway
Group III mGluRs are G-protein coupled receptors that couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, leading to a reduction in neurotransmitter release from the presynaptic terminal.
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Brain Slices
This protocol is designed to measure the effect of this compound/L-AP4 on excitatory postsynaptic currents (EPSCs).
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂, 5% CO₂) cutting solution (aCSF with modified ion concentrations to reduce excitotoxicity).
-
Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (30-32°C).
-
Visualize neurons using DIC-IR microscopy.
-
Prepare patch pipettes (3-6 MΩ resistance) filled with an internal solution (e.g., a potassium gluconate-based solution for current-clamp or a cesium-based solution for voltage-clamp).
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV to record EPSCs.
-
-
Stimulation and Drug Application:
-
Place a bipolar stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for CA1 pyramidal neurons).
-
Deliver brief electrical pulses to evoke EPSCs.
-
Establish a stable baseline of evoked EPSCs for at least 10 minutes.
-
Bath-apply this compound/L-AP4 at the desired concentration and record the change in EPSC amplitude.
-
Wash out the drug to observe recovery.
-
Quantitative Data Summary
| Compound | Receptor Subtype | EC₅₀ (µM) | Effect | Reference |
| L-AP4 | mGluR4 | 0.1 - 0.13 | Agonist | [2] |
| L-AP4 | mGluR8 | 0.29 | Agonist | [2] |
| L-AP4 | mGluR6 | 1.0 - 2.4 | Agonist | [2] |
| L-AP4 | mGluR7 | 249 - 337 | Agonist | [2] |
Note: EC₅₀ values can vary depending on the expression system and experimental conditions.
Section 2: AP-6 as a TMEM175 Inhibitor
AP-6 is a recently identified selective inhibitor of the transmembrane protein 175 (TMEM175), a lysosomal potassium and proton channel.[4][5][9] TMEM175 is implicated in maintaining lysosomal pH and has been linked to Parkinson's disease.[4][9] Electrophysiological studies of AP-6 would focus on its ability to block TMEM175 currents.
Electrophysiology Rig Setup
For studying lysosomal ion channels, a specialized lysosomal patch-clamp technique is often employed. However, whole-cell patch-clamp of cells overexpressing the channel can also be used. The basic rig setup is similar to that described in Section 1, with the key difference being the preparation and the specific solutions used.
| Component | Description | Key Considerations |
| Microscope & Manipulators | As described in Section 1. | |
| Amplifier & Digitizer | As described in Section 1. | |
| Software | As described in Section 1. | |
| Specialized Solutions | Solutions mimicking cytosolic and lysosomal ion concentrations. | Critical for isolating and studying lysosomal channel activity. |
Signaling Pathway (Mechanism of Action)
The mechanism of action of AP-6 is direct inhibition of the TMEM175 ion channel. It acts as a pore blocker, physically occluding the channel and preventing the flow of potassium and protons.
Experimental Protocols
Whole-Cell Patch-Clamp of TMEM175-Expressing Cells
This protocol is for studying the effect of AP-6 on TMEM175 currents in a heterologous expression system (e.g., HEK293 cells).
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transfect cells with a plasmid encoding human TMEM175 and a fluorescent marker (e.g., GFP) to identify transfected cells.
-
Allow 24-48 hours for protein expression.
-
-
Recording:
-
Plate cells on coverslips for recording.
-
Use a standard whole-cell patch-clamp setup.
-
The extracellular solution should be designed to isolate TMEM175 currents.
-
The intracellular (pipette) solution should also be tailored to the specific ionic conditions being tested.
-
Obtain whole-cell recordings from GFP-positive cells.
-
-
Voltage Protocol and Drug Application:
-
Apply voltage steps or ramps to elicit TMEM175 currents.
-
Establish a stable baseline current.
-
Perfuse the cell with a solution containing AP-6 at the desired concentration.
-
Record the change in current amplitude to determine the extent of inhibition.
-
Calculate the IC₅₀ from a dose-response curve.
-
Experimental Workflow
Quantitative Data Summary
As AP-6 is a novel compound, detailed quantitative data from a wide range of electrophysiological experiments is still emerging. The primary characterization is as a potent inhibitor.
| Compound | Target | Effect | Potential Application | Reference |
| AP-6 | TMEM175 | Selective inhibitor | Research in Parkinson's disease | [4][5][9] |
Section 3: LRP6 - A Note of Clarification
Low-density lipoprotein receptor-related protein 6 (LRP6) is a transmembrane co-receptor for Wnt signaling.[10] While electrophysiological studies can be performed on neurons with altered LRP6 expression or function, "LRP6 experiments" in electrophysiology would typically involve genetic manipulation (e.g., knockout or knock-in mice) to study the long-term effects on synaptic function, rather than the acute application of a drug.[6] Acute application of a small molecule to modulate LRP6 function is less common in standard electrophysiology protocols. Therefore, if your work involves LRP6, the experimental design will be substantially different from the pharmacological studies described above, focusing on comparing synaptic properties between wild-type and genetically modified animals.
Conclusion
A well-configured electrophysiology rig is a versatile tool for characterizing the effects of novel compounds on neuronal function. For experiments involving "this compound," it is crucial to first identify the specific molecule being studied. If it is an mGluR agonist like L-AP4, the focus will be on its modulatory effects on synaptic transmission. If it is the TMEM175 inhibitor AP-6, the experiments will be designed to characterize its ion channel blocking properties. Clear identification of the compound and its target is the first step toward a successful and interpretable electrophysiological study.
References
- 1. scbt.com [scbt.com]
- 2. rndsystems.com [rndsystems.com]
- 3. L-AP4 - Wikipedia [en.wikipedia.org]
- 4. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A genetic variant of the Wnt receptor LRP6 accelerates synapse degeneration during aging and in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sophion.com [sophion.com]
- 9. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deficiency in LRP6-mediated Wnt Signaling Contributes to Synaptic Abnormalities and Amyloid Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-AP6 Sensitization by Quisqualate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of quisqualate to sensitize neurons to the effects of L-2-amino-6-phosphonohexanoic acid (L-AP6). This phenomenon, often termed the "Quis effect" or "quisqualate priming," is characterized by a significant potentiation of neuronal depolarization induced by this compound and other phosphonate-containing glutamate (B1630785) analogues following a brief exposure to quisqualate.[1][2][3] This sensitization is particularly relevant in the study of excitatory amino acid (EAA) receptors and their roles in synaptic transmission and plasticity, with notable observations in hippocampal neurons.[1][4][5]
Quisqualic acid is a potent agonist for both ionotropic AMPA receptors and group I metabotropic glutamate receptors (mGluRs).[2] While the precise mechanism of the "Quis effect" is still under investigation, it is thought to involve the activation of metabotropic glutamate receptors.[6] this compound is a selective agonist at the quisqualate-sensitized site, exhibiting high potency after the priming effect has been induced.[1]
These protocols are designed to guide researchers in establishing experimental conditions to study this sensitization phenomenon.
Data Presentation: Quantitative Summary
The following table summarizes the concentrations of quisqualate that have been experimentally demonstrated to induce sensitization to this compound or related phosphonate (B1237965) analogues. Due to the lack of a comprehensive dose-response study in the available literature, an optimal concentration cannot be definitively stated. Instead, a range of effective concentrations is presented.
| Agonist for Sensitization | Quisqualate Concentration | Duration of Application | Preparation | Sensitized Ligand | Reference |
| L-Quisqualate | 500 nM | 30 seconds | Rat Hippocampal Slice Cultures | L-AP4 | Gerber et al., 1990 |
| L-Quisqualate | 3 µM | 3 minutes | Newborn Rat Spinal Motoneurons | cis-MCG-I | Saitoh et al., 1995 |
| L-Quisqualate | 16 µM | 4 minutes | Rat Hippocampal Slices | L-APB | Robinson et al., 1986[4] |
Note: While Schulte et al. (1994) extensively characterized the pharmacology of this compound at the quisqualate-sensitized site (reporting an IC50 of 40 µM for this compound), the specific concentration of quisqualate used to induce the sensitization was not explicitly stated in the abstract.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving quisqualate-induced sensitization, based on the cited literature.
Protocol 1: Sensitization of Hippocampal Slices to this compound (Electrophysiology)
This protocol is adapted from the general methods described for studying the "Quis effect" in rat hippocampal slices.[1][4]
1. Materials:
- L-Quisqualic acid (e.g., from R&D Systems, Tocris)[2]
- L-2-Amino-6-phosphonohexanoic acid (this compound)
- Artificial cerebrospinal fluid (aCSF) of appropriate composition, continuously bubbled with 95% O2 / 5% CO2.
- Standard hippocampal slice preparation setup (vibratome, recording chamber, perfusion system, electrodes, amplifier, data acquisition system).
- Adult male Sprague-Dawley rats.
2. Hippocampal Slice Preparation: a. Anesthetize the rat according to approved animal care protocols. b. Perfuse transcardially with ice-cold, oxygenated aCSF. c. Rapidly dissect the brain and isolate the hippocampi. d. Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome in ice-cold, oxygenated aCSF. e. Transfer slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
3. Electrophysiological Recording: a. Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34 °C). b. Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record extracellular field excitatory postsynaptic potentials (fEPSPs). c. Establish a stable baseline of synaptic responses for at least 15-20 minutes.
4. Quisqualate Sensitization and this compound Application: a. Baseline this compound Response (Control): Perfuse the slice with a known concentration of this compound (e.g., 50-100 µM) and record the effect on the fEPSP. Wash out the this compound and allow the response to return to baseline. b. Quisqualate Priming: Perfuse the slice with aCSF containing quisqualate. Based on the literature, a concentration in the range of 500 nM to 16 µM should be effective. The duration of application should be brief, for example, 30 seconds to 4 minutes .[4] c. Washout: Thoroughly wash out the quisqualate with regular aCSF for at least 15-20 minutes. d. Post-Sensitization this compound Response: Re-apply the same concentration of this compound as in the control step. A significant potentiation of the this compound-induced depression of the fEPSP is expected.[1][3]
5. Data Analysis: a. Measure the amplitude or slope of the fEPSP. b. Quantify the effect of this compound as a percentage change from the pre-drug baseline. c. Compare the magnitude of the this compound effect before and after quisqualate priming.
Visualizations
Signaling Pathway of Quisqualate and this compound Sensitization
Caption: Proposed signaling pathway for quisqualate-induced sensitization to this compound.
Experimental Workflow for Quisqualate Sensitization
Caption: Experimental workflow for investigating quisqualate sensitization of this compound responses.
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure of hippocampal slices to quisqualate sensitizes synaptic responses to phosphonate-containing analogues of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of L-AP6 in Field Excitatory Postsynaptic Potential (fEPSP) Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-Amino-6-phosphonohexanoic acid (L-AP6) is a selective agonist for Group III metabotropic glutamate (B1630785) receptors (mGluRs). This group of G-protein coupled receptors (GPCRs), which includes mGluR4, mGluR6, mGluR7, and mGluR8, is predominantly located on presynaptic terminals. Their activation is coupled to the Gi/o signaling cascade, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This signaling pathway ultimately results in the inhibition of neurotransmitter release. In the context of excitatory synapses, activation of Group III mGluRs by agonists like this compound leads to a reduction in glutamate release, which can be measured electrophysiologically as a decrease in the slope and amplitude of the field excitatory postsynaptic potential (fEPSP).
These application notes provide a comprehensive overview of the use of this compound in fEPSP recordings, including its mechanism of action, expected effects, and detailed experimental protocols. While direct dose-response data for this compound in fEPSP recordings is limited in the available literature, information from related Group III mGluR agonists, such as L-AP4, provides a strong basis for its application.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in fEPSP recordings, this table provides data for the well-characterized Group III mGluR agonist, L-AP4, to serve as a reference point for experimental design. It is anticipated that this compound will exhibit a similar inhibitory effect, though potency may vary. One study in hippocampal slices identified an IC50 of 40 µM for this compound at a quisqualate-sensitized site, suggesting a potential effective concentration range.
Table 1: Effects of the Group III mGluR Agonist L-AP4 on fEPSP Recordings
| Brain Region | Animal Model | L-AP4 Concentration | Effect on fEPSP | Reference |
| Hippocampus (CA1) | Neonatal Rat | 50 µM | Inhibition | [1](--INVALID-LINK--) |
| Hippocampus (CA1) | Adult Rat | 1 mM | Inhibition | [1](--INVALID-LINK--) |
| Visual Cortex | Rat | Not specified | Reduction of EPSP | [2](--INVALID-LINK--) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at Presynaptic Terminals
Activation of presynaptic Group III mGluRs by this compound initiates a signaling cascade that leads to the inhibition of glutamate release. The diagram below illustrates this process.
References
Application Notes and Protocols for Whole-Cell Voltage-Clamp Studies with L-AP4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting whole-cell voltage-clamp studies using L-2-amino-4-phosphonobutyric acid (L-AP4). L-AP4 is a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial modulators of synaptic transmission and neuronal excitability. Understanding the electrophysiological effects of L-AP4 is vital for research in neuroscience and the development of therapeutics targeting the glutamatergic system.
Introduction to L-AP4 and its Mechanism of Action
L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase through the Gi/o family of G-proteins.[1] Activation of group III mGluRs by L-AP4 leads to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the activated G-protein can directly modulate the activity of various ion channels, most notably voltage-gated calcium channels (VGCCs) and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3][4]
In the context of whole-cell voltage-clamp studies, the primary effects of L-AP4 application are the inhibition of presynaptic high-voltage activated (HVA) calcium channels and the subsequent reduction of neurotransmitter release.[2][3][5] This leads to a measurable decrease in the amplitude of excitatory postsynaptic currents (EPSCs).
Data Presentation: Quantitative Effects of L-AP4
The following tables summarize the quantitative data on the potency of L-AP4 at various mGluR subtypes and its effects on ion channels as determined by electrophysiological studies.
Table 1: Potency of L-AP4 at Human Group III mGluR Subtypes
| Receptor Subtype | Reported EC50 (µM) | Reference |
| mGluR4 | 0.1 - 0.13 | [1] |
| mGluR6 | 1.0 - 2.4 | [1] |
| mGluR7 | 249 - 337 | [1] |
| mGluR8 | 0.29 | [1] |
Table 2: Electrophysiological Effects of L-AP4 on Ion Channels and Synaptic Currents
| Parameter | Effect | Concentration | Cell Type | Key Findings | Reference |
| High-Voltage Activated (HVA) Ca2+ Currents | Inhibition of ~21% | Saturating concentrations | Acutely isolated rat pyramidal cortical neurons | L-AP4 reduces HVA Ca2+ conductances. | [5] |
| High-Threshold Calcium Currents | Reversible inhibition | 1-300 µM | Cultured olfactory bulb neurons | Inhibition is mediated by a pertussis toxin-sensitive G-protein. | [3] |
| Excitatory Postsynaptic Currents (EPSCs) | Depression (EC50 = 2.19 ± 0.19 µM) | 0.1 - 100 µM | Rat spinal ventral horn neurons | L-AP4 reversibly depresses EPSCs. | [6] |
| Monosynaptic EPSCs | Depression (EC50 = 0.55 ± 0.20 µM) | 0.1 - 100 µM | Rat spinal ventral horn neurons | Monosynaptic EPSCs are more sensitive to L-AP4. | [6] |
Signaling Pathway and Experimental Workflow
L-AP4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of L-AP4 to a presynaptic group III mGluR.
Caption: L-AP4 signaling cascade in a presynaptic terminal.
Experimental Workflow for Whole-Cell Voltage-Clamp Recording
This diagram outlines the key steps in a typical whole-cell voltage-clamp experiment to investigate the effects of L-AP4.
Caption: General workflow for an L-AP4 whole-cell voltage-clamp experiment.
Experimental Protocols
This section provides a detailed protocol for investigating the effect of L-AP4 on synaptic transmission using whole-cell voltage-clamp recordings from cultured neurons or acute brain slices.
Solutions and Reagents
External (Extracellular) Solution (in mM):
-
125 NaCl
-
2.5 KCl
-
2 CaCl₂
-
1 MgCl₂
-
25 NaHCO₃
-
1.25 NaH₂PO₄
-
25 D-Glucose
-
Continuously bubble with 95% O₂ / 5% CO₂. Adjust osmolarity to ~310 mOsm and pH to 7.4.
Internal (Pipette) Solution (in mM):
-
130 K-Gluconate
-
10 KCl
-
10 HEPES
-
10 Na-Phosphocreatine
-
4 Mg-ATP
-
0.3 Na-GTP
-
0.2 EGTA
-
Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
L-AP4 Stock Solution:
-
Prepare a 100 mM stock solution of L-AP4 in deionized water. Store at -20°C in aliquots. Dilute to the final desired concentration in the external solution on the day of the experiment.
Equipment
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch, HEKA)
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries
-
Pipette puller
-
Faraday cage
Cell Preparation (Acute Brain Slices)
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution (a modified external solution with low Ca²⁺ and high Mg²⁺).
-
Cut 300-400 µm thick slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated external solution and allow them to recover for at least 1 hour at room temperature.
Whole-Cell Voltage-Clamp Recording Procedure
-
Transfer a slice or coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with oxygenated external solution (~2 ml/min).
-
Pull a glass pipette with a resistance of 3-7 MΩ when filled with the internal solution.
-
Mount the pipette on the headstage and apply light positive pressure.
-
Under visual guidance, approach a healthy neuron in the region of interest.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (resistance > 1 GΩ).
-
Apply brief, gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and set the holding potential. To record spontaneous EPSCs (sEPSCs), hold the cell at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
L-AP4 Application and Data Acquisition
-
Record a stable baseline of sEPSCs for 5-10 minutes.
-
Switch the perfusion to the external solution containing the desired concentration of L-AP4.
-
Record the activity in the presence of L-AP4 for 10-15 minutes or until a steady-state effect is observed.
-
To test for reversibility, switch the perfusion back to the control external solution and record for another 10-15 minutes (washout).
-
To generate a dose-response curve, apply increasing concentrations of L-AP4, with a washout period between each concentration.
Data Analysis
-
Detect and measure the amplitude and frequency of sEPSCs using appropriate software (e.g., Clampfit, Mini Analysis).
-
Compare the sEPSC frequency and amplitude during baseline, L-AP4 application, and washout.
-
Calculate the percentage inhibition of sEPSC frequency and/or amplitude by L-AP4.
-
If a dose-response experiment was performed, plot the percentage inhibition against the L-AP4 concentration and fit the data with a Hill equation to determine the EC50.
These application notes and protocols provide a framework for designing and executing whole-cell voltage-clamp studies with L-AP4. Researchers should adapt these guidelines to their specific experimental questions and preparations.
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. jneurosci.org [jneurosci.org]
- 5. L-AP4 inhibits high voltage-activated Ca2+ currents in pyramidal cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of selective metabotropic glutamate receptor agonists on synaptically evoked whole cell currents of rat spinal ventral horn neurones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing L-AP6 Effects on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the effects of L-2-amino-6-phosphonohexanoic acid (L-AP6) on synaptic transmission. This document includes an overview of this compound's mechanism of action, detailed protocols for key experimental techniques, and structured data presentation for effective analysis.
Introduction to this compound
L-2-amino-6-phosphonohexanoic acid (this compound) is a chemical compound that has been identified as a selective agonist for a novel "quisqualate-sensitized" site in the hippocampus, particularly in CA1 pyramidal neurons.[1] A key characteristic of this compound's action is that its effects are prominently observed following a brief pre-exposure of neuronal tissue to quisqualic acid. This sensitization leads to a depolarization of the postsynaptic membrane and a depression of excitatory synaptic transmission.[2]
Mechanism of Action
This compound exerts its effects by acting on a site that is distinct from the classical ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate (B1630785) receptors.[1] The primary mechanism involves:
-
Sensitization by Quisqualate: A brief application of quisqualic acid to hippocampal neurons primes them to respond to this compound.[1][2][3]
-
Depolarization: Following sensitization, this compound induces a depolarizing current in the postsynaptic neuron.[2]
-
Depression of Excitatory Postsynaptic Potentials (EPSPs): The depolarization caused by this compound is associated with a reduction in the amplitude of excitatory postsynaptic potentials (EPSPs), particularly those mediated by the Schaffer collateral pathway in the hippocampus.[2]
The precise molecular identity of the quisqualate-sensitized site and the downstream signaling pathways are still under investigation, making it a crucial area for further research.
Quantitative Data Summary
The following table summarizes the known quantitative effects of this compound on synaptic transmission parameters. Further research is required to expand upon these findings.
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| IC50 at Quisqualate-Sensitized Site | Rat Hippocampal Slices (CA1) | 40 µM | 50% inhibition of binding | [1] |
| Excitatory Postsynaptic Potential (EPSP) Amplitude | Rat Hippocampal Slices (CA1 Schaffer Collateral) | Not specified | Depression of EPSP amplitude following quisqualate priming | [2] |
| Neuronal Membrane Potential | Rat Hippocampal Slices (CA1) | Not specified | Depolarization following quisqualate priming | [2] |
Experimental Protocols
Detailed methodologies for assessing the effects of this compound are provided below. These protocols are designed to be adapted to specific laboratory conditions and research questions.
Protocol 1: Electrophysiological Assessment of this compound on Excitatory Synaptic Transmission in Hippocampal Slices
This protocol details the whole-cell patch-clamp recording technique to measure the effects of this compound on excitatory postsynaptic potentials (EPSPs) in CA1 pyramidal neurons of the hippocampus.
1. Materials and Reagents:
-
Animals: Male Wistar rats (P21-P28)
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Bubbled with 95% O2 / 5% CO2.
-
Internal Solution: (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: 10 mM in deionized water.
-
Quisqualic Acid Stock Solution: 1 mM in deionized water.
-
-
Equipment:
-
Vibrating microtome
-
Submerged recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Glass micropipettes (3-5 MΩ)
-
Bipolar stimulating electrode
-
2. Procedure:
-
Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick horizontal hippocampal slices using a vibrating microtome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Visually identify CA1 pyramidal neurons using DIC microscopy.
-
Establish a whole-cell patch-clamp recording.
-
-
Data Acquisition:
-
Record baseline EPSPs by stimulating the Schaffer collateral pathway with a bipolar electrode (0.1 ms (B15284909) duration, every 20 s).
-
Adjust the stimulation intensity to elicit EPSPs that are approximately 50% of the maximal amplitude.
-
Record a stable baseline for at least 10-15 minutes.
-
-
Drug Application:
-
Sensitization: Perfuse the slice with aCSF containing 1 µM quisqualic acid for 2-5 minutes.
-
Wash out the quisqualic acid with normal aCSF for at least 10 minutes.
-
This compound Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 10-100 µM).
-
Record the changes in EPSP amplitude and resting membrane potential for 15-20 minutes.
-
-
Data Analysis:
-
Measure the amplitude and slope of the EPSPs.
-
Normalize the data to the pre-drug baseline.
-
Perform statistical analysis to determine the significance of any changes.
-
Expected Results: Following quisqualate sensitization, application of this compound is expected to cause a depolarization of the resting membrane potential and a decrease in the amplitude and/or slope of the evoked EPSPs.
Protocol 2: Microdialysis for Measuring Neurotransmitter Release
This protocol describes how to use in vivo microdialysis to investigate whether this compound modulates the release of neurotransmitters, such as glutamate.
1. Materials and Reagents:
-
Animals: Adult male Wistar rats.
-
Solutions:
-
Perfusion Buffer (aCSF): Same as in Protocol 1.
-
This compound Solution: Desired concentration in aCSF.
-
Quisqualic Acid Solution: 1 µM in aCSF.
-
-
Equipment:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or electrochemical detection for neurotransmitter analysis.
-
2. Procedure:
-
Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the hippocampus (CA1 region).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Sampling:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).
-
Collect baseline dialysate samples every 15-20 minutes for at least 1 hour.
-
-
Drug Administration:
-
Sensitization: Switch the perfusion medium to aCSF containing 1 µM quisqualic acid for a defined period (e.g., 30 minutes).
-
Switch back to normal aCSF for a washout period.
-
This compound Administration: Perfuse the probe with aCSF containing this compound.
-
Continue to collect dialysate samples.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content (e.g., glutamate) using HPLC.
-
-
Data Analysis:
-
Quantify the neurotransmitter concentrations in each sample.
-
Express the results as a percentage of the baseline levels.
-
Expected Results: If this compound affects presynaptic terminals, changes in the extracellular concentration of neurotransmitters in the dialysate may be observed.
Protocol 3: Calcium Imaging of Presynaptic Terminals
This protocol uses fluorescence microscopy to visualize changes in intracellular calcium concentration in presynaptic terminals in response to this compound.
1. Materials and Reagents:
-
Cell Culture: Primary hippocampal neurons or organotypic slice cultures.
-
Calcium Indicator: Fluo-4 AM or a genetically encoded calcium indicator (e.g., GCaMP).
-
Solutions:
-
Imaging Buffer (HBSS): Hanks' Balanced Salt Solution.
-
This compound and Quisqualic Acid Solutions: Prepared in HBSS.
-
-
Equipment:
-
Fluorescence microscope with a high-speed camera.
-
Field stimulation electrodes.
-
2. Procedure:
-
Cell Loading/Transfection:
-
Load cultured neurons with a calcium indicator dye (e.g., Fluo-4 AM) or transfect them with a genetically encoded calcium indicator.
-
-
Imaging:
-
Place the culture dish on the microscope stage and perfuse with imaging buffer.
-
Evoke action potentials using field stimulation to elicit presynaptic calcium transients.
-
Acquire baseline fluorescence images.
-
-
Drug Application:
-
Apply quisqualic acid to sensitize the neurons.
-
Wash and then apply this compound.
-
Continue to record fluorescence images during and after drug application.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (ΔF/F0) in presynaptic boutons.
-
Compare the amplitude and kinetics of the calcium transients before and after this compound application.
-
Expected Results: Changes in the amplitude or duration of presynaptic calcium transients in response to this compound would suggest a presynaptic mechanism of action.
Visualizations
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway for this compound at a quisqualate-sensitized site.
Experimental Workflow for Electrophysiology
Caption: Workflow for assessing this compound effects using patch-clamp electrophysiology.
Logical Relationship of Experimental Techniques
Caption: Relationship between experimental techniques and the synaptic parameters they measure.
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Quisqualate Priming Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quisqualic acid, a potent agonist for both ionotropic (AMPA) and metabotropic glutamate (B1630785) receptors (mGluRs), has been observed to induce a long-lasting sensitization in central nervous system neurons, a phenomenon termed the "quisqualate priming effect". This effect is characterized by a significant enhancement of neuronal depolarization in response to certain agonists, such as L-2-amino-4-phosphonobutyrate (L-AP4) and L-2-amino-6-phosphonohexanoate (L-AP6), which are otherwise largely inactive.[1][2] This priming phenomenon is thought to be mediated, at least in part, through the activation of phosphoinositide-coupled metabotropic glutamate receptors and may also involve a putative glutamate uptake site.[2][3] Understanding the mechanisms underlying the quisqualate priming effect is crucial for elucidating the complex roles of glutamate receptors in synaptic plasticity and for the development of novel therapeutic agents targeting glutamatergic signaling.
These application notes provide detailed experimental designs and protocols for investigating the quisqualate priming effect in neuronal preparations, primarily focusing on electrophysiological and calcium imaging techniques in hippocampal slices.
Data Presentation
Table 1: Summary of Quantitative Data on Quisqualate Priming Effect
| Parameter | Condition | Agonist | Concentration | Response | Fold Change | Reference |
| Depolarization | Naive | L-AP4 | 50 - 1000 µM | No significant response | - | [4] |
| Primed (Quisqualate 500 nM, 30s) | L-AP4 | 50 - 200 µM | Inward current, depolarization | N/A | [4] | |
| IC50 for Depression of Synaptic Potentials | Naive | L-APB | 1800 µM | 50% depression | - | |
| Primed (Quisqualate 16 µM, 4 min) | L-APB | 54 µM | 50% depression | ~33 | ||
| Depolarization | Naive | cis-MCG-1 | up to 1 mM | No depolarization | - | [1] |
| Primed (Quisqualate 3 µM, 3 min) | cis-MCG-1 | Concentration-dependent | Depolarization | N/A | [1] |
Experimental Protocols
Protocol 1: Electrophysiological Investigation of Quisqualate Priming in Hippocampal Slices
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the sensitization of hippocampal neurons to L-AP4 following priming with quisqualate.
1. Materials and Reagents:
-
Animals: Male Wistar rats (P14-P21)
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 2 mM MgSO4, 2 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Sucrose-based slicing solution (ice-cold): 212.7 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 7 mM MgCl2, 0.5 mM CaCl2, 26 mM NaHCO3, 10 mM D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for patch pipette): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Na-phosphocreatine (pH adjusted to 7.3 with KOH).
-
-
Agonists and Antagonists:
-
Quisqualic acid
-
L-2-amino-4-phosphonobutyrate (L-AP4)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
2. Methods:
-
Hippocampal Slice Preparation:
-
Anesthetize the rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based slicing solution.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature or 30-32°C.
-
Identify pyramidal neurons in the CA1 or CA3 region using DIC optics.
-
Establish a whole-cell patch-clamp configuration with a borosilicate glass pipette (3-5 MΩ) filled with the internal solution.
-
Record baseline membrane potential and input resistance.
-
-
Quisqualate Priming and L-AP4 Application:
-
After establishing a stable baseline recording for 5-10 minutes, apply L-AP4 (e.g., 100 µM) to the slice via the perfusion system for 2-3 minutes to confirm the lack of a significant response.
-
Wash out the L-AP4 with aCSF for at least 10 minutes.
-
Induce priming by applying a low concentration of quisqualate (e.g., 500 nM for 30 seconds or 3 µM for 3 minutes) to the slice.[1][4]
-
Wash out the quisqualate with aCSF for at least 15-20 minutes.
-
Re-apply the same concentration of L-AP4 (100 µM) and record the neuronal response (depolarization, inward current).
-
The sensitization to L-AP4 can be long-lasting, persisting for over an hour.[4]
-
3. Data Analysis:
-
Measure the change in membrane potential or holding current in response to L-AP4 before and after quisqualate priming.
-
Calculate the amplitude of the L-AP4-induced depolarization or inward current.
-
Perform statistical analysis (e.g., paired t-test) to determine the significance of the priming effect.
Protocol 2: Calcium Imaging of Quisqualate Priming Effect
This protocol outlines the use of the fluorescent calcium indicator Fura-2 AM to monitor changes in intracellular calcium concentration ([Ca2+]i) associated with the quisqualate priming effect.
1. Materials and Reagents:
-
Hippocampal slices: Prepared as described in Protocol 1.
-
Fura-2 AM: Fluorescent calcium indicator.
-
Pluronic F-127: To aid in the solubilization of Fura-2 AM.
-
aCSF: As described in Protocol 1.
-
Agonists: Quisqualic acid, L-AP4.
-
Equipment:
-
Fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and an emission filter around 510 nm.
-
Digital camera (CCD or sCMOS).
-
Image acquisition and analysis software.
-
Perfusion system.
-
2. Methods:
-
Loading of Hippocampal Slices with Fura-2 AM:
-
After the recovery period, incubate the hippocampal slices in oxygenated aCSF containing Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) for 30-60 minutes at 32-34°C in the dark.
-
After loading, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification of the dye.
-
-
Calcium Imaging:
-
Transfer a Fura-2 loaded slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Identify a region of interest (e.g., the pyramidal cell layer of CA1).
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm.
-
Apply L-AP4 (e.g., 100 µM) and record any changes in the 340/380 nm fluorescence ratio, which is indicative of changes in [Ca2+]i.
-
Wash out the L-AP4.
-
Apply quisqualate (e.g., 500 nM for 30 seconds) to prime the slice.
-
After a washout period, re-apply L-AP4 and record the changes in the 340/380 nm fluorescence ratio.
-
3. Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
Normalize the ratio to the baseline to represent the change in [Ca2+]i (ΔF/F0).
-
Compare the amplitude and kinetics of the calcium transients evoked by L-AP4 before and after quisqualate priming.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the quisqualate priming effect.
Experimental Workflow
Caption: General experimental workflow for studying the quisqualate priming effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists selective for phosphoinositide-coupled receptors sensitize neurons to depolarization by L-2-amino-4-phosphonobutanoic acid (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of l-2-Amino-4-Phosphonobutanoate Action Following Sensitization by Quisqualate in Rat Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of L-AP6 in Cultured Hippocampal Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-2-Amino-6-phosphonohexanoic acid (L-AP6), a selective agonist for a quisqualate-sensitized site, in cultured hippocampal neurons. This document includes detailed protocols for cell culture, drug application, and subsequent analysis of synaptic function and signaling pathways.
Introduction
This compound is a valuable pharmacological tool for studying a specific subset of excitatory amino acid (EAA) receptors. In hippocampal CA1 pyramidal neurons, brief exposure to quisqualic acid sensitizes the neurons to the effects of phosphonate (B1237965) analogues like this compound. This compound is noted for its high potency and specificity for this quisqualate-sensitized site, with significantly lower affinity for kainate/AMPA, NMDA, and L-AP4 receptors. This selectivity makes it a useful compound for dissecting the roles of this particular receptor in synaptic transmission and plasticity.
Group III metabotropic glutamate (B1630785) receptors (mGluRs), which are known to be activated by some phosphonate-containing ligands, are typically located presynaptically and act to inhibit neurotransmitter release. Their activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Understanding the effects of compounds like this compound on these pathways in cultured hippocampal neurons can provide insights into their potential as modulators of neuronal excitability and synaptic function.
Data Presentation
The following tables summarize key quantitative data for this compound, primarily derived from studies in rat hippocampal slice preparations due to a lack of specific data in cultured neuron preparations. Researchers should consider these values as a starting point for concentration-response experiments in their specific culture systems.
Table 1: Pharmacological Profile of this compound in Hippocampal Neurons
| Parameter | Value | Receptor/Site | Preparation | Reference |
| IC50 | 40 µM | Quisqualate-sensitized site | Rat Hippocampal Slices | |
| IC50 | > 10 mM | Kainate/AMPA Receptors | Rat Hippocampal Slices | |
| IC50 | > 3 mM | NMDA Receptors | Rat Hippocampal Slices | |
| IC50 | > 0.8 mM | L-AP4 Receptors | Rat Hippocampal Slices |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in primary hippocampal neuron cultures.
Protocol 1: Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for preparing low-density dissociated hippocampal neuron cultures.[1]
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18) or C57BL/6 mice (E18)
-
Poly-D-lysine (PDL) or Poly-L-lysine (PLL)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin or Papain
-
DNase I
-
DMEM
-
Fetal Bovine Serum (FBS)
-
Sterile, deionized water
-
Sterile phosphate-buffered saline (PBS)
Procedure:
-
Coating Culture Substrates:
-
Aseptically coat culture plates or coverslips with 50 µg/mL PDL or PLL in sterile water and incubate for at least 4 hours at 37°C.
-
Rinse the substrates three times with sterile, deionized water and allow them to dry completely.
-
For enhanced neuronal attachment, subsequently coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C.
-
-
Hippocampal Dissection and Dissociation:
-
Dissect hippocampi from embryonic day 18 (E18) rat or mouse pups in ice-cold Hibernate-E medium or a suitable dissection buffer.
-
Digest the tissue with a dissociation enzyme such as trypsin (0.25%) or papain for 15-20 minutes at 37°C.
-
Carefully triturate the tissue using a fire-polished Pasteur pipette in DMEM supplemented with 10% FBS to generate a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Plating and Maintenance:
-
Resuspend the neuronal pellet in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the pre-coated substrates.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Perform a half-media change with fresh, pre-warmed supplemented Neurobasal medium every 3-4 days.
-
Cultures are typically mature and suitable for experiments between 14 and 21 days in vitro (DIV).
-
Protocol 2: this compound Treatment and Assessment of Synaptic Activity
This protocol outlines a general procedure for treating cultured hippocampal neurons with this compound and assessing its impact on synaptic function using immunocytochemistry.
Materials:
-
Mature primary hippocampal neuron cultures (DIV 14-21)
-
This compound stock solution (e.g., 100 mM in sterile water or NaOH, then diluted)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies against synaptic markers (e.g., Synapsin I for presynaptic terminals, PSD-95 for postsynaptic densities)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
This compound Treatment:
-
Prepare a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in pre-warmed supplemented Neurobasal medium. A vehicle control (medium without this compound) should be included.
-
Remove the existing culture medium from the neurons and replace it with the this compound-containing medium or vehicle control.
-
Incubate for the desired duration (e.g., 30 minutes, 1 hour, 24 hours).
-
-
Immunocytochemistry:
-
Following treatment, wash the cells three times with PBS.
-
Fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number, size, and intensity of synaptic puncta to assess changes in synaptic density and protein expression.
-
Protocol 3: Electrophysiological Recording of this compound Effects
This protocol provides a general guideline for using whole-cell patch-clamp electrophysiology to measure the acute effects of this compound on synaptic transmission.
Materials:
-
Mature primary hippocampal neuron cultures (DIV 14-21) on coverslips
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
This compound stock solution
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Preparation:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with aCSF.
-
-
Whole-Cell Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Record baseline synaptic activity, such as spontaneous excitatory postsynaptic currents (sEPSCs) or miniature excitatory postsynaptic currents (mEPSCs) in the presence of tetrodotoxin (B1210768) (TTX).
-
-
This compound Application:
-
Bath-apply this compound at the desired concentration (e.g., 40 µM) by adding it to the perfusion aCSF.
-
Continue recording synaptic activity during and after this compound application to observe any changes in the frequency, amplitude, or kinetics of synaptic events.
-
-
Data Analysis:
-
Analyze the recorded synaptic currents to quantify the effects of this compound on synaptic transmission. A decrease in the frequency of mEPSCs would suggest a presynaptic mechanism of action.
-
Signaling Pathways and Visualizations
Activation of presynaptic group III mGluRs by an agonist like this compound is expected to initiate a signaling cascade that leads to the inhibition of neurotransmitter release. The canonical pathway involves the Gi/o protein-mediated inhibition of adenylyl cyclase, resulting in decreased cAMP levels and reduced protein kinase A (PKA) activity. This can ultimately affect the function of voltage-gated calcium channels and components of the synaptic vesicle release machinery.
Caption: this compound signaling cascade in presynaptic hippocampal neurons.
Caption: Workflow for investigating this compound effects in cultured neurons.
References
Application Notes and Protocols for the Delivery of L-AP6 to Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of L-AP6, a selective group III metabotropic glutamate (B1630785) receptor (mGluR) agonist, in acute brain slice preparations. This document outlines the mechanism of action, experimental protocols for bath application, and expected physiological effects on synaptic transmission and plasticity.
Introduction to this compound
L-2-Amino-6-phosphonohexanoic acid (this compound) is a chemical compound utilized in neuroscience research to investigate the function of group III metabotropic glutamate receptors (mGluRs). These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals. Their activation typically leads to an inhibition of neurotransmitter release. This compound has been identified as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons, indicating its utility in studying synaptic function in this critical brain region.[1] Understanding the effects of this compound is crucial for elucidating the role of group III mGluRs in modulating neuronal excitability, synaptic plasticity, and their potential as therapeutic targets for neurological disorders.[2]
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating group III mGluRs. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[3] Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP can, in turn, modulate the activity of various downstream effectors, including protein kinases and ion channels. The primary consequence of presynaptic group III mGluR activation is the inhibition of voltage-gated calcium channels, which reduces the influx of calcium into the presynaptic terminal and subsequently decreases the release of neurotransmitters, most notably glutamate.[2]
Figure 1: this compound Signaling Pathway.
Experimental Protocols
Acute Brain Slice Preparation
A standard procedure for preparing acute hippocampal slices is required for studying the effects of this compound. The following protocol is a general guideline and may need optimization based on the specific animal model and experimental setup.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or injectable solution)
-
Dissection tools (scissors, forceps, spatula)
-
Vibratome
-
Carbogen gas (95% O2 / 5% CO2)
-
Artificial cerebrospinal fluid (aCSF) and cutting solution (see Table 1 for compositions)
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage. For hippocampal slices, a coronal or horizontal slicing plane is typically used.
-
Cut slices at a desired thickness (commonly 300-400 µm) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover for at least 1 hour at a slightly elevated temperature (e.g., 32-34°C) before transferring to room temperature for the remainder of the experiment.
| Solution | Reagent | Concentration (mM) |
| Cutting Solution (Sucrose-based) | Sucrose | 210 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| MgCl2 | 7 | |
| CaCl2 | 0.5 | |
| D-Glucose | 10 | |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 124 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26 | |
| MgSO4 | 1.3 | |
| CaCl2 | 2.5 | |
| D-Glucose | 10 |
Table 1: Composition of Solutions for Brain Slice Preparation. Note: The exact composition of solutions may vary between laboratories. It is recommended to consult established protocols.
Bath Application of this compound for Electrophysiological Recordings
Materials:
-
Prepared acute brain slices
-
Recording chamber for electrophysiology
-
Perfusion system
-
aCSF
-
This compound stock solution (dissolved in an appropriate solvent, e.g., water or a mild acid/base if necessary, and then diluted in aCSF)
-
Electrophysiology rig (amplifier, digitizer, electrodes, etc.)
Procedure:
-
Transfer a recovered brain slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
-
Position the recording and stimulating electrodes in the desired region of the hippocampus (e.g., CA1).
-
Establish a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.
-
Prepare the desired concentration of this compound in aCSF. While specific dose-response data for this compound is limited, a concentration range of 10-100 µM can be used as a starting point, based on studies with the related group III mGluR agonist, L-AP4.[5]
-
Switch the perfusion from the control aCSF to the aCSF containing this compound.
-
Record the synaptic responses during the application of this compound for a sufficient duration (e.g., 20-30 minutes) to observe its full effect.
-
To study the reversibility of the this compound effect, switch the perfusion back to the control aCSF (washout) and continue recording.
Figure 2: Experimental Workflow for this compound Application.
Expected Physiological Effects and Data Presentation
Effect on Basal Synaptic Transmission
Activation of presynaptic group III mGluRs by this compound is expected to reduce glutamate release, leading to a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs). This can be quantified by measuring the slope or amplitude of fEPSPs.
| Parameter | Control (Baseline) | During this compound Application | Post-Washout |
| fEPSP Slope (mV/ms) | Normalized to 100% | Expected to decrease | Expected to return towards baseline |
| Paired-Pulse Ratio (PPR) | Baseline value | Expected to increase | Expected to return towards baseline |
Table 2: Expected Effects of this compound on Basal Synaptic Transmission. The increase in PPR is indicative of a presynaptic mechanism of action, as a decrease in the probability of neurotransmitter release during the first pulse leads to a larger relative response to the second pulse.
Effect on Synaptic Plasticity
Group III mGluR activation can modulate long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. The application of this compound prior to the induction of plasticity is expected to influence the magnitude of these plastic changes.
| Plasticity Paradigm | Control (No this compound) | With this compound Pre-treatment |
| Long-Term Potentiation (LTP) | Robust potentiation of fEPSP slope | Expected to reduce the magnitude of LTP |
| Long-Term Depression (LTD) | Depression of fEPSP slope | May enhance or have no significant effect on LTD |
Table 3: Expected Effects of this compound on Synaptic Plasticity. The effect on LTD can be variable and may depend on the specific induction protocol and neuronal circuit.
Conclusion
The delivery of this compound to acute brain slice preparations is a valuable tool for investigating the role of group III metabotropic glutamate receptors in synaptic function. By following the outlined protocols, researchers can effectively study the impact of this compound on basal synaptic transmission and plasticity. The expected outcomes, including a reduction in glutamate release and modulation of long-term potentiation, provide a framework for interpreting experimental results and advancing our understanding of mGluR-mediated neuromodulation.
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of metabotropic glutamate receptors negatively linked to adenylyl cyclase in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuronal Circuits with ω-Phosphono-α-Amino Acid NMDA Receptor Antagonists
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The investigation of neuronal circuits relies on the precise dissection of synaptic transmission and plasticity. A critical component of excitatory neurotransmission is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel essential for synaptic plasticity, learning, and memory.[1] The family of ω-phosphono-α-amino acids includes potent and selective competitive antagonists of the NMDA receptor, making them invaluable tools for probing its function in neural circuits.
While the user specified L-2-amino-6-phosphonohexanoic acid (L-AP6), literature review indicates this specific compound is not widely characterized or used. In contrast, its shorter-chain analog, D-2-amino-5-phosphonopentanoic acid (D-AP5) , is a well-established and extensively utilized competitive antagonist at the NMDA receptor's glutamate (B1630785) binding site.[2] This document will therefore focus on the application of D-AP5 as a representative tool from this class to investigate neuronal circuits, with protocols applicable to related compounds. These antagonists are crucial for isolating and understanding the contribution of NMDA receptors to synaptic events, from baseline transmission to long-term potentiation (LTP) and long-term depression (LTD).[3]
Mechanism of Action
D-AP5 and related compounds act as competitive antagonists at the glutamate binding site on the GluN2 subunit of the NMDA receptor.[2] Under normal conditions, glutamate binding, coupled with post-synaptic depolarization to relieve a magnesium (Mg²⁺) block, allows calcium (Ca²⁺) influx through the NMDA receptor channel. This Ca²⁺ influx is a critical trigger for downstream signaling cascades that lead to synaptic plasticity.[4][5]
By competitively binding to the glutamate site, D-AP5 prevents channel activation, thereby inhibiting the Ca²⁺ influx and the induction of NMDA receptor-dependent forms of synaptic plasticity, such as LTP.[3][6] This selective blockade allows researchers to confirm the role of NMDA receptors in a given physiological or pathological process.
Pharmacological Profile
The efficacy and selectivity of competitive NMDA receptor antagonists can be quantified through various pharmacological parameters. The table below summarizes key data for D-AP5 and related compounds.
| Compound | Target | Action | Potency Metric | Value | Reference |
| D-AP5 | NMDA Receptor | Competitive Antagonist | Kd | 1.4 µM | [7] |
| (Glutamate Site) | IC50 (vs 40 µM NMDA) | 3.7 µM | |||
| DL-AP5 | NMDA Receptor | Competitive Antagonist | IC50 (CA1 Pyramidal Neurons) | 0.31 µM (for L-AP5) | [8] |
| DL-AP7 | NMDA Receptor | Competitive Antagonist | IC50 (vs 40 µM NMDA) | 11.1 µM | |
| CPP | NMDA Receptor | Competitive Antagonist | Ki | 446 nM | |
| IC50 (vs 40 µM NMDA) | 0.64 µM |
Note: Potency values can vary depending on the experimental preparation and conditions.
Application 1: Probing the Role of NMDA Receptors in Synaptic Plasticity
A primary application of D-AP5 is to determine if a form of synaptic plasticity, such as Long-Term Potentiation (LTP), is dependent on NMDA receptor activation. The following protocol describes the induction of LTP in acute hippocampal slices and its blockade by D-AP5.
Detailed Protocol: LTP Induction and Blockade in Hippocampal Slices
1. Solutions and Reagents:
-
Dissection Buffer (ice-cold, oxygenated with 95% O₂/5% CO₂): Sucrose-based artificial cerebrospinal fluid (aCSF) to improve neuronal health during slicing.
-
aCSF for Incubation & Recording (oxygenated with 95% O₂/5% CO₂):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH₂PO₄
-
26 mM NaHCO₃
-
10 mM D-glucose
-
2 mM CaCl₂
-
1 mM MgSO₄
-
Ensure pH is 7.4 and osmolarity is ~300-310 mOsm.
-
-
D-AP5 Stock Solution: Prepare a concentrated stock (e.g., 50 mM in dH₂O or NaOH to dissolve) and store at -20°C. Dilute to a final working concentration of 50 µM in aCSF on the day of the experiment.[3][9]
2. Slice Preparation:
-
Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated dissection buffer.
-
Rapidly decapitate the animal, dissect the brain, and place it in the ice-cold dissection buffer.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature for at least 1 hour before recording.
3. Electrophysiology:
-
Transfer a single slice to a submerged recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar electrode) in the Schaffer collateral pathway (stratum radiatum of CA3/CA1).
-
Place a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20 minutes.
-
Drug Application: For the experimental group, switch the perfusion to aCSF containing 50 µM D-AP5 . Allow the drug to perfuse for at least 15-20 minutes before inducing LTP. The control group continues to receive normal aCSF.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 Hz for 1 second.[10]
-
Post-Induction Recording: Immediately following HFS, resume baseline stimulation (0.05 Hz) and record fEPSPs for at least 60 minutes to observe the potentiation.
4. Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize all fEPSP slope values to the average slope from the pre-induction baseline period.
-
Plot the normalized fEPSP slope over time.
-
Expected Outcome: In the control group, HFS should induce a robust and lasting potentiation of the fEPSP slope (>150% of baseline). In the D-AP5 group, this potentiation should be completely or significantly blocked, demonstrating the NMDA receptor-dependence of the LTP.[3][10]
Application 2: In Vivo Modulation of Neuronal Circuits
Microiontophoresis allows for the localized application of drugs like D-AP5 directly onto neurons in the brain of a live animal, enabling the study of a drug's effect on neuronal firing patterns within an intact circuit.
Detailed Protocol: In Vivo Microiontophoresis of D-AP5
1. Materials and Setup:
-
Animal Model: Anesthetized rat or mouse.
-
Stereotaxic Frame: To hold the animal and precisely position the electrode.
-
Microiontophoresis Pump: A device capable of delivering small, controlled currents (nA range).
-
Multibarrel Micropipettes: Typically 4- or 7-barrel glass pipettes pulled to a fine tip (1-5 µm total diameter).
-
Solutions:
-
Recording Barrel: 2M NaCl.
-
Drug Barrel: D-AP5 (e.g., 10-50 mM in dH₂O, pH adjusted to ~7.5-8.0 to ensure it is ionized).
-
Control Barrel: NaCl solution with the same pH as the drug solution.
-
Balancing Barrel: 2M NaCl for automatic current balancing.
-
2. Procedure:
-
Anesthetize the animal and mount it securely in the stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Carefully lower the multibarrel micropipette to the target coordinates.
-
Using the high-impedance recording barrel, search for and isolate the action potentials (spikes) of a single neuron.
-
Baseline Activity: Record the spontaneous or stimulus-evoked firing rate of the neuron for a stable period (e.g., 2-5 minutes).
-
Drug Application:
-
Apply a small retaining current (e.g., -5 to -10 nA) to the D-AP5 barrel to prevent leakage.
-
To eject the drug, switch to a positive ejection current (e.g., +20 to +100 nA) for a defined period (e.g., 30-60 seconds). The current should be balanced through the balancing barrel.
-
-
Recording: Record the neuron's firing rate before, during, and after the ejection of D-AP5.
-
Control: After a recovery period, perform a control ejection from the NaCl barrel using the same current parameters to ensure the observed effect is not due to the current itself.
3. Data Interpretation:
-
Expected Outcome: If the neuron's firing is driven by tonic or phasic NMDA receptor activation, local application of D-AP5 should cause a decrease in its firing rate. This method is powerful for dissecting the contribution of NMDA receptors to the activity of specific neurons within a complex, functioning circuit.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. funjournal.org [funjournal.org]
- 6. Activation of NMDA receptors is necessary for the induction of associative long-term potentiation in area CA1 of the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
L-AP6 Electrophysiology Experiments: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting electrophysiology experiments involving L-AP6. The information is designed to address common issues encountered during patch-clamp recordings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which receptor does it target?
Based on common nomenclature in electrophysiology, "this compound" may be a reference to a lysophosphatidic acid (LPA) receptor agonist. This guide will focus on troubleshooting experiments related to LPA receptors, specifically LPAR6, which is a G protein-coupled receptor. LPA receptors are involved in various physiological processes, and their signaling can be investigated using electrophysiological techniques.[1]
Q2: What are the primary challenges in this compound electrophysiology experiments?
The main challenges include:
-
Achieving and maintaining a high-resistance (GΩ) seal.[2]
-
Ensuring the stability and viability of the cells being recorded.[6]
-
Preparing and applying the this compound agonist solution correctly.
Q3: What constitutes a good giga-ohm seal?
A stable giga-ohm (GΩ) seal is critical for high-quality patch-clamp recordings.[7] A seal resistance of 1 GΩ or higher is considered excellent.[8] This high resistance minimizes current leakage, ensuring that the measured current primarily flows through the ion channels of interest.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound electrophysiology experiments.
Issue 1: Unstable or Low-Resistance Seal
A stable, high-resistance seal is the foundation of a successful patch-clamp experiment.
Symptoms:
-
Seal resistance below 1 GΩ.
-
Seal resistance that deteriorates over time.
-
High background noise in the recording.
Possible Causes and Solutions:
| Cause | Solution | Reference |
| Poor Cell Health | Use healthy, viable cells. Ensure proper cell culture and handling techniques. | [6] |
| Incorrect Pipette Resistance | Fabricate pipettes with appropriate resistance for your cell type. For whole-cell recordings, a range of 6.15–6.45 MΩ can be optimal for long recording times. | [8] |
| Suboptimal Internal/External Solutions | Ensure the osmolarity of your internal and external solutions are matched (typically 280–310 mOsm for mammalian cells). Maintain a physiological pH (7.2–7.4) with buffers like HEPES. The presence of divalent cations like Mg²⁺ and Ca²⁺ in the external solution can promote seal formation. | [2][7] |
| Mechanical Instability | Use a vibration isolation table and ensure all components of the rig are securely fastened. Check for drift in the micromanipulator. | [6][7] |
| Dirty Pipette Holder or Glass | Clean the pipette holder regularly with ethanol (B145695) and distilled water. Use high-quality, clean borosilicate glass for pulling pipettes. | [9] |
| Oxidized Electrodes | Bleach silver-chloride wires to ensure a clean surface for optimal electrical connection. | [9] |
Issue 2: Excessive Electrical Noise
Electrical noise can obscure the small currents generated by ion channels.
Symptoms:
-
Presence of 50/60 Hz line frequency noise ("hum").
-
High-frequency noise or intermittent pops and crackles in the recording.
Possible Causes and Solutions:
| Cause | Solution | Reference |
| Improper Grounding | Ensure all equipment is connected to a common ground. Avoid ground loops by plugging all instruments into the same power strip. | [5][10] |
| Electromagnetic Interference | Use a Faraday cage to shield the setup from external electromagnetic fields. Turn off unnecessary electronic devices in the vicinity, such as monitors, centrifuges, and cell phones. | [3][4] |
| Perfusion System Noise | Ensure the perfusion system is properly grounded. Keep the bath solution level low to minimize pipette capacitance. | [9] |
| Fluid Level Issues | Maintain a consistent and appropriate level of the bath solution. | [9] |
| Noisy Headstage | Check for thermal noise from the headstage, especially after prolonged use. Ensure the headstage is properly grounded. | [5] |
Experimental Protocols
Patch-Clamp Recording Protocol for this compound (LPAR6 Agonist)
This protocol outlines the key steps for a whole-cell patch-clamp recording to measure the effects of an LPAR6 agonist.
1. Solution Preparation:
| Solution Type | Components | Typical Concentration |
| External (Bath) Solution | NaCl, KCl, CaCl₂, MgCl₂, HEPES, Glucose | 140 mM, 5 mM, 2 mM, 1 mM, 10 mM, 10 mM |
| Internal (Pipette) Solution | KGluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP | 120 mM, 20 mM, 2 mM, 1 mM, 10 mM, 2 mM, 0.3 mM |
-
Adjust pH to 7.4 for external and 7.2 for internal solution. Adjust osmolarity to ~300 mOsm.
2. Cell Preparation:
-
Start with a healthy, sub-confluent culture of cells expressing the target receptor.
-
Aspirate the culture medium and rinse the cells with a sterile phosphate-buffered saline (PBS).
-
Use a gentle enzymatic dissociation agent like TrypLE to detach the cells.
-
Resuspend the cells in the external recording solution at an appropriate density.
3. Recording Procedure:
-
Pull a glass micropipette with a resistance of 3-7 MΩ and fire-polish the tip.
-
Fill the pipette with the internal solution and mount it on the headstage.
-
Apply positive pressure to the pipette and lower it into the cell bath.
-
Approach a target cell and form a dimple on the cell membrane.
-
Release the positive pressure and apply gentle suction to form a GΩ seal.
-
Once a stable seal is formed, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Begin recording baseline currents.
-
Apply the this compound agonist via the perfusion system and record the resulting changes in current.
Visualizations
LPAR6 Signaling Pathway
Caption: LPAR6 signaling cascade upon agonist binding.
Electrophysiology Troubleshooting Workflow
References
- 1. Molecular mechanism of ligand recognition and activation of lysophosphatidic acid receptor LPAR6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plexon.com [plexon.com]
- 4. amplifier - Noise reduction strategies in electrophysiology - Electrical Engineering Stack Exchange [electronics.stackexchange.com]
- 5. neuronexus.com [neuronexus.com]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Patch-Clamp Techniques: Choosing Equipment and Optimizing Experiments [labx.com]
- 8. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. blog.a-msystems.com [blog.a-msystems.com]
Technical Support Center: Optimizing GPR142 Agonist Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of GPR142 agonists to achieve a maximal response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GPR142 and what is the mechanism of action of its agonists?
GPR142 is a G protein-coupled receptor (GPCR) that is highly expressed in pancreatic β-cells.[1] It is activated by endogenous amino acids, primarily L-Tryptophan and L-Phenylalanine.[2] Synthetic agonists for GPR142 have also been developed. Upon activation, GPR142 couples to both Gq and Gi signaling pathways.[2] The Gq pathway activation is essential for stimulating glucose-dependent insulin (B600854) secretion (GSIS).[2][3]
Q2: Why is optimizing the agonist concentration crucial?
Optimizing the concentration of a GPR142 agonist is critical for obtaining reliable and reproducible data. Using a sub-optimal concentration can lead to a weak or non-existent response, while an excessively high concentration can cause off-target effects or receptor desensitization, confounding the experimental results. A dose-response curve is essential to determine the optimal concentration range for achieving a maximal biological effect.
Q3: What is an EC50 value and why is it important?
The half maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal possible response.[4][5] It is a key parameter for quantifying the potency of an agonist.[4][5] A lower EC50 value indicates a more potent agonist, meaning a lower concentration is required to elicit a half-maximal effect.[5] Determining the EC50 is a fundamental step in characterizing the pharmacological properties of a GPR142 agonist.
Troubleshooting Guide
Issue 1: No or low response to the GPR142 agonist.
-
Possible Cause 1: Sub-optimal agonist concentration.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the EC50 and the concentration that elicits a maximal response.
-
-
Possible Cause 2: Incorrect experimental conditions.
-
Possible Cause 3: Poor cell health or low receptor expression.
-
Solution: Verify cell viability and confirm the expression of GPR142 in the cell line or primary cells being used.
-
-
Possible Cause 4: Agonist degradation.
-
Solution: Ensure the agonist is properly stored and handle it according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
-
Issue 2: High background signal or inconsistent results.
-
Possible Cause 1: Agonist precipitation.
-
Solution: Check the solubility of the agonist in your experimental buffer. If necessary, use a different solvent or sonicate the solution.
-
-
Possible Cause 2: Off-target effects.
-
Solution: At very high concentrations, the agonist may interact with other receptors or cellular components. Lower the concentration to a range that is specific for GPR142 activation.
-
-
Possible Cause 3: Variability in experimental procedure.
-
Solution: Ensure consistent cell seeding densities, incubation times, and reagent concentrations across all experiments. Include appropriate positive and negative controls.
-
Data Presentation
Table 1: Reported EC50 Values for GPR142 Agonists in IP-1 Accumulation Assays in HEK293 Cells
| Agonist | Cell Line | Assay | EC50 (nM) | 95% Confidence Interval (nM) |
| L-Tryptophan | Human GPR142 | IP-1 Accumulation | 130,000 | 90,000 - 180,000 |
| Compound A | Human GPR142 | IP-1 Accumulation | 13 | 11 - 16 |
| L-Tryptophan | Mouse GPR142 | IP-1 Accumulation | 110,000 | 80,000 - 150,000 |
| Compound A | Mouse GPR142 | IP-1 Accumulation | 14 | 12 - 17 |
Data extracted from a study on GPR142 signaling.[3]
Experimental Protocols
Protocol 1: Determination of GPR142 Agonist Potency using an IP-1 Accumulation Assay
This protocol outlines the steps to determine the EC50 of a GPR142 agonist by measuring the accumulation of inositol (B14025) monophosphate (IP-1), a downstream product of Gq signaling.
-
Cell Culture: Culture HEK293 cells stably expressing human or mouse GPR142 in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to attach overnight.
-
Agonist Preparation: Prepare a serial dilution of the GPR142 agonist in an appropriate assay buffer.
-
Assay Procedure:
-
Remove the growth medium from the cells.
-
Add the various concentrations of the agonist to the cells.
-
Incubate for a specified period (e.g., 60 minutes) at 37°C.
-
Lyse the cells and measure IP-1 levels using a commercially available HTRF or ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IP-1 signal as a function of the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response (Emax).
-
Visualizations
Caption: GPR142 Signaling Pathway
Caption: Dose-Response Experimental Workflow
Caption: Troubleshooting Logic for Low Response
References
- 1. Potent and Orally Bioavailable GPR142 Agonists as Novel Insulin Secretagogues for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 3. GPR142 Agonists Stimulate Glucose-Dependent Insulin Secretion via Gq-Dependent Signaling | PLOS One [journals.plos.org]
- 4. EC50 - Wikipedia [en.wikipedia.org]
- 5. Explain what is EC50? [synapse.patsnap.com]
Technical Support Center: L-AP4 Stability and Storage
A Note on "L-AP6": Initial searches for "this compound" did not yield a relevant chemical compound for neuroscience research. It is highly probable that this was a typographical error and the intended compound was L-AP4 (L-(+)-2-Amino-4-phosphonobutyric acid), a widely used and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). This guide therefore focuses on the stability and storage of L-AP4.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-AP4. Adherence to these guidelines is crucial for ensuring the compound's efficacy and obtaining reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid L-AP4?
A1: Solid L-AP4 is stable when stored under the appropriate conditions. For optimal long-term stability, it is recommended to store the powder at room temperature.[1] Some suppliers recommend storing the monohydrate form at 4°C under sealed conditions, away from moisture and light. Always refer to the manufacturer's specific instructions provided with the product.
Q2: What is the recommended way to prepare and store L-AP4 solutions?
A2: To ensure the highest activity and consistency, it is strongly recommended to prepare L-AP4 solutions fresh on the day of use.[2][3] If storage is unavoidable, prepare stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles, and store them at -20°C for up to one month or -80°C for up to six months.[2] Before use, thaw the aliquot and ensure any precipitate is fully dissolved.
Q3: In what solvents can I dissolve L-AP4?
A3: L-AP4 has specific solubility limits in common laboratory solvents. It is soluble in water up to 5 mM and in 0.1 M NaOH up to 100 mM.[1] For some applications, L-AP4 monohydrate can be dissolved in DMSO at a concentration of 10 mg/mL with the aid of ultrasonication.[4] When preparing aqueous stock solutions, it is good practice to filter-sterilize the solution through a 0.22 µm filter before use.[4]
Q4: What are the known factors that can cause L-AP4 to degrade?
A4: While specific degradation pathways are not extensively detailed in the literature, general best practices for handling amino acid-based compounds should be followed. For solid L-AP4, exposure to moisture and light should be minimized. For L-AP4 solutions, repeated freeze-thaw cycles are a primary cause of degradation and loss of activity.[2] Preparing fresh solutions for each experiment is the most effective way to avoid issues related to degradation.
Troubleshooting Guide: Inconsistent Experimental Results
Encountering variability or a lack of expected effects in experiments involving L-AP4 can be frustrating. This guide provides a systematic approach to troubleshooting common issues related to the compound's stability.
| Problem | Potential Cause | Troubleshooting Steps |
| No or reduced biological effect of L-AP4 | Degradation of L-AP4 solution | - Prepare a fresh stock solution of L-AP4 immediately before the experiment. - If using a previously frozen stock, ensure it has not undergone multiple freeze-thaw cycles. - Perform a quality control check on the L-AP4 activity using a validated assay (see Experimental Protocols section). |
| Incorrect solution concentration | - Double-check all calculations for the preparation of the stock and working solutions. - Ensure that the solid L-AP4 was accurately weighed. | |
| Precipitation of L-AP4 | - Visually inspect the solution for any precipitate, especially after thawing. - If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. Ensure the final concentration does not exceed its solubility limit in the chosen solvent. | |
| High variability between experiments | Inconsistent L-AP4 solution preparation | - Standardize the protocol for preparing L-AP4 solutions, including the solvent used, mixing method, and final pH. - Use the same batch of solid L-AP4 for a series of related experiments if possible. |
| Receptor desensitization | - Prolonged or repeated exposure to L-AP4 can lead to the desensitization of group III mGluRs.[2] This can result in a diminished response over time. |
Data Presentation: L-AP4 Storage and Solution Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | Room Temperature | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Solid (Monohydrate) | 4°C | Long-term | Store in a tightly sealed container, protected from light and moisture. |
| Aqueous Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Quality Control Assay for L-AP4 Activity using Electrophysiology
This protocol provides a method to verify the biological activity of your L-AP4 solution by measuring its effect on synaptic transmission in brain slices. A reduction in the amplitude of excitatory postsynaptic currents (EPSCs) upon application of L-AP4 indicates that the compound is active.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from a region known to express group III mGluRs, such as the hippocampus or olfactory bulb, using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
Recording Setup: Transfer a slice to the recording chamber of a standard patch-clamp rig and perfuse with oxygenated aCSF.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: Record a stable baseline of evoked EPSCs for 5-10 minutes.
-
L-AP4 Application: Bath-apply your L-AP4 solution at a known effective concentration (e.g., 10-100 µM).[2]
-
Effect Measurement: Continue to record EPSCs for 10-15 minutes or until a stable effect is observed.
-
Washout: Perfuse the slice with aCSF to wash out the L-AP4 and record the recovery of the EPSC amplitude.
-
Data Analysis: A significant reduction in the EPSC amplitude during L-AP4 application compared to the baseline confirms the activity of your L-AP4 solution.
Protocol 2: In Vivo Microdialysis for Testing L-AP4 Efficacy
This protocol describes an in vivo method to assess the ability of L-AP4 to modulate neurotransmitter release in a specific brain region of an anesthetized animal.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and secure it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., the dorsal striatum).[2]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[2]
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest (e.g., glutamate).[2]
-
L-AP4 Administration: Administer L-AP4 through the microdialysis probe (retrodialysis) at various concentrations (e.g., 1, 10, 100 µM).[2]
-
Post-Administration Sampling: Continue to collect dialysate samples during and after L-AP4 administration.
-
Neurotransmitter Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using an appropriate method (e.g., HPLC). A decrease in neurotransmitter levels following L-AP4 administration indicates its effectiveness.
Visualizations
Caption: L-AP4 activation of presynaptic group III mGluRs leads to reduced neurotransmitter release.
Caption: A logical workflow for troubleshooting issues in experiments involving L-AP4.
References
Technical Support Center: Quisqualate Sensitization for L-AP6 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing quisqualate sensitization to study the effects of L-2-amino-6-phosphonohexanoic acid (L-AP6).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of quisqualate sensitization in this compound experiments?
Brief exposure of neuronal preparations to quisqualic acid (QUIS) sensitizes neurons to depolarization by this compound.[1][2] This "QUIS-effect" allows for the study of a novel receptor site that is otherwise unresponsive to this compound alone.[1][2] this compound is a potent and specific agonist for this sensitized site.[1]
Q2: How long does the quisqualate-induced sensitization to this compound last?
The sensitization to this compound after a brief application of quisqualate is long-lasting. Studies have shown that the effect decreases only 3-fold over a 4-hour period, and complex excitatory responses to L-AP4 (an analog of this compound) could be obtained for over an hour.[3][4]
Q3: Is quisqualate the only substance that can induce this sensitization?
Yes, current research indicates that no other compound, including other potent excitatory amino acid agonists like L-glutamate and L-aspartate, can induce this specific sensitization effect for this compound and its analogs.[4]
Q4: Can the quisqualate sensitization be reversed?
Yes, the sensitization can be readily reversed by short applications of endogenous excitatory amino acids such as glutamate (B1630785), aspartate, and homocysteate at concentrations of 10-100 µM.[3] Sensitization to this compound can also be reversed by L-alpha-aminoadipate.[1]
Troubleshooting Guide
Issue 1: No discernible response to this compound application after quisqualate treatment.
-
Possible Cause 1: Inadequate Quisqualate Sensitization.
-
Solution: Ensure the concentration and duration of the quisqualate application are sufficient. A brief application (e.g., 30 seconds) of quisqualate at a concentration of around 500 nM has been shown to be effective in hippocampal slice cultures.[3] However, optimal concentrations may vary depending on the preparation.
-
-
Possible Cause 2: Experimental Preparation.
-
Solution: The sensitization effect may be dependent on the integrity of the tissue preparation. For instance, sensitization of L-AP4 responses by quisqualate was not observed in acutely dissociated pyramidal cells, even though ionotropic quisqualate responses were present.[3] Consider using slice preparations or other models where synaptic and glial networks are more intact.
-
-
Possible Cause 3: Inactive Reagents.
-
Solution: Prepare fresh solutions of quisqualate and this compound for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer to prevent degradation.
-
Issue 2: The response to this compound after sensitization is weak or highly variable.
-
Possible Cause 1: Sub-optimal Quisqualate Concentration.
-
Solution: Perform a concentration-response curve for quisqualate to determine the optimal concentration for sensitization in your specific experimental setup.
-
-
Possible Cause 2: Timing of this compound Application.
-
Solution: While the sensitization is long-lasting, there may be an optimal window for applying this compound after quisqualate washout. Experiment with different delay times between quisqualate application and this compound perfusion.
-
-
Possible Cause 3: Receptor Desensitization.
-
Solution: Quisqualate can cause rapid desensitization of its receptors.[5] While the sensitization to this compound is a separate phenomenon, excessive or prolonged quisqualate application could lead to confounding effects. Adhere to brief application protocols.
-
Issue 3: this compound appears to have non-specific effects after quisqualate priming.
-
Possible Cause 1: this compound Concentration is too high.
-
Solution: Although this compound is highly specific for the quisqualate-sensitized site, very high concentrations might lead to off-target effects.[1] Use the lowest effective concentration of this compound. The IC50 for this compound at the quisqualate-sensitized site has been reported to be 40 µM.[1]
-
-
Possible Cause 2: Cross-reactivity of related compounds.
Quantitative Data Summary
| Compound | Parameter | Value | Receptor/Site | Reference |
| This compound | IC50 | 40 µM | Quisqualate-sensitized site | [1] |
| This compound | IC50 | > 10 mM | Kainate/AMPA receptors | [1] |
| This compound | IC50 | 3 mM | NMDA receptors | [1] |
| This compound | IC50 | 0.8 mM | L-AP4 receptors | [1] |
Experimental Protocols
Protocol for Quisqualate Sensitization in Hippocampal Slices (Electrophysiology)
This protocol is a generalized procedure based on published methodologies.[1][2][3] Researchers should optimize parameters for their specific experimental conditions.
-
Preparation of Solutions:
-
Prepare artificial cerebrospinal fluid (aCSF) appropriate for your slice preparation and maintain it at the correct temperature and oxygenation (95% O2 / 5% CO2).
-
Prepare a stock solution of Quisqualic Acid (e.g., 1 mM in water or a suitable buffer) and store it at -20°C.
-
Prepare a stock solution of this compound (e.g., 10 mM in water or a suitable buffer) and store it at -20°C.
-
On the day of the experiment, dilute the stock solutions in aCSF to the final desired concentrations.
-
-
Slice Preparation and Recording:
-
Prepare brain slices (e.g., hippocampal slices, 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Obtain a stable baseline recording (e.g., extracellular field potentials or whole-cell patch-clamp recording).
-
-
Quisqualate Sensitization:
-
Establish a stable baseline response to a control stimulus if applicable.
-
Switch the perfusion to aCSF containing the desired concentration of quisqualate (e.g., 500 nM) for a brief period (e.g., 30 seconds).[3]
-
Wash out the quisqualate by perfusing with standard aCSF for a sufficient period to ensure complete removal from the bath.
-
-
This compound Application:
-
After the washout period, apply aCSF containing this compound at the desired concentration (e.g., 40 µM).
-
Record the neuronal response to this compound, which should now be a depolarization or other excitatory effect.
-
-
Reversal (Optional):
-
To reverse the sensitization, perfuse the slice with aCSF containing L-glutamate (10-100 µM) for a short period.[3]
-
After washout of the reversal agent, re-application of this compound should result in a significantly reduced or absent response.
-
Visualizations
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of l-2-Amino-4-Phosphonobutanoate Action Following Sensitization by Quisqualate in Rat Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of quisqualate receptor desensitization in cultured postnatal rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using the TMEM1775 Inhibitor AP-6 and Avoiding Off-Target Effects
Welcome to the technical support center for the novel TMEM175 inhibitor, AP-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of AP-6 in your experiments and to help you navigate potential challenges, including the avoidance of off-target effects.
Troubleshooting Guides
Unexpected results can arise in any experimental setting. This section provides a guide to common issues that may be encountered when using AP-6, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of AP-6 on the target pathway. | Suboptimal concentration of AP-6: The concentration of AP-6 may be too low to effectively inhibit TMEM175 in your specific cell type or experimental system. Incorrect experimental conditions: Factors such as pH can influence TMEM175 activity and AP-6 efficacy.[1][2] Low TMEM175 expression: The target cells may not express sufficient levels of TMEM175 for an effect to be observed. | Optimize AP-6 concentration: Perform a dose-response experiment to determine the optimal concentration of AP-6 for your system. The IC50 for AP-6 inhibition of proton flux at pH 4.5 is approximately 170 μM, and for potassium flux at neutral pH is approximately 141 μM.[1] A starting point for cell-based assays could be in the 10-50 μM range. Verify experimental conditions: Ensure that the pH of your experimental buffer is appropriate for the aspect of TMEM175 function you are studying. Confirm TMEM175 expression: Use techniques such as qPCR or western blotting to confirm the expression of TMEM175 in your cells of interest. |
| Results are inconsistent with TMEM175 knockout/knockdown. | Off-target effects of AP-6: AP-6 may have effects on other cellular targets besides TMEM175, leading to a different phenotype than genetic ablation of the target. A known off-target effect of AP-6 is its ability to influence lysosomal pH independently of TMEM175.[1] | Use appropriate controls: Include a chemically distinct TMEM175 inhibitor, such as 2-phenylpyridin-4-ylamine (2-PPA), to confirm that the observed phenotype is due to TMEM175 inhibition.[1] Perform rescue experiments: In TMEM175 knockout/knockdown cells, the addition of AP-6 should not produce the same effect as in wild-type cells. Directly measure lysosomal pH: Use a lysosomal pH-sensitive dye (e.g., LysoSensor) to determine if the observed effects of AP-6 correlate with changes in lysosomal pH. |
| Observed cellular toxicity. | High concentration of AP-6: The concentration of AP-6 used may be cytotoxic to your cells. Prolonged incubation time: Long-term exposure to AP-6 may induce cellular stress and apoptosis, especially given TMEM175's role in this pathway.[3] | Perform a cytotoxicity assay: Use assays such as MTT or LDH to determine the cytotoxic concentration of AP-6 in your cell line. Optimize incubation time: Conduct a time-course experiment to identify the shortest incubation time that yields the desired effect. |
| Variability between experiments. | Inconsistent AP-6 preparation: Improper storage or handling of AP-6 can lead to degradation and loss of activity. Cell culture conditions: Variations in cell passage number, density, or media composition can affect cellular responses. | Proper handling of AP-6: Store AP-6 stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles. Standardize cell culture protocols: Maintain consistent cell culture practices to minimize experimental variability. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of AP-6.
What is the mechanism of action of AP-6?
AP-6 is a selective inhibitor of the lysosomal potassium and proton channel TMEM175.[4][5][6] It acts as a pore blocker, physically occluding the ion permeation pathway of the channel.[1][5][6]
What is the recommended working concentration for AP-6?
The optimal working concentration of AP-6 will vary depending on the cell type and experimental endpoint. A good starting point is to perform a dose-response curve. The reported IC50 values for AP-6 are ~170 μM for proton flux inhibition at pH 4.5 and ~141 μM for potassium flux inhibition at neutral pH.[1] For cell-based assays measuring downstream effects like lysosomal degradation, concentrations in the range of 10-20 μM have been used.[1]
What are the known off-target effects of AP-6?
A significant off-target effect of AP-6 is its ability to alter lysosomal pH in a manner that is independent of TMEM175.[1] This can lead to confounding results, as changes in lysosomal pH can impact numerous cellular processes. Therefore, it is crucial to include appropriate controls to distinguish between on-target and off-target effects.
What control experiments should I perform when using AP-6?
To ensure the specificity of your results, the following controls are recommended:
-
Negative Control: A vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Positive Control (On-target): Use a second, structurally different TMEM175 inhibitor, such as 2-PPA, to confirm that the observed phenotype is due to TMEM175 inhibition.[1]
-
Positive Control (Off-target): To assess the impact of lysosomal pH changes, you can use a known lysosomotropic agent like chloroquine (B1663885) or bafilomycin A1.
-
Genetic Control: Whenever possible, compare the effects of AP-6 to those observed in TMEM175 knockout or knockdown cells.
How should I prepare and store AP-6?
AP-6 is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4] It is advisable to prepare small aliquots to avoid multiple freeze-thaw cycles.
Experimental Protocols
Below are generalized protocols for key experiments involving AP-6. Researchers should optimize these protocols for their specific experimental systems.
Measuring Lysosomal Degradation using DQ™ Red BSA
This assay measures the activity of lysosomal proteases. DQ Red BSA is a substrate that is heavily labeled with a self-quenched fluorophore. Upon enzymatic cleavage within the lysosome, the quenching is relieved, and fluorescence can be measured.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
AP-6
-
2-PPA (as a positive control for on-target effects)
-
DQ™ Red BSA
-
Live-cell imaging medium
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Prepare working solutions of AP-6 and 2-PPA in complete cell culture medium at the desired concentrations.
-
Aspirate the medium from the cells and replace it with the medium containing the inhibitors or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 1-4 hours).
-
During the last hour of incubation, add DQ™ Red BSA to the medium at a final concentration of 10 µg/mL.
-
Wash the cells with live-cell imaging medium.
-
Acquire fluorescent images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Excitation/Emission: ~590/620 nm).
-
Quantify the fluorescence intensity per cell or per well. An increase in fluorescence indicates an increase in lysosomal degradation.
Whole-Cell Patch-Clamp for Measuring TMEM175-Mediated Currents
This electrophysiological technique allows for the direct measurement of ion flux through TMEM175 channels at the plasma membrane of cells overexpressing the channel.
Materials:
-
HEK293T cells transiently expressing human TMEM175
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., 150 mM Cs+, pH 7.4)
-
Intracellular (pipette) solution (e.g., 75 mM K+, 75 mM Na+, pH 7.2)
-
AP-6 stock solution
Protocol:
-
Culture HEK293T cells expressing TMEM175 on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Pull a glass pipette with a resistance of 2-5 MΩ and fill it with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a TMEM175-expressing cell.
-
Apply a voltage protocol to elicit TMEM175 currents (e.g., step from a holding potential of -80 mV to +80 mV).[7][8]
-
Record baseline currents.
-
Perfuse the chamber with the extracellular solution containing the desired concentration of AP-6.
-
Record the currents in the presence of AP-6 to determine the extent of inhibition.
-
To determine the IC50, apply a range of AP-6 concentrations and measure the corresponding current inhibition.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to TMEM175 and the use of AP-6.
References
- 1. Discovery of selective inhibitors for the lysosomal Parkinson’s disease channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parkinson’s Disease-risk Protein TMEM175 is a Proton-activated Proton Channel in Lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal K+ channel TMEM175 promotes apoptosis and aggravates symptoms of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AP-6 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of Selective Inhibitors for the Lysosomal Parkinson's Disease Channel TMEM175 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of 4-aminopyridine inhibition of the lysosomal channel TMEM175 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
L-AP6 in Artificial Cerebrospinal Fluid (aCSF): A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of L-AP6 in artificial cerebrospinal fluid (aCSF) for experimental applications. This guide includes frequently asked questions (FAQs), detailed troubleshooting procedures, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, or L-(+)-2-Amino-6-phosphonohexanoic acid, is a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons. It is known to interact with group III metabotropic glutamate (B1630785) receptors (mGluRs). These receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Q2: What is the expected solubility of this compound in aCSF?
Q3: Why is my this compound solution in aCSF cloudy or showing precipitation?
Precipitation of this compound in aCSF is a common issue, primarily due to its low solubility at physiological pH. The acidic nature of the phosphonic acid group in the this compound molecule contributes to this challenge. If the pH of the aCSF is not carefully controlled during and after the addition of this compound, the compound can easily precipitate out of solution.
Q4: How should I store my this compound stock solution?
It is recommended to prepare fresh solutions of this compound for each experiment to ensure its stability and efficacy. If a stock solution is prepared, it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The stability of this compound in aCSF over extended periods has not been extensively documented; therefore, using freshly prepared solutions is the best practice.
Quantitative Solubility Data
| Solvent | Concentration | Temperature | pH | Notes |
| 1 eq. NaOH | Up to 100 mM | Room Temperature | Basic | Demonstrates high solubility in alkaline conditions. |
| aCSF | Not specified | Room Temperature | ~7.4 | Solubility is significantly lower than in basic solutions; prone to precipitation. |
Experimental Protocols
Preparation of Artificial Cerebrospinal Fluid (aCSF)
A standard recipe for aCSF for electrophysiological recordings is provided below. Note that different experimental paradigms may require slight variations in this composition.
Composition of 10X aCSF Stock Solution (without CaCl₂ and MgCl₂):
| Component | Molarity (1X) | Grams per 1 Liter (10X) |
| NaCl | 124 mM | 72.46 g |
| KCl | 2.5 mM | 1.86 g |
| NaH₂PO₄ | 1.25 mM | 1.50 g |
| NaHCO₃ | 26 mM | 21.84 g |
| D-Glucose | 10 mM | 18.02 g |
Protocol:
-
Dissolve the above components in 800 mL of high-purity, deionized water.
-
Stir until all components are fully dissolved.
-
Bring the final volume to 1 L with deionized water.
-
Filter-sterilize the 10X stock solution and store it at 4°C.
Preparation of 1X Working aCSF:
-
To prepare 1 L of 1X aCSF, add 100 mL of the 10X stock solution to 800 mL of deionized water.
-
Continuously bubble the solution with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes to ensure proper oxygenation and to stabilize the pH.
-
While bubbling, add 2 mM CaCl₂ (from a 1 M stock) and 2 mM MgCl₂ (from a 1 M stock).
-
Adjust the final volume to 1 L with deionized water.
-
Verify that the final pH of the aCSF is between 7.35 and 7.45. Adjust with dilute HCl or NaOH if necessary, although this should not be required if the bicarbonate buffer is properly equilibrated with carbogen.
Preparation of this compound Solution in aCSF
Due to the pH-dependent solubility of this compound, a careful procedure is required to prepare a clear solution in aCSF. The following protocol is a recommended best practice.
Materials:
-
This compound powder
-
1 M NaOH solution
-
Freshly prepared and carbogenated 1X aCSF
-
Calibrated pH meter
Protocol:
-
Prepare a concentrated stock solution of this compound in NaOH:
-
Weigh out the desired amount of this compound powder.
-
Dissolve the this compound in a small volume of 1 M NaOH to create a concentrated stock solution (e.g., 10 mM or 100 mM). Ensure the powder is completely dissolved. This stock solution will be at a high pH.
-
-
Dilute the stock solution into aCSF:
-
Take a known volume of the freshly prepared and carbogenated 1X aCSF.
-
Slowly add the concentrated this compound stock solution to the aCSF while continuously stirring or vortexing. It is crucial to add the stock solution dropwise to avoid localized high concentrations that can lead to precipitation.
-
-
Monitor and adjust pH:
-
After adding the this compound stock, immediately check the pH of the final solution. The addition of the basic stock solution will likely increase the pH of the aCSF.
-
Carefully adjust the pH back to the desired physiological range (7.35-7.45) using dilute HCl. Add the acid dropwise while monitoring the pH closely.
-
-
Final check:
-
Visually inspect the solution for any signs of precipitation or cloudiness. A properly prepared solution should be clear.
-
If precipitation occurs, it may be necessary to start over with a lower final concentration of this compound.
-
Troubleshooting Guide
Issue: this compound precipitates out of solution immediately upon addition to aCSF.
| Potential Cause | Troubleshooting Step |
| Low pH of aCSF | Ensure the aCSF is properly buffered with bicarbonate and continuously saturated with carbogen to maintain a stable pH of ~7.4. An acidic environment will significantly reduce this compound solubility. |
| High local concentration | Instead of adding this compound powder directly to the aCSF, prepare a concentrated stock solution in a small amount of 1 M NaOH first. Then, add the stock solution dropwise to the aCSF while stirring. |
| Incorrect order of addition | Prepare the aCSF completely, including the addition of divalent cations (Ca²⁺ and Mg²⁺) and saturation with carbogen, before adding the this compound stock solution. |
Issue: The this compound/aCSF solution becomes cloudy over time.
| Potential Cause | Troubleshooting Step |
| pH drift | Ensure continuous carbogenation of the aCSF reservoir during the experiment to maintain a stable pH. A drop in pH can cause the dissolved this compound to precipitate. |
| Solution instability | Prepare the this compound/aCSF solution fresh before each experiment. Avoid storing the final working solution for extended periods. |
| Contamination | Use sterile filtration for all stock solutions and maintain aseptic techniques to prevent microbial growth, which can alter the solution's properties. |
Visualized Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for preparing this compound in aCSF.
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: this compound signaling via group III mGluRs.
Technical Support Center: Optimizing L-AP6 Recordings
Welcome to the technical support center for improving the signal-to-noise ratio (SNR) in your L-AP6 recordings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you obtain high-quality data during your experiments.
Troubleshooting Guides
Issue 1: Excessive 50/60 Hz Noise in the Recording
High-frequency noise synchronized with the AC power line frequency is a common problem in electrophysiology.
Question: I see a strong, regular oscillation in my baseline, characteristic of 50/60 Hz noise, which is obscuring the small signals I'm trying to record after this compound application. What should I do?
Answer:
-
Check Your Grounding:
-
Inspect the Faraday Cage:
-
Continuity: Verify the electrical continuity of your Faraday cage. All panels should be properly connected.
-
Sealing: Ensure the Faraday cage is completely sealed during recording. Any gaps can allow external electromagnetic interference to penetrate.[1] Consider using metallic fabric as a curtain at the front of the cage for additional shielding.[3]
-
-
Isolate Noise Sources:
-
Identify Offenders: Systematically turn off and on nearby electrical equipment (e.g., centrifuges, refrigerators, computer monitors, light sources) to identify the source of the noise.[3] An oscilloscope can be a useful tool for this.[3]
-
Relocate Power Supplies: Move all non-essential power supplies and transformers as far away from the recording setup as possible.[1][2] Avoid routing power cables and signal cables in parallel.[1]
-
-
Amplifier Settings:
Issue 2: Low-Frequency Drift and Unstable Baseline
A wandering baseline can make it difficult to measure the effects of this compound accurately.
Question: My baseline is slowly drifting, making it hard to establish a stable pre-application state for my this compound experiment. What are the likely causes and solutions?
Answer:
-
Electrode and Pipette Stability:
-
Electrode-Electrolyte Shifts: Allow your electrodes and the recording chamber to thermally stabilize.[1] Equipment should warm up for at least 30 minutes.[1]
-
Reference Electrode: Ensure your reference electrode (e.g., Ag/AgCl pellet) is stable and properly chlorinated. An unstable reference is a common cause of baseline drift.[4]
-
Pipette Drift: Mechanical drift of the recording pipette can cause baseline instability. Ensure your micromanipulator is securely fastened and that there are no significant temperature fluctuations in the room.
-
-
Perfusion System:
-
Bubbles and Flow Rate: Air bubbles or an inconsistent flow rate in your perfusion system can cause baseline fluctuations. Ensure the perfusion lines are free of bubbles and the flow is smooth and constant.
-
Tubing: Keep perfusion tubing to a minimum length.[3]
-
-
Cell Health:
-
An unhealthy or dying cell can lead to a drifting baseline. Monitor the cell's appearance and key health indicators throughout the experiment.
-
Issue 3: High-Frequency "Fuzzy" Noise
Excessive high-frequency noise can obscure fast synaptic events or action potentials that might be modulated by this compound.
Question: My recording is very noisy with a lot of high-frequency "fuzz," making it difficult to resolve individual channel openings. How can I reduce this?
Answer:
-
Optimize Your Pipette and Holder:
-
Clean Holder: Clean the pipette holder regularly with ethanol, followed by a rinse with deionized water and air drying, to ensure a good electrical connection.[3]
-
Pipette Immersion: Keep the level of the bath solution low and the patch near the top to reduce the immersion of the pipette, which minimizes its capacitance.[3]
-
-
Headstage and Amplifier Settings:
-
Headstage Proximity: Position the headstage as close to the preparation as possible to shorten the high-impedance signal path, which is susceptible to picking up noise.[1]
-
Low-Pass Filter: Set the low-pass filter on your amplifier to a value just above the fastest frequency component of your signal of interest. A bandwidth that is too wide will introduce unnecessary high-frequency noise.[1]
-
-
Seal Resistance:
-
A high-resistance seal (ideally >1 GΩ) between the pipette and the cell membrane is critical for low-noise recordings.[5] If you have a poor seal, you will observe higher noise levels.
-
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio (SNR) for electrophysiological recordings?
A: While there is no single universal value, a common benchmark for a good recording is a signal amplitude that is at least three times the standard deviation of the baseline noise. For resolving very small signals like single-channel currents, a much higher SNR is desirable. Improving SNR is a balance between amplifying the signal and, more importantly, reducing the noise.[1]
Q2: How can I systematically troubleshoot noise in my this compound patch-clamp rig?
A: A systematic approach is key.[3] Start by stripping down your rig to the bare essentials inside the Faraday cage (headstage, manipulator, microscope, and sample holder).[3] Then, reintroduce components one by one, checking for noise at each step with an oscilloscope.[3] This will help you pinpoint the source of the interference.
Q3: Can the this compound solution itself be a source of noise?
A: It is possible. If your this compound solution is not properly filtered or if it contains precipitates, it could potentially affect the seal resistance or introduce artifacts. Always use freshly prepared and filtered solutions for your recordings.
Q4: My signal seems to have disappeared or is extremely weak after applying this compound. What should I check?
A:
-
Check for a Lost Seal: The application of a new solution can sometimes destabilize the giga-seal. Monitor your seal resistance.
-
Verify Drug Concentration and Efficacy: Ensure your this compound concentration is correct and that the compound is active.
-
Examine Electrode Connections: A broken or loose connection to the ground or reference electrode can lead to a significant loss of signal.[1]
-
Amplifier Saturation: Check if your amplifier is saturated (clipping), which can happen if the gain is set too high.[1]
Data and Parameters
Table 1: Common Noise Sources and Their Characteristics
| Noise Source | Frequency Range | Typical Appearance in Recording |
| Power Lines | 50/60 Hz and harmonics | Sharp, regular sine wave |
| Equipment Motors | Variable | Can be periodic, often with a broad frequency spectrum |
| Mobile Phones/Wi-Fi | >800 MHz | Intermittent, high-frequency bursts or shifts in the baseline |
| Poor Grounding | Variable | Can manifest as 50/60 Hz noise, drift, or sudden jumps |
| Electrode Drift | < 1 Hz | Slow, wandering baseline |
Table 2: Amplifier Filter Settings for Different Signal Types
| Signal of Interest | Recommended Low-Pass Filter Setting | Recommended High-Pass Filter Setting |
| Single-Channel Currents | 1-5 kHz | DC (0.1 Hz if drift is an issue) |
| Synaptic Potentials | 1-3 kHz | DC or 0.1 Hz |
| Action Potentials | 5-10 kHz | 0.1-1 Hz |
Experimental Protocols
Protocol: Systematic Noise Hunting
-
Establish a Baseline: With your full rig operational, record the baseline noise.
-
Simplify the Setup: Turn off all peripheral equipment (monitors, manipulators, cameras, light sources, perfusion systems).[3] Remove them from the Faraday cage if possible.
-
Core Components Check: Record the noise with only the amplifier, headstage, and pipette holder (with a pipette in the bath).
-
Reintroduce Components: Turn on each piece of equipment one at a time, observing the noise profile on an oscilloscope or your acquisition software after each addition.
-
Isolate the Source: If a particular component introduces significant noise when turned on, it is a likely source. Try moving it further away, shielding its power cable, or using a different power outlet.
-
Check Grounding: If noise persists, systematically check all grounding connections for a single-point ground.
Visualizations
Logical Troubleshooting Workflow for Noise Reduction
A flowchart for systematically troubleshooting common sources of noise.
Signal and Noise Pathway
Diagram illustrating how noise sources interfere with the signal path.
References
- 1. Signal Amplification and Noise Reduction in Electrophysiology Data [labx.com]
- 2. Decreased Noise Using a Novel Electrophysiology Recording System | ECR Journal [ecrjournal.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. benchchem.com [benchchem.com]
- 5. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
L-AP6 Solution Preparation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices, troubleshooting advice, and frequently asked questions for the preparation and use of L-AP6 (L-(+)-2-Amino-6-phosphonohexanoic acid) solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or L-(+)-2-Amino-6-phosphonohexanoic acid, is a chemical compound used in neuroscience research. It functions as a selective agonist for a specific type of glutamate (B1630785) receptor site that has been sensitized by quisqualate.[1] This means that after a neuron is briefly exposed to quisqualic acid, this compound can then bind to a novel recognition site and cause the neuron to depolarize.[1] It shows high potency at this quisqualate-sensitized site with an IC50 of 40 µM, while having significantly lower affinity for other glutamate receptors like kainate/AMPA and NMDA receptors.
Q2: What are the basic chemical properties of this compound?
A2: It is important to be aware of the fundamental properties of this compound for accurate solution preparation.
| Property | Value |
| CAS Number | 78944-89-5 |
| Molecular Formula | C₆H₁₄NO₅P |
| Molecular Weight | 211.15 g/mol |
Q3: How should I store the solid this compound compound?
A3: Solid this compound should be stored at room temperature.
Experimental Protocols
Detailed Methodology for this compound Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
1 M NaOH solution
-
Sterile, deionized or distilled water
-
Calibrated pH meter
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a small volume of sterile water to the this compound powder.
-
Solubilization with NaOH: While gently vortexing, add 1 M NaOH dropwise until the this compound is fully dissolved. This compound is soluble up to 100 mM in 1 equivalent of NaOH.
-
pH Adjustment: Adjust the pH of the solution to a physiological range (typically 7.2-7.4) using a calibrated pH meter and dropwise addition of HCl or NaOH as needed.
-
Final Volume Adjustment: Add sterile water to reach the final desired concentration for your stock solution.
-
Sterilization: Sterile filter the solution using a 0.22 µm filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Solution may be supersaturated.- Improper storage temperature.- pH of the solution has shifted. | - Gently warm the solution to 37°C to attempt redissolving. If precipitation persists, consider preparing a fresh, lower concentration stock solution.- Ensure storage at a consistent -20°C.- Re-check the pH of the solution and adjust if necessary. |
| No observable effect in the experiment | - Incorrect concentration of this compound.- Degradation of this compound in the working solution.- Insufficient sensitization with quisqualate. | - Verify the calculations for your working solution dilution from the stock.- Prepare fresh working solutions daily and keep them on ice.- Ensure that the pre-treatment with quisqualate is performed according to established protocols for your experimental model. |
| Inconsistent experimental results | - Variability in solution preparation.- Repeated freeze-thaw cycles of the stock solution. | - Use a standardized protocol for solution preparation for every experiment.- Use fresh aliquots of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. |
Signaling Pathway and Experimental Workflow
The precise downstream signaling cascade of the quisqualate-sensitized this compound receptor is a subject of ongoing research. However, the initial events leading to neuronal depolarization are understood to follow a specific workflow.
Caption: Experimental workflow for this compound application.
The mechanism of action for this compound is intrinsically linked to the activity of quisqualate at glutamate receptors. Quisqualic acid is an agonist for both ionotropic (AMPA and kainate) and metabotropic glutamate receptors.[1] The sensitization effect that is crucial for this compound activity is thought to be mediated by metabotropic glutamate receptors linked to phosphoinositide hydrolysis.[1]
Caption: Postulated signaling pathway for this compound.
References
Technical Support Center: Ensuring Consistent L-AP4 Sensitization Across Experiments
A Note on L-AP6: The compound "this compound" is not a standard designation for a widely used research chemical in the context of neuronal sensitization. It is possible this is a typographical error. This guide is based on the assumption that the intended compound is L-AP4 (L-2-amino-4-phosphonobutyric acid) , a potent and selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs) and a cornerstone tool for studying synaptic transmission and plasticity.[1][2]
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals ensure consistent and reproducible results when working with L-AP4.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-AP4?
L-AP4 is a selective agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8).[2][3] These receptors are G-protein coupled receptors (GPCRs) typically located on presynaptic terminals.[1][4] Upon activation by L-AP4, the associated Gαi/o protein inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4][5] The Gβγ subunits can also directly inhibit voltage-gated calcium channels.[4][6][7] The net effect is the inhibition of neurotransmitter release, such as glutamate and GABA.[1][8]
Q2: What are the common sources of variability in L-AP4 experiments?
Variability in L-AP4 experiments can stem from several factors:
-
Reagent Preparation and Storage: Improperly prepared or stored L-AP4 solutions can lead to degradation and inaccurate concentrations.[1]
-
Receptor Expression Levels: The expression of group III mGluRs can vary significantly between brain regions, cell lines, and even between passages of the same cell line.[1] Neurons in the hippocampus and olfactory bulb are known to have high expression levels.[1]
-
Receptor Desensitization: Prolonged or repeated exposure to L-AP4 can cause desensitization of mGluRs, leading to a diminished response.[1]
-
Experimental System: The observed effects of L-AP4 can differ based on the model system (e.g., acute brain slices vs. cultured neurons vs. recombinant cell lines) and the specific downstream signaling pathways being measured.[1]
Q3: How should I prepare and store L-AP4 solutions to ensure stability and consistency?
To maintain the stability and efficacy of L-AP4:
-
Solubility: L-AP4 is soluble in water up to 5 mM and in 1 M NaOH up to 100 mM.[8] Gentle warming or sonication may be required for higher concentrations.[1]
-
Stock Solutions: Prepare stock solutions in water or a suitable buffer. It is advisable to filter-sterilize the stock solution.[1][3]
-
Storage: L-AP4 powder should be stored at room temperature. While it is best to prepare aqueous solutions fresh for each experiment, they can be aliquoted and stored at -20°C for up to one month.[1][3][8] Avoid repeated freeze-thaw cycles.[1][9][10]
Data Presentation
Table 1: L-AP4 Potency at Group III mGluR Subtypes
This table summarizes the reported half-maximal effective concentrations (EC₅₀) of L-AP4 at different rat and human group III mGluR subtypes. Lower values indicate higher potency.
| Receptor Subtype | Reported EC₅₀ (μM) | Selectivity Profile |
| mGluR4 | 0.1 - 0.13 | High Potency |
| mGluR6 | 1.0 - 2.4 | Moderate Potency |
| mGluR7 | 249 - 337 | Low Potency |
| mGluR8 | 0.29 | High Potency |
Data sourced from Tocris Bioscience, R&D Systems, and MedChemExpress product literature.[3]
Mandatory Visualizations
L-AP4 Signaling Pathway
Caption: L-AP4 activates presynaptic group III mGluRs, leading to inhibition of neurotransmitter release.
Experimental Workflow: Electrophysiology
Caption: A typical workflow for assessing the effect of L-AP4 on synaptic transmission.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Synaptic Transmission
| Potential Cause | Troubleshooting Steps |
| L-AP4 Degradation | Prepare fresh L-AP4 solution for each experiment. Ensure proper storage of stock solutions if not used immediately.[1] |
| Low Receptor Expression | Use a cell type or brain region known to express high levels of group III mGluRs (e.g., hippocampal or olfactory bulb neurons).[1] If using a recombinant system, verify receptor expression via Western blot or qPCR. |
| Receptor Desensitization | Limit the duration of L-AP4 application. Ensure adequate washout periods between applications to allow for receptor re-sensitization.[1] |
| Incorrect L-AP4 Concentration | Verify the final concentration of L-AP4 in your perfusion system. Perform a concentration-response curve to determine the optimal effective concentration for your specific preparation. |
| G-Protein Signaling Failure | Ensure the internal pipette solution for patch-clamp contains GTP (e.g., 0.3 mM) to enable G-protein signaling.[1] Pre-incubation with pertussis toxin can be used as a negative control, as it blocks the Gi/o protein L-AP4 acts upon.[6][7] |
Issue 2: High Variability in High-Throughput Screening (HTS) Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Health/Density | Ensure cells are healthy and within an optimal passage number. Seed cells at a consistent density across all plates. Visually inspect cells for signs of stress or contamination before starting the experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier. |
| Inconsistent Dye Loading | For calcium imaging or other dye-based assays, ensure consistent incubation time and temperature for dye loading. Wash cells gently to avoid cell detachment. |
| Compound Precipitation | Visually inspect L-AP4 solutions for any signs of precipitation, especially at high concentrations. If necessary, use a small amount of NaOH to aid solubility as per preparation guidelines. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the effect of L-AP4 on excitatory postsynaptic currents (EPSCs).
Methodology:
-
Preparation: Prepare acute brain slices (e.g., from the hippocampus) or cultured primary neurons.
-
Recording Setup: Use a standard patch-clamp rig with a perfusion system. The external solution should be artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O₂ / 5% CO₂. The internal pipette solution must contain GTP (e.g., 0.3 mM) to facilitate G-protein signaling.[1]
-
Recording Procedure:
-
Establish a stable whole-cell recording from a neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Evoke EPSCs by stimulating nearby afferent fibers with a bipolar electrode.
-
Record a stable baseline of EPSCs for at least 5-10 minutes.[1]
-
Bath-apply L-AP4 at the desired concentration (e.g., 10-100 µM).[1]
-
Record the effect of L-AP4 on the EPSC amplitude for 10-15 minutes or until a stable effect is observed.[1]
-
Wash out L-AP4 with aCSF and record the recovery of the EPSC amplitude.[1]
-
-
Data Analysis: Measure the amplitude of the EPSCs before, during, and after L-AP4 application. Calculate the percentage of inhibition of the EPSC amplitude caused by L-AP4.
Protocol 2: In Vivo Microdialysis
Objective: To measure the effect of L-AP4 on neurotransmitter release in a specific brain region of an anesthetized animal.
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., dorsal striatum).
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[1]
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
L-AP4 Administration: Administer L-AP4 through the microdialysis probe (a technique known as retrodialysis) at various concentrations (e.g., 1, 10, 100 µM).[1]
-
Data Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) or another sensitive method to quantify neurotransmitter levels. Calculate the percentage change from baseline for each L-AP4 concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-AP4 | Group III mGlu receptor agonist | Hello Bio [hellobio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Unexpected Synaptic Responses with Aminophosphonate Ligands
Welcome to the technical support center for researchers utilizing aminophosphonate compounds in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly with L-AP4 and L-AP5, two widely used glutamate (B1630785) receptor ligands.
FAQs: Quick Answers to Common Problems
Q1: What are L-AP4 and L-AP5, and what are their primary mechanisms of action?
L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are primarily located presynaptically and act as autoreceptors or heteroreceptors to inhibit neurotransmitter release.[1] L-AP4's activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase and a reduction in calcium influx through voltage-gated calcium channels, ultimately suppressing synaptic transmission.[3][4]
L-2-Amino-5-phosphonovaleric acid (L-AP5) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5] It specifically competes with glutamate for its binding site on the NMDA receptor, thereby blocking ion channel opening and preventing the influx of calcium that is crucial for the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP).[6][7]
Q2: I'm not observing the expected inhibitory effect of L-AP4 on synaptic transmission. What could be the issue?
Several factors could contribute to a lack of response to L-AP4.[8] Consider the following:
-
Receptor Subtype Expression: The potency of L-AP4 varies significantly across different group III mGluR subtypes.[9][10] Ensure that the specific neuronal population you are studying expresses L-AP4-sensitive mGluRs (mGluR4, mGluR6, mGluR8 are high affinity, while mGluR7 is low affinity).
-
Concentration: The effective concentration of L-AP4 can range from nanomolar to high micromolar depending on the target receptor.[9][10] It is crucial to perform a dose-response curve to determine the optimal concentration for your preparation.
-
G-Protein Integrity: The action of L-AP4 is dependent on functional G-proteins.[3] Ensure your internal recording solution contains GTP to allow for G-protein signaling. The effect can be blocked by pertussis toxin (PTX), which inactivates Gi/o proteins.[3]
-
Solution Stability: L-AP4 solutions should ideally be made fresh. If stored, they should be aliquoted and frozen at -20°C for no longer than a month to avoid degradation.[8][11]
Q3: My application of L-AP5 is not blocking LTP induction as expected. What should I check?
If L-AP5 is failing to block NMDA receptor-dependent processes, consider these points:
-
Isomer Specificity: The D-isomer (D-AP5) is significantly more potent as an NMDA receptor antagonist than the L-isomer (L-AP5).[12] Ensure you are using the correct isomer for your experiment. Racemic mixtures (DL-AP5) are also commonly used, but a higher concentration may be required to achieve the same level of antagonism as pure D-AP5.[13]
-
Completeness of Blockade: While D-AP5 is a potent antagonist, achieving a complete blockade of all NMDA receptors in a slice preparation can be challenging due to diffusion barriers. Higher concentrations (e.g., 50-100 µM) may be necessary.[14]
-
NMDA Receptor Subunit Composition: The affinity of AP5 can be influenced by the subunit composition of the NMDA receptor. While generally considered a broad-spectrum antagonist, subtle differences may exist.
-
Alternative Plasticity Mechanisms: Be aware that some forms of synaptic plasticity are not dependent on NMDA receptors. Consider the possibility that the potentiation you are observing is mediated by other mechanisms, such as those involving calcium-permeable AMPA receptors or voltage-gated calcium channels.
Troubleshooting Guides
Issue 1: Unexpected Excitatory or Biphasic Responses to L-AP4
While L-AP4 is known as an inhibitor of synaptic transmission, some users have reported unexpected excitatory or complex, biphasic responses.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, L-AP4 may have weak agonist activity at other receptors. L-AP4 is also an agonist at the quisqualate-sensitized AP6 site in the hippocampus.[9][10] | 1. Perform a careful dose-response analysis to use the lowest effective concentration. 2. Attempt to block the unexpected response with antagonists for other glutamate receptor subtypes. |
| Network Effects | L-AP4's inhibition of transmission at one synapse can disinhibit another pathway within the local circuit, leading to a net excitatory effect on the recorded neuron. | 1. Use pharmacological blockers for other neurotransmitter systems (e.g., GABAergic antagonists) to isolate the direct effects on the synapse of interest. 2. Consider using a paired-pulse stimulation protocol to assess presynaptic effects more directly. |
| Receptor Desensitization/Internalization | Prolonged application of L-AP4 could lead to receptor desensitization or internalization, resulting in a complex temporal response profile. | 1. Apply L-AP4 for shorter durations. 2. Investigate the time course of the response with repeated applications and wash-out periods. |
Issue 2: L-AP5 Causes a Slow, Progressive Rundown of Synaptic Responses
Users may observe that after washing out L-AP5, the synaptic response does not fully recover to baseline and may even continue to decline.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Washout | Due to its charge, AP5 can be "sticky" in tissue preparations, leading to a prolonged presence in the extracellular space even after perfusion with control solution has begun. | 1. Increase the duration of the washout period. 2. Increase the perfusion rate during washout. |
| Metabotropic-like Actions | Some studies suggest that under certain conditions, NMDA receptor antagonists might have subtle, non-canonical effects on neuronal health or signaling cascades. There is evidence for metabotropic actions of NMDA receptors that may be affected.[15] | 1. Monitor the health of the neuron or slice throughout the experiment (e.g., resting membrane potential, input resistance). 2. Include a "vehicle-only" control group that undergoes the same perfusion timeline without the drug to assess baseline stability. |
| Excitotoxicity during Reperfusion | If the L-AP5 was masking an underlying hyperexcitability in the network, its removal could lead to a surge in activity and subsequent excitotoxic rundown. | 1. Ensure the baseline stimulation intensity is not excessive. 2. Try a more gradual washout of the L-AP5. |
Data Presentation
Table 1: Comparative Potency of L-AP4 at Group III mGluR Subtypes
| Receptor Subtype | EC₅₀ (µM) |
| mGluR4 | 0.1 - 0.13[9][11] |
| mGluR6 | 1.0 - 2.4[9][11] |
| mGluR7 | 249 - 337[9][11] |
| mGluR8 | 0.29[9][11] |
Table 2: Comparative Potency of AP5 Isomers as NMDA Receptor Antagonists
| Isomer | Relative Potency | Typical Concentration Range |
| D-AP5 | High (the active isomer)[12] | 25 - 100 µM |
| L-AP5 | Low (approximately 52-fold less potent than D-AP5)[12] | > 1 mM |
| DL-AP5 | Intermediate | 50 - 200 µM |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Assess L-AP4's Effect on Excitatory Postsynaptic Currents (EPSCs)
-
Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
The internal pipette solution should contain GTP (e.g., 0.3 mM) to preserve G-protein signaling.[11]
-
Voltage-clamp the neuron at -70 mV.
-
-
Stimulation: Place a stimulating electrode to evoke EPSCs in the recorded neuron.
-
Data Acquisition:
-
Record a stable baseline of evoked EPSCs for 10-15 minutes.
-
Bath-apply L-AP4 at the desired concentration.
-
Continue recording for 15-20 minutes to observe the full effect of the drug.
-
Wash out L-AP4 with aCSF and record for at least 20 minutes to assess recovery.
-
-
Analysis: Measure the EPSC amplitude before, during, and after L-AP4 application. Calculate the percentage of inhibition.
Protocol 2: Induction of Long-Term Potentiation (LTP) and its Blockade by D-AP5
-
Preparation: Prepare acute hippocampal slices as described in Protocol 1.
-
Recording:
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Place a stimulating electrode on the Schaffer collateral pathway.
-
-
Data Acquisition:
-
Record a stable baseline of fEPSPs for 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
Bath-apply D-AP5 (e.g., 50 µM) and allow it to equilibrate for at least 20 minutes.
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) to induce LTP.
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.
-
-
Control: In a separate set of slices, perform the same experiment without D-AP5 to confirm that the HFS protocol reliably induces LTP.
-
Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation between the control and D-AP5-treated groups.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. L-AP4 - Wikipedia [en.wikipedia.org]
- 3. jneurosci.org [jneurosci.org]
- 4. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AP5 - Wikipedia [en.wikipedia.org]
- 7. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. DL-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 13. DL-AP5 |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 14. researchgate.net [researchgate.net]
- 15. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
minimizing neuronal damage during L-AP6 application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize potential neuronal damage during the application of L-AP6.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Is this compound expected to be neurotoxic?
A1: No. This compound is an analog of L-AP4, which is a well-established selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), including mGluR4, mGluR6, mGluR7, and mGluR8.[1] Activation of these receptors is generally considered neuroprotective , not neurotoxic.[2][3][4][5] Group III mGluRs are typically located presynaptically and act as autoreceptors that inhibit the release of glutamate.[2][5][6] By reducing excessive glutamate release, these receptors help prevent the excitotoxic cascade that leads to neuronal death.[4][5][6][7] If you are observing neuronal damage, it is likely due to off-target effects, experimental conditions, or other confounding factors rather than the primary mechanism of this compound.
Q2: I am observing significant neuronal death after applying this compound. What are the potential causes?
A2: Widespread neuronal death is an unexpected outcome for this compound application and likely points to one or more of the following issues:
-
High Concentration and Off-Target Effects: Extremely high concentrations of any compound can lead to non-specific effects. While this compound is selective for group III mGluRs, excessive concentrations might lead to the activation of other receptor systems or unforeseen off-target toxicities.
-
Excitotoxicity: The neuronal damage may be caused by excitotoxicity from another source in your culture system. This can be triggered by excessive levels of glutamate or other excitatory amino acids.[6]
-
Compound Purity and Stability: The this compound compound itself could be a source of the problem. Impurities from the synthesis process or degradation of the compound over time can introduce toxic molecules into your experiments.
-
Suboptimal Cell Culture Conditions: Neuronal cultures are highly sensitive to their environment.[8] Factors such as poor quality media or supplements (e.g., B27, Glutamax), contamination (bacterial, fungal, or mycoplasma), incubator fluctuations (CO2, temperature, humidity), or issues with culture surfaces can cause widespread cell death.[8][9]
-
Photo-toxicity or Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, high final concentrations of the solvent can be toxic to neurons. Additionally, some compounds can be light-sensitive and break down into toxic byproducts.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The best approach is to perform a dose-response curve to identify the effective concentration for your desired biological effect while simultaneously monitoring for toxicity.
-
Select a Concentration Range: Based on literature for the related compound L-AP4, the effective concentrations (EC₅₀) for activating group III mGluRs are in the sub-micromolar to low micromolar range.[1][3] A good starting point for a dose-response experiment would be a range from 100 nM to 100 µM.
-
Assess Neuronal Viability: Treat your neuronal cultures with the different concentrations of this compound for your standard experimental duration.
-
Use a Viability Assay: Quantify cell health using a standard viability assay such as the MTT, MTS, or LDH release assay.[10][11][12] An absence of change in the viability readout compared to vehicle-treated controls indicates a non-toxic concentration.
Q4: What are the signs of excitotoxicity, and how can I mitigate it?
A4: Excitotoxicity presents with distinct morphological and biochemical signs.
-
Morphological Signs: Look for dendritic beading (a pearls-on-a-string appearance), cell body swelling, and ultimately, cell lysis (necrosis).[13]
-
Biochemical Signs: Excitotoxicity involves a massive influx of Ca²⁺ ions, leading to the activation of downstream death pathways, including caspases (apoptosis) and calpains.[7]
Mitigation Strategies:
-
Use NMDA/AMPA Receptor Antagonists: As a control experiment, co-apply this compound with an NMDA receptor antagonist (e.g., AP5 or Memantine) or an AMPA receptor antagonist (e.g., CNQX). If these antagonists prevent the cell death you are observing, it strongly suggests an excitotoxic mechanism, possibly due to an impurity or an off-target effect of high this compound concentrations.
-
Ensure Proper Glutamate Scavenging: In your culture system, ensure astrocytes are healthy if present, as they are crucial for clearing excess glutamate.
-
Control Media Composition: Ensure your culture medium is free of excessive glutamate.
Q5: How can I rule out issues with my neuronal culture itself?
A5: It is crucial to run parallel controls to ensure the health of your baseline culture.
-
Vehicle Control: Always include a culture treated with the same solvent used to dissolve this compound (e.g., water or a low concentration of NaOH). This control should show high viability.
-
Untreated Control: A culture with no additions other than regular media changes.
-
Positive Control for Cell Death: A culture treated with a known neurotoxin (e.g., a high concentration of glutamate or 6-OHDA) to ensure your viability assays are working correctly.[2]
-
Regular Contamination Screening: Periodically test your cultures for mycoplasma contamination. Regularly inspect cultures under a high-magnification microscope for signs of bacterial or fungal contamination.
Data Presentation
Table 1: Concentration Ranges of Group III mGluR Agonists
This table provides the half-maximal effective concentrations (EC₅₀) for the related and well-characterized agonist L-AP4 across different group III mGluR subtypes. These values can serve as a guide for selecting a starting concentration range for this compound experiments.
| Receptor Subtype | L-AP4 EC₅₀ (µM) | Reference |
| mGlu4 | 0.1 - 0.13 | [1] |
| mGlu6 | 1.0 - 2.4 | [1] |
| mGlu7 | 249 - 337 | [1] |
| mGlu8 | 0.29 | [1] |
Table 2: Common Reagents for Troubleshooting Neuronal Damage
| Reagent | Class | Typical Working Concentration | Purpose |
| Memantine | NMDA Receptor Antagonist | 10 - 50 µM | To block excitotoxicity mediated by NMDA receptors. |
| AP5 / APV | NMDA Receptor Antagonist | 50 - 100 µM | A selective NMDA receptor antagonist to test for excitotoxicity. |
| CNQX | AMPA/Kainate Receptor Antagonist | 10 - 20 µM | To block excitotoxicity mediated by AMPA/Kainate receptors. |
| Z-VAD-FMK | Pan-Caspase Inhibitor | 20 - 50 µM | To determine if cell death is occurring via apoptosis. |
| Trolox™ | Antioxidant | 1 mM | To test for and mitigate cell death caused by oxidative stress.[14] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol determines the concentration range of this compound that does not impact neuronal viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
This compound stock solution
-
MTT Reagent (5 mg/mL in sterile PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Plate primary neurons at an optimal density (e.g., 50,000 - 100,000 cells/well) in a 96-well plate and allow them to adhere and differentiate for at least 7 days in vitro (DIV).
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in pre-warmed culture medium. Include a vehicle-only control.
-
Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the this compound dilutions. Incubate for the desired experimental duration (e.g., 24-48 hours).
-
Add MTT Reagent: Add 10 µL of MTT Reagent to each well (for a final concentration of 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Read Absorbance: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. A concentration is considered non-toxic if the viability is not significantly different from the control.
Protocol 2: Assessing Apoptosis using Activated Caspase-3 Immunocytochemistry
This protocol helps determine if observed cell death is due to apoptosis by staining for activated Caspase-3.
Materials:
-
Neuronal cultures on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (5% Goat Serum in PBS with 0.1% Tween 20)
-
Primary Antibody: Rabbit anti-active Caspase-3
-
Secondary Antibody: Goat anti-rabbit conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstain)
-
Mounting Medium
-
Fluorescence Microscope
Procedure:
-
Fixation: After this compound treatment, wash cells once with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 5-10 minutes.
-
Blocking: Wash three times with PBS, then incubate with Blocking Buffer for 1-2 hours at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the anti-active Caspase-3 antibody in Blocking Buffer (e.g., 1:200 to 1:1000). Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the coverslips three times with PBS/0.1% Tween 20 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in PBS (e.g., 1:500). Incubate for 1-2 hours at room temperature, protected from light.
-
Counterstain: Wash three times with PBS, then incubate with DAPI solution for 5 minutes to stain cell nuclei.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. An increase in the number of active Caspase-3 positive cells indicates apoptosis.
Visualizations
Caption: Troubleshooting Decision Tree for Neuronal Damage.
Caption: Neuroprotective Signaling Pathway of Group III mGluRs.
Caption: Experimental Workflow for Neuronal Viability Testing.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Group III mGlu Receptor Agonist, ACPT-I, Exerts Potential Neuroprotective Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible roles of heteroreceptor complexes in excitotoxic processes [explorationpub.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel mechanism of hypoxic neuronal injury mediated by non-excitatory amino acids and astroglial swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A phage displaying an Aβ-interacting peptide mitigates neurotoxicity and prevents Aβ-driven gene expression changes [frontiersin.org]
Technical Support Center: Optimizing Recording Parameters for L-AP6 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-AP6. The information is presented in a question-and-answer format to directly address specific issues encountered during electrophysiological experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
L-2-Amino-6-phosphonohexanoic acid (this compound) is a selective and potent agonist for a quisqualate-sensitized site located on hippocampal CA1 pyramidal neurons.[1] Its action is dependent on the pre-application of quisqualic acid, a phenomenon known as the "Quis effect".[2][3] Following this sensitization, this compound elicits a depolarizing response in these neurons.[1][4]
Q2: What is the "Quis effect" and why is it necessary for this compound studies?
The "Quis effect" refers to the sensitization of neurons, particularly in the hippocampus, to certain compounds after a brief exposure to quisqualic acid.[2][3][5][6] In the context of this compound, CA1 pyramidal neurons do not typically respond to its application alone. However, a brief pre-application of quisqualate "primes" a novel receptor site, allowing this compound to bind and induce a robust depolarization.[1][4] Therefore, inducing the Quis effect is a mandatory step for studying the effects of this compound.
Q3: What are the recommended starting concentrations for this compound and quisqualate?
Based on published literature, the following concentrations are recommended as a starting point. Optimization will likely be necessary for your specific experimental conditions.
| Compound | Application | Concentration Range | Key Considerations |
| Quisqualic Acid | Sensitization | 500 nM - 16 µM | Brief application (e.g., 30 seconds to 4 minutes) is sufficient.[5][7] |
| This compound | Agonist | 40 µM - 200 µM | The reported IC50 for the quisqualate-sensitized site is 40 µM.[1] Higher concentrations may be required depending on the desired response magnitude. |
Experimental Protocols
Detailed Methodology for Quisqualate Sensitization and this compound Application in Hippocampal Slices
This protocol outlines the key steps for preparing acute hippocampal slices and performing electrophysiological recordings to study the effects of this compound.
1. Acute Hippocampal Slice Preparation:
-
Animals: Use rodents (e.g., Wistar rats or C57BL/6 mice) of an appropriate age for your study.
-
Dissection: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution. A common cutting solution contains (in mM): 124 NaCl, 2.5 KCl, 1.25 KH2PO4, 26 NaHCO3, 2 MgSO4, 2.5 CaCl2, 10 D-glucose, and 4 D-sucrose.[8]
-
Slicing: Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Recovery: Transfer slices to an interface or submerged chamber with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2 at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Chamber: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min. Maintain the temperature at 30-32°C.[4]
-
Electrodes: Use glass microelectrodes (3-5 MΩ) filled with an appropriate internal solution for whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Recording Mode: Perform recordings in current-clamp or voltage-clamp mode to measure changes in membrane potential or ionic currents, respectively.
3. Quisqualate Sensitization and this compound Application:
-
Baseline: Establish a stable baseline recording for at least 10-15 minutes.
-
Sensitization: Perfuse the slice with aCSF containing quisqualic acid (e.g., 500 nM for 30 seconds)[7]
-
Washout: Wash out the quisqualic acid with regular aCSF.
-
This compound Application: After washout, apply this compound at the desired concentration (e.g., 40 µM) and record the neuronal response.
Troubleshooting Guide
Issue 1: No observable response to this compound application.
| Possible Cause | Troubleshooting Step |
| Inadequate Quisqualate Sensitization | Ensure the concentration and duration of quisqualate application are sufficient. Try increasing the concentration or duration of the sensitization step. |
| Degraded this compound or Quisqualate | Prepare fresh stock solutions of both compounds. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Poor Slice Health | Verify the viability of your hippocampal slices. Healthy cells should have a smooth appearance and a stable resting membrane potential.[3] Review your slice preparation and recovery protocol. |
| Incorrect Recording Location | Confirm that you are recording from CA1 pyramidal neurons, as the this compound sensitive site is specific to this cell type. |
Issue 2: The response to this compound is weak or variable.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific setup. Start with the reported IC50 of 40 µM and test a range of concentrations.[1] |
| Fluctuations in Perfusion or Temperature | Ensure a stable perfusion rate (2-3 mL/min) and maintain a constant temperature (30-32°C) in the recording chamber.[4][8] |
| Inconsistent Sensitization | Standardize the quisqualate application protocol across all experiments to ensure consistent sensitization. |
Issue 3: Difficulty obtaining a stable recording.
| Possible Cause | Troubleshooting Step |
| Mechanical Instability | Check for vibrations in your setup. Ensure the air table is floating and that all components are securely fastened.[9] |
| Electrical Noise | Ground all equipment properly. Identify and eliminate any ground loops.[10] |
| Poor Seal Formation (Patch-Clamp) | Ensure your pipettes are clean and have the appropriate resistance. Apply gentle positive pressure when approaching the cell to clear debris.[3][9] |
Visualizations
Caption: this compound signaling pathway in hippocampal CA1 neurons.
Caption: Experimental workflow for this compound studies.
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genes2cognition.org [genes2cognition.org]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. researchgate.net [researchgate.net]
- 5. Exposure of hippocampal slices to quisqualate sensitizes synaptic responses to phosphonate-containing analogues of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quisqualic acid induced sensitization and the active uptake of L-quisqualic acid by hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of l-2-Amino-4-Phosphonobutanoate Action Following Sensitization by Quisqualate in Rat Hippocampal Slice Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to L-AP6 and L-AP4 Activity at Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-2-amino-6-phosphonohexanoic acid (L-AP6) and L-2-amino-4-phosphonobutanoic acid (L-AP4), two key pharmacological tools used to investigate the complex signaling of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. This document summarizes their distinct activities at various glutamate receptors, supported by experimental data, and provides an overview of the methodologies used to characterize these compounds.
Introduction
L-AP4 is a classical and widely used agonist for group III metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and neuronal excitability.[1] In contrast, this compound has been identified as a highly selective agonist for a distinct binding site that is sensitized by quisqualate, particularly in the hippocampus. This guide will delineate the pharmacological profiles of both compounds, highlighting their differential potency and selectivity at various glutamate receptor subtypes.
Data Presentation: Comparative Activity of this compound and L-AP4
The following tables summarize the quantitative data on the potency of this compound and L-AP4 at different glutamate receptor sites. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), with lower values indicating higher potency.
Table 1: Potency of this compound at Various Glutamate Receptor Sites
| Receptor Site | IC50 / EC50 (µM) |
| Quisqualate-sensitized site (CA1) | 40 |
| Kainate/AMPA Receptors | >10,000 |
| NMDA Receptors | 3,000 |
| L-AP4 Receptors (Lateral Perforant Path) | 800 |
Table 2: Potency of L-AP4 at Group III Metabotropic Glutamate Receptors [2]
| Receptor Subtype | EC50 (µM) |
| mGluR4 | 0.1 - 0.13 |
| mGluR6 | 1.0 - 2.4 |
| mGluR7 | 249 - 337 |
| mGluR8 | 0.29 |
Signaling Pathways
The activation of different glutamate receptors by L-AP4 and this compound initiates distinct intracellular signaling cascades.
L-AP4 Signaling Pathway
L-AP4 selectively activates group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are coupled to inhibitory G-proteins (Gαi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling pathway is crucial for the presynaptic inhibition of neurotransmitter release.
Caption: L-AP4 signaling cascade.
This compound Signaling at the Quisqualate-Sensitized Site
The precise downstream signaling pathway activated by this compound at the quisqualate-sensitized site is less well-characterized. However, its action is known to cause depolarization of hippocampal CA1 pyramidal neurons following sensitization by quisqualate. This suggests a mechanism that ultimately leads to neuronal excitation, a contrast to the typically inhibitory effects of L-AP4 at presynaptic terminals.
Caption: this compound activity at the quisqualate-sensitized site.
Experimental Protocols
The characterization of this compound and L-AP4 activity relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Electrophysiological Recordings in Hippocampal Slices
Objective: To measure the effects of this compound and L-AP4 on synaptic transmission.
Methodology:
-
Slice Preparation:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
Hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in a submerged chamber containing aCSF at room temperature for at least 1 hour before recording.
-
-
Field Excitatory Postsynaptic Potential (fEPSP) Recording:
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record fEPSPs.
-
A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses.
-
A stable baseline of fEPSPs is recorded for at least 20 minutes.
-
L-AP4 or this compound is bath-applied at known concentrations.
-
Changes in the fEPSP slope and amplitude are measured to determine the effect of the compound on synaptic strength.
-
-
Whole-Cell Patch-Clamp Recording:
-
Individual CA1 pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane is ruptured to allow for whole-cell recording of synaptic currents or potentials.
-
This technique allows for a more detailed analysis of the effects of the compounds on specific synaptic inputs and postsynaptic conductances.
-
Caption: Workflow for electrophysiological recordings.
cAMP Accumulation Assay
Objective: To determine the effect of L-AP4 on adenylyl cyclase activity.
Methodology:
-
Cell Culture:
-
HEK293 or CHO cells are cultured and transiently or stably transfected with the cDNA encoding a specific group III mGluR subtype.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The growth medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with the phosphodiesterase inhibitor.
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
L-AP4 is added at various concentrations.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement:
-
Intracellular cAMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
The results are used to generate a dose-response curve and determine the EC50 of L-AP4 for the inhibition of forskolin-stimulated cAMP accumulation.
-
Caption: Workflow for cAMP accumulation assay.
Conclusion
L-AP4 and this compound are valuable pharmacological tools with distinct profiles of activity at glutamate receptors. L-AP4 serves as a potent and selective agonist for group III mGluRs, mediating its effects primarily through the inhibition of adenylyl cyclase. In contrast, this compound demonstrates remarkable selectivity for a quisqualate-sensitized site, where it elicits an excitatory response. The differential activities of these compounds underscore the diversity of glutamate receptor signaling in the central nervous system and provide researchers with specific probes to dissect these complex pathways. The experimental protocols outlined in this guide provide a foundation for the continued investigation of these and other glutamate receptor ligands.
References
A Comparative Guide to the Selectivity of L-AP6 and L-AP5 in Glutamate Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological selectivity of L-2-amino-6-phosphonohexanoic acid (L-AP6) and L-2-amino-5-phosphonopentanoic acid (L-AP5), two widely used ligands in glutamate (B1630785) receptor research. Understanding the distinct selectivity profiles of these compounds is crucial for the accurate interpretation of experimental results and the development of novel therapeutic agents targeting the glutamatergic system.
Quantitative Comparison of Receptor Activity
The following table summarizes the available quantitative data on the activity of this compound and L-AP5 at various glutamate receptor sites. It is important to note that the data have been compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Compound | Receptor/Site | Activity | Value (IC50/Ki) | Reference(s) |
| This compound | Quisqualate-Sensitized Site | Agonist | 40 µM (IC50) | |
| Kainate/AMPA Receptors | Weak Antagonist | >10 mM (IC50) | ||
| NMDA Receptors | Very Weak Antagonist | 3 mM (IC50) | ||
| L-AP4 Receptors | Weak Antagonist | 0.8 mM (IC50) | ||
| L-AP5 | NMDA Receptors | Antagonist | - | [1] |
| D-AP5 (more active isomer) | NMDA Receptor Antagonist | 3.7 µM (IC50) | [2] | |
| Quisqualate-Sensitized AP6 Site | Agonist | - | [1] |
Note: IC50 and Ki values are measures of the concentration of a substance required to inhibit a biological process by 50%. A lower value indicates a higher potency.
Experimental Methodologies
The data presented in this guide were primarily obtained through two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique is used to determine the affinity of a ligand for a specific receptor. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the receptor is incubated with a preparation of the receptor (e.g., brain membrane homogenates) in the presence of varying concentrations of an unlabeled competitor ligand (e.g., this compound or L-AP5). The amount of radiolabeled ligand bound to the receptor is then measured. By analyzing the displacement of the radiolabeled ligand by the competitor, the inhibition constant (Ki) of the competitor can be calculated. This value reflects the affinity of the competitor for the receptor.
Electrophysiological Recordings
Electrophysiology, particularly the patch-clamp technique, is used to measure the functional effects of ligands on ion channels, such as glutamate receptors. In these experiments, the electrical currents flowing through the ion channels of a single cell or a slice of brain tissue are recorded. To assess the antagonist activity of a compound like L-AP5, a known agonist (e.g., NMDA) is applied to elicit a current, and then the antagonist is co-applied at various concentrations. The reduction in the agonist-induced current is measured to determine the half-maximal inhibitory concentration (IC50) of the antagonist. Conversely, to measure the agonist activity of a compound like this compound, it is applied directly to the cells, and the resulting current is measured.
Signaling Pathways
The distinct selectivity of L-AP5 and this compound translates to their differential effects on intracellular signaling pathways.
L-AP5 and the NMDA Receptor Signaling Pathway
L-AP5 is a competitive antagonist at the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory. By binding to the glutamate recognition site on the NMDA receptor, L-AP5 prevents the influx of Ca²⁺ ions that normally occurs upon receptor activation. This blockade inhibits the activation of downstream signaling cascades, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and subsequent phosphorylation of target proteins involved in processes like long-term potentiation (LTP).
NMDA Receptor Signaling Pathway and L-AP5 Inhibition.
This compound and the Quisqualate-Sensitized Site
This compound is a selective agonist at a site that is sensitized by prior exposure to quisqualate. The precise nature of this "quisqualate-sensitized site" and its downstream signaling pathway are still under investigation. One hypothesis suggests that this site may be a glutamate uptake transporter. In this model, the agonistic effect of this compound could be due to a process of heteroexchange, where this compound is transported into the cell in exchange for previously accumulated quisqualate, leading to neuronal depolarization. Another possibility is that this site is a novel subtype of metabotropic glutamate receptor. Further research is needed to fully elucidate the signaling cascade initiated by this compound.
Putative Signaling Pathway of this compound.
Experimental Workflow for Determining Selectivity
The following diagram illustrates a general workflow for characterizing and comparing the selectivity of compounds like this compound and L-AP5.
Workflow for Selectivity Profiling.
References
L-AP6: A Highly Selective Agonist for the Quisqualate-Sensitized Site
A comparative guide to the experimental validation of L-2-Amino-6-phosphonohexanoic acid (L-AP6) as a potent and specific agonist for the quisqualate-sensitized site, offering researchers a valuable tool for the study of a unique class of metabotropic glutamate (B1630785) receptors.
In the landscape of neuroscience research, the precise pharmacological dissection of receptor subtypes is paramount. This guide provides a comprehensive comparison of this compound with other compounds, validating its role as a highly selective agonist for the quisqualate-sensitized site. This site, a novel excitatory amino acid (EAA) receptor, is rendered responsive to a class of phosphonate-containing glutamate analogues following a brief exposure to quisqualic acid. The data presented herein, primarily from seminal studies on rat hippocampal slices, underscores the superior specificity of this compound, positioning it as a critical tool for investigating the physiological and pathological roles of this receptor.
Quantitative Comparison of Agonist Potency and Selectivity
The specificity of this compound for the quisqualate-sensitized site is most evident when its potency is compared to its activity at other glutamate receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its related isomers and analogues at various receptors, as determined through electrophysiological experiments in hippocampal CA1 pyramidal neurons.
| Compound | Quisqualate-Sensitized Site (IC50) | Kainate/AMPA Receptors (IC50) | NMDA Receptors (IC50) | L-AP4 Receptors (IC50) |
| This compound | 40 µM | > 10 mM | > 3 mM | > 0.8 mM |
| D-AP6 | ~560 µM | - | - | - |
| L-AP4 | Potent | Cross-reacts | Cross-reacts | Potent |
| L-AP5 | Less Potent | Cross-reacts | Cross-reacts | - |
Data derived from Schulte et al. (1994). Brain Research.
The data clearly demonstrates that this compound is highly potent at the quisqualate-sensitized site with an IC50 of 40 µM. In stark contrast, its activity at kainate/AMPA, NMDA, and L-AP4 receptors is significantly lower, with IC50 values in the high micromolar to millimolar range. This separation of potencies highlights the exceptional selectivity of this compound. Furthermore, the L-isomer of AP6 is approximately 14-fold more potent than its D-isomer at the quisqualate-sensitized site, indicating a stereospecific interaction. While other compounds like L-AP4 and L-AP5 also activate the quisqualate-sensitized site, they exhibit significant cross-reactivity with other EAA receptors, limiting their utility as specific research tools.
Experimental Protocols
The validation of this compound as a selective agonist relies on robust experimental methodologies, primarily centered on electrophysiological recordings from acutely prepared rat hippocampal slices.
Preparation of Hippocampal Slices and Electrophysiological Recording
-
Slice Preparation: Male Sprague-Dawley rats are anesthetized and decapitated. The brain is rapidly removed and placed in chilled, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampi are dissected out, and transverse slices (typically 400-500 µm thick) are prepared using a vibratome. Slices are then transferred to a holding chamber containing oxygenated aCSF at room temperature for at least one hour to recover.
-
Recording Setup: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32°C). Extracellular field potentials are recorded from the CA1 pyramidal cell layer using a glass micropipette filled with aCSF. Synaptic responses are evoked by stimulating Schaffer collateral-commissural fibers with a bipolar electrode.
Quisqualate Sensitization and Agonist Application
-
Baseline Recording: Stable baseline synaptic responses are recorded for a period before any drug application.
-
Quisqualate Sensitization: The hippocampal slice is briefly exposed to quisqualic acid (e.g., 10-20 µM for 4-5 minutes). This "primes" the tissue, sensitizing a specific population of receptors to the actions of phosphonate (B1237965) analogues.
-
Agonist Application: Following a washout period for quisqualate, various concentrations of this compound, its isomers, or other glutamate analogues are bath-applied to the slice.
-
Data Analysis: The resulting depolarization of the CA1 neurons is measured. The potency of the agonist is determined by constructing a dose-response curve and calculating the IC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Selectivity Assays
To determine the selectivity of this compound, its effects are also tested on other glutamate receptor subtypes within the same hippocampal slice preparation:
-
Kainate/AMPA Receptor Activity: Assessed by the application of kainate or AMPA.
-
NMDA Receptor Activity: Evaluated by the application of NMDA in the presence of glycine (B1666218) and in the absence of Mg2+ to relieve the voltage-dependent block.
-
L-AP4 Receptor Activity: Measured at the lateral perforant path synapse, which possesses a distinct L-AP4-sensitive receptor.
By comparing the dose-response curves for this compound at the quisqualate-sensitized site with those at other receptor sites, its high degree of selectivity can be quantitatively established.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in the validation of this compound and the downstream consequences of receptor activation, the following diagrams are provided.
L-AP6 and its Analogs: A Comparative Guide to Alpha-Amino-Omega-Phosphonate NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-2-amino-6-phosphonohexanoic acid (L-AP6) and other alpha-amino-omega-phosphonate analogues, focusing on their performance as N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented herein is supported by experimental data from peer-reviewed scientific literature to aid researchers in selecting appropriate tools for their neurological studies.
Quantitative Comparison of Binding Affinities and Potencies
The efficacy of alpha-amino-omega-phosphonate analogues as NMDA receptor antagonists is critically dependent on the length of the carbon chain separating the alpha-amino acid and the terminal phosphonate (B1237965) group. This structural variation significantly influences the binding affinity (Ki) and inhibitory potency (IC50) of these compounds. The following table summarizes key quantitative data for this compound and its prominent analogues.
| Compound | Common Name | Chain Length (n) | Binding Affinity (Ki) | Potency (IC50) | Notes |
| L-2-Amino-4-phosphonobutanoic acid | L-AP4 | 2 | Inactive at NMDA receptors (at 100 µM) | Inactive at NMDA receptors (at 100 µM) | Primarily acts as an agonist at group III metabotropic glutamate (B1630785) receptors. |
| D-2-Amino-5-phosphonopentanoic acid | D-AP5 | 3 | ~3.7 µM (for antagonism of 40 µM NMDA) | 3.7 µM (for antagonism of 40 µM NMDA) | A widely used, potent, and selective competitive NMDA receptor antagonist. |
| DL-2-Amino-6-phosphonohexanoic acid | Dthis compound | 4 | Inactive at NMDA receptors (at 100 µM) | Inactive at NMDA receptors (at 100 µM) | Demonstrates a significant drop in activity compared to D-AP5 and DL-AP7. |
| DL-2-Amino-7-phosphonoheptanoic acid | DL-AP7 | 5 | ~11.1 µM (for antagonism of 40 µM NMDA) | 11.1 µM (for antagonism of 40 µM NMDA) | A potent competitive NMDA receptor antagonist, though generally less potent than D-AP5. |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition. The data presented here are for comparative purposes.
Structure-Activity Relationship
The antagonistic activity of alpha-amino-omega-phosphonate analogues at the NMDA receptor is highly sensitive to the length of the aliphatic chain. The optimal chain length for potent antagonism is typically found to be between five and seven carbon atoms (e.g., AP5 and AP7). This compound, with its six-carbon chain, falls within this range but surprisingly exhibits a significant loss of activity. This suggests that the spatial arrangement of the terminal acidic phosphonate group relative to the alpha-amino acid moiety is critical for effective binding to the glutamate recognition site on the NMDA receptor. The introduction of conformational constraints, such as ring structures, can further enhance potency.
Experimental Protocols
The characterization of this compound and its analogues typically involves two key experimental approaches: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay for NMDA Receptor Antagonists
This method quantifies the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand. A common high-affinity antagonist radioligand is [³H]CGP 39653.
Objective: To determine the inhibitory constant (Ki) of test compounds for the NMDA receptor.
Materials:
-
Rat cortical membranes (or other appropriate tissue preparation)
-
[³H]CGP 39653 (radioligand)
-
Test compounds (this compound and its analogues)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors. The pellet is washed and resuspended in the incubation buffer.
-
Binding Assay: In a multi-well plate, incubate the prepared membranes with a fixed concentration of [³H]CGP 39653 and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]CGP 39653 binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiological Recording of NMDA Receptor Antagonism
This technique directly measures the functional effect of an antagonist on NMDA receptor-mediated currents in neurons.
Objective: To determine the potency (IC50) of a compound in inhibiting NMDA-evoked currents.
Preparation:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or brain slices.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).
-
External solution (e.g., artificial cerebrospinal fluid, aCSF).
-
Internal solution for the patch pipette.
-
NMDA and glycine (B1666218) (co-agonist).
-
Test compounds (this compound and its analogues).
Procedure:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
Baseline Current: Perfuse the cell with an external solution containing NMDA and glycine to evoke a stable inward current mediated by NMDA receptors.
-
Antagonist Application: Apply the test compound at various concentrations to the perfusion solution and record the resulting inhibition of the NMDA-evoked current.
-
Washout: Wash out the antagonist to ensure the reversibility of the effect.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the presence of different concentrations of the antagonist. Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Antagonism of the NMDA receptor by compounds like this compound analogues primarily blocks the influx of Ca²⁺ ions, thereby inhibiting downstream signaling cascades crucial for synaptic plasticity and excitotoxicity.
Caption: NMDA Receptor Signaling Cascade and Point of Antagonism.
Experimental Workflow for Comparing NMDA Receptor Antagonists
The following diagram illustrates a typical workflow for the comparative analysis of this compound and its analogues.
Caption: Workflow for Comparative Analysis of NMDA Antagonists.
Conclusion
The available experimental data indicates that this compound is largely inactive as an NMDA receptor antagonist, in stark contrast to its shorter and longer chain homologues, D-AP5 and DL-AP7. This highlights the stringent structural requirements for potent antagonism at the NMDA receptor's glutamate binding site. For researchers seeking a competitive NMDA receptor antagonist within this chemical class, D-AP5 remains a superior and more reliable choice. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of novel alpha-amino-omega-phosphonate analogues and other potential NMDA receptor modulators.
L-AP6: A Selective Agonist with Minimal Cross-Reactivity at NMDA and AMPA Receptors
For researchers in neuroscience and pharmacology, L-2-Amino-6-phosphonohexanoic acid (L-AP6) is recognized as a selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). A critical aspect of its pharmacological profile is its limited cross-reactivity with ionotropic glutamate receptors, specifically the NMDA and AMPA subtypes. This guide provides a comparative analysis of this compound's activity at these receptors, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Activity
Experimental data demonstrates that this compound exhibits significantly lower potency at NMDA and AMPA receptors compared to its activity at group III mGluRs. This selectivity is crucial for its use as a specific tool to probe the function of group III mGluRs without confounding effects from the activation of ionotropic glutamate receptors, which mediate fast excitatory neurotransmission.
The following table summarizes the inhibitory concentration (IC50) values of this compound at NMDA, AMPA, and for comparison, at the L-AP4 receptor, a characteristic group III mGluR.
| Receptor Subtype | This compound IC50 (mM) | Reference |
| Kainate/AMPA | > 10 | |
| NMDA | 3 | |
| L-AP4 (Group III mGluR) | 0.8 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that micromolar concentrations of this compound are effective at a specific quisqualate-sensitized site (a type of mGluR), while millimolar concentrations are required to elicit a response at NMDA and AMPA receptors, highlighting its selectivity.
Experimental Protocols
The determination of this compound's cross-reactivity with NMDA and AMPA receptors relies on established experimental techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor.
Objective: To quantify the binding affinity (Ki or IC50) of this compound to NMDA and AMPA receptors.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) or cells expressing the receptor of interest (NMDA or AMPA) are homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]CGP 39653 for the NMDA receptor glutamate site, or [³H]AMPA for the AMPA receptor) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of this compound that displaces 50% of the specific radioligand binding) is calculated. The Ki (inhibitory constant) can then be determined using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to ligand application, providing functional data on receptor agonism or antagonism.
Objective: To measure the effect of this compound on NMDA and AMPA receptor-mediated currents in neurons.
Methodology:
-
Cell Preparation: Neurons (e.g., cultured hippocampal or cortical neurons) are prepared for recording.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron to achieve a whole-cell recording configuration. This allows for the control of the cell's membrane potential and the measurement of ionic currents flowing across the membrane.
-
Receptor Activation: NMDA or AMPA receptors are activated by applying their respective agonists (e.g., NMDA/glycine or AMPA) to the cell.
-
This compound Application: this compound is applied at various concentrations to determine its effect on the agonist-evoked currents. An inhibition of the current would indicate antagonist activity.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the concentration-response relationship and calculate the IC50 value for this compound's effect on NMDA and AMPA receptor-mediated currents.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Pharmacological Deep Dive: A Comparative Analysis of L-AP6 and L-SOP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroscience research, the precise modulation of glutamate (B1630785) receptors is paramount for dissecting neural circuits and developing novel therapeutics. Among the vast array of pharmacological tools, the selective agonists L-2-Amino-6-phosphonohexanoic acid (L-AP6) and L-Serine-O-phosphate (L-SOP) have emerged as important compounds for probing specific glutamate receptor functions. While both are amino acid derivatives that influence neuronal excitability, their pharmacological profiles diverge significantly, targeting distinct receptor populations and eliciting different downstream effects. This guide provides a comprehensive comparison of this compound and L-SOP, supported by experimental data, to aid researchers in their appropriate selection and application.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | L-SOP |
| Primary Target | Quisqualate-sensitized site | Group III Metabotropic Glutamate Receptors (mGluRs) |
| Receptor Class | Novel site associated with, but distinct from, some EAA receptors | G-protein coupled receptors (GPCRs) |
| Primary Mechanism | Agonist, leading to neuronal depolarization after quisqualate sensitization | Predominantly agonist at mGluR4, mGluR6, mGluR7, & mGluR8; Antagonist at mGluR1 & mGluR2 |
| Reported Potency | IC50 = 40 µM at the quisqualate-sensitized site in rat hippocampal CA1 neurons.[1] | Agonist (EC50): ~10 µM (mGluR4), ~1 µM (mGluR6), >100 µM (mGluR7), ~1 µM (mGluR8). Antagonist (Ki): ~1 mM (mGluR1), ~1 µM (mGluR2).[2] |
| Functional Effect | Depolarization of hippocampal neurons.[1][3] | Inhibition of adenylyl cyclase, modulation of presynaptic glutamate release. |
Mechanism of Action and Receptor Selectivity
This compound: A Selective Agonist at a Unique Quisqualate-Sensitized Site
This compound is a selective agonist at a novel recognition site in the central nervous system that becomes responsive to phosphonate-containing amino acids following a brief exposure to quisqualate.[1][4] This "quisqualate-sensitized" site is pharmacologically distinct from conventional ionotropic (NMDA, AMPA, Kainate) and metabotropic glutamate receptors.[1]
Crucially, this compound displays remarkable selectivity for this site. In rat hippocampal CA1 pyramidal neurons, this compound has an IC50 of 40 µM for the quisqualate-sensitized site, while its IC50 values for kainate/AMPA, NMDA, and lateral perforant path L-AP4 receptors are greater than 10 mM, 3 mM, and 0.8 mM, respectively.[1] This high degree of selectivity makes this compound a valuable tool for isolating and studying the function of this unique signaling pathway.
L-SOP: A Group III mGluR Agonist with Complex Pharmacology
L-Serine-O-phosphate (L-SOP) is a well-characterized agonist for group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[2][5] These receptors are typically located presynaptically and are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in neurotransmitter release.
The pharmacology of L-SOP is multifaceted. While it acts as an agonist at all group III mGluRs, its potency varies across the different subtypes. For instance, in a corticostriatal slice preparation, L-SOP was found to be more potent than L-AP4 in reducing excitatory postsynaptic potentials (EPSPs), with an EC50 value of 0.89 µM.
Interestingly, L-SOP also exhibits antagonist activity at other mGluR subtypes. It acts as a weak antagonist at mGluR1 (a group I mGluR) with a Ki of approximately 1 mM, and as a potent antagonist at mGluR2 (a group II mGluR) with a Ki of approximately 1 µM.[2] This complex profile necessitates careful consideration when interpreting experimental results obtained with L-SOP.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and L-SOP. It is important to note that these values were obtained in different experimental systems, which should be taken into account when making direct comparisons.
Table 1: Potency and Selectivity of this compound
| Target | Assay System | Parameter | Value | Reference |
| Quisqualate-sensitized site | Rat hippocampal CA1 neurons (electrophysiology) | IC50 | 40 µM | [1] |
| Kainate/AMPA Receptors | Rat hippocampal CA1 neurons (electrophysiology) | IC50 | > 10 mM | [1] |
| NMDA Receptors | Rat hippocampal CA1 neurons (electrophysiology) | IC50 | > 3 mM | [1] |
| L-AP4 Receptors (LPP) | Rat hippocampal CA1 neurons (electrophysiology) | IC50 | > 0.8 mM | [1] |
Table 2: Potency and Selectivity of L-SOP
| Target | Assay System | Parameter | Value | Reference |
| Group III mGluRs (general) | Rat corticostriatal slice (electrophysiology) | EC50 | 0.89 µM | |
| mGluR4 | HEK293 cells expressing rat mGluR4 (Ca2+ mobilization) | EC50 | ~10 µM | [2] |
| mGluR6 | HEK293 cells expressing rat mGluR6 (Ca2+ mobilization) | EC50 | ~1 µM | [2] |
| mGluR7 | HEK293 cells expressing rat mGluR7 (Ca2+ mobilization) | EC50 | > 100 µM | [2] |
| mGluR8 | HEK293 cells expressing rat mGluR8 (Ca2+ mobilization) | EC50 | ~1 µM | [2] |
| mGluR1 | HEK293 cells expressing rat mGluR1 (antagonism of glutamate) | Ki | ~1 mM | [2] |
| mGluR2 | HEK293 cells expressing rat mGluR2 (antagonism of glutamate) | Ki | ~1 µM | [2] |
Experimental Protocols
1. Electrophysiological Recording in Hippocampal Slices (for this compound characterization)
This protocol is a generalized procedure based on the methodologies described in the cited literature for studying the effects of this compound.[1][3]
-
Slice Preparation:
-
Anesthetize a male Sprague-Dawley rat and rapidly decapitate.
-
Dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.
-
Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in an interface chamber at room temperature for at least 1 hour, continuously perfused with oxygenated aCSF.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber on the stage of an upright microscope, continuously perfused with oxygenated aCSF at 30-32°C.
-
Perform extracellular field potential recordings from the stratum pyramidale of the CA1 region using a glass microelectrode filled with aCSF.
-
Stimulate Schaffer collateral-commissural afferents with a bipolar stimulating electrode placed in the stratum radiatum.
-
Record evoked field excitatory postsynaptic potentials (fEPSPs).
-
-
Drug Application and Sensitization:
-
Establish a stable baseline recording for at least 20 minutes.
-
To induce sensitization, perfuse the slice with aCSF containing a low concentration of quisqualic acid (e.g., 1 µM) for a brief period (e.g., 5-10 minutes).
-
Wash out the quisqualate and allow the responses to return to baseline.
-
Apply this compound at various concentrations to the perfusion bath and record the resulting changes in the fEPSP.
-
2. Radioligand Binding Assay (for L-SOP Ki determination)
This protocol is a generalized procedure based on standard methodologies for determining the binding affinity of unlabeled ligands through competition with a radiolabeled ligand.[6]
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the mGluR subtype of interest (e.g., mGluR1 or mGluR2).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radiolabeled antagonist (e.g., [3H]LY341495 for group II mGluRs).
-
Add varying concentrations of the unlabeled competitor, L-SOP.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a saturating concentration of a known potent unlabeled antagonist.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the L-SOP concentration.
-
Determine the IC50 value (the concentration of L-SOP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound and L-SOP are distinct pharmacological tools with specific applications in glutamate receptor research. This compound serves as a highly selective agonist for the unique quisqualate-sensitized site, making it invaluable for studying this novel signaling pathway, particularly in the hippocampus. In contrast, L-SOP is a group III mGluR agonist that also exhibits antagonist properties at group I and II mGluRs. This complex pharmacology requires careful experimental design and interpretation but offers the potential to modulate multiple mGluR-mediated pathways. A thorough understanding of their respective mechanisms of action, receptor selectivity, and potency is crucial for the design of rigorous experiments and the accurate interpretation of their outcomes in the pursuit of understanding the intricate roles of glutamate signaling in the central nervous system.
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hippocampal cells primed with quisqualate are depolarized by AP4 and AP6, ligands for a putative glutamate uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel recognition site for L-quisqualate sensitizes neurons to depolarization by L-2-amino-4-phosphonobutanoate (L-AP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
Unveiling the Potency of L-AP6: A Comparative Guide to its IC50 and Alternatives
For researchers, scientists, and drug development professionals, understanding the potency and specificity of investigational compounds is paramount. This guide provides a comprehensive comparison of L-AP6, a selective agonist for the quisqualate-sensitized site in hippocampal neurons, with other relevant compounds. We delve into the experimental data validating its IC50, detail the methodologies used for its determination, and present a clear visualization of the associated signaling pathways and experimental workflows.
This compound: A Selective Agonist with Micromolar Potency
L-2-Amino-6-phosphonohexanoic acid (this compound) has been identified as a highly potent and specific agonist for a novel quisqualate-sensitized site in CA1 pyramidal neurons of the hippocampus. Experimental data from studies utilizing rat hippocampal slices have established the half-maximal inhibitory concentration (IC50) of this compound at this site to be 40 µM .[1] This demonstrates a significant potency in its specific activity.
To underscore the selectivity of this compound, its activity at other glutamate (B1630785) receptor subtypes has been quantified. The IC50 values for kainate/AMPA, N-methyl-D-aspartate (NMDA), and L-AP4 receptors are all significantly higher, reported as >10 mM, 3 mM, and 0.8 mM, respectively.[1] This stark difference in potency highlights the targeted nature of this compound's action on the quisqualate-sensitized site.
Comparative Analysis of this compound and Alternative Compounds
The following table summarizes the IC50 values of this compound and other related phosphonate (B1237965) analogues at the quisqualate-sensitized site, providing a clear comparison of their potencies.
| Compound | IC50 at Quisqualate-Sensitized Site | IC50 at other receptors | Reference |
| This compound | 40 µM | Kainate/AMPA: >10 mM; NMDA: 3 mM; L-AP4: 0.8 mM | [1] |
| L-AP4 | < 100 µM | [2] | |
| L-AP5 | < 100 µM | [2] | |
| D-AP6 | ~560 µM (14-fold less potent than this compound) | [1] | |
| D-AP5 | 3-fold less potent than L-AP5 | [1] | |
| D-AP4 | 5-fold less potent than L-AP4 | [1] |
Experimental Protocols for IC50 Determination
The determination of the IC50 values for this compound and its analogues typically involves electrophysiological recordings from acutely prepared hippocampal slices.
Preparation of Acute Hippocampal Slices:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia and Decapitation: The animal is anesthetized with a suitable agent (e.g., isoflurane) and then decapitated.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). The hippocampus is dissected out and sliced into transverse sections (typically 400-500 µm thick) using a vibratome.
-
Incubation and Recovery: The slices are then transferred to a holding chamber containing ACSF bubbled with 95% O2 / 5% CO2 and allowed to recover for at least one hour before recording.
Electrophysiological Recording and Data Analysis:
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF. Extracellular field potentials are recorded from the CA1 pyramidal cell layer using a glass microelectrode.
-
Sensitization: A brief application of quisqualic acid (QUIS) is used to sensitize the neurons.
-
Drug Application: Increasing concentrations of the test compound (e.g., this compound) are bath-applied to the slice.
-
Measurement of Depolarization: The resulting depolarization of the CA1 pyramidal neurons is measured.
-
IC50 Calculation: A dose-response curve is constructed by plotting the magnitude of the depolarization against the concentration of the agonist. The IC50 value is then calculated as the concentration of the agonist that produces 50% of the maximal response.
Visualizing the Process and Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
A Comparative Analysis of D-AP6 and L-AP6 Isomers for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the distinct pharmacological profiles of D- and L-2-amino-6-phosphonohexanoic acid (AP6) isomers, supported by experimental data and methodologies.
The stereochemistry of a molecule is a critical determinant of its biological activity. This is particularly true for compounds that interact with chiral biological targets such as receptors and enzymes. In the field of neuroscience, the isomers of 2-amino-6-phosphonohexanoic acid (AP6), D-AP6 and L-AP6, provide a clear example of this principle. While structurally similar, these isomers exhibit markedly different effects on neuronal signaling, a distinction that is crucial for their application in research. This guide provides a comprehensive comparison of the known effects of D-AP6 and this compound, summarizing key experimental findings and providing detailed protocols for the cited experiments.
Core Findings: Stereoselectivity at a Quisqualate-Sensitized Site
The primary and most significant difference between the D- and L-isomers of AP6 lies in their activity at a novel excitatory amino acid (EAA) binding site in the hippocampus. This site becomes responsive to certain phosphonate-containing amino acids, including AP6, only after a brief exposure of the neuronal tissue to quisqualic acid.[1] Experimental evidence demonstrates that this compound is a potent and selective agonist at this quisqualate-sensitized site, while D-AP6 is substantially less active.
Quantitative Comparison of D-AP6 and this compound Activity
The following table summarizes the quantitative data from studies comparing the activity of the two isomers.
| Parameter | This compound | D-AP6 | Fold Difference (L vs. D) | Receptor/Site | Preparation | Reference |
| IC50 | 40 µM | ~560 µM | 14x more potent | Quisqualate-sensitized site | Rat hippocampal slices | [1] |
| Activity | Potent Agonist | Weak Agonist / Largely Inactive | - | Quisqualate-sensitized site | Rat hippocampal slices | [1] |
| Activity | Inactive | Inactive | - | NMDA Receptor | Various | [2] |
| IC50 | > 10 mM | Not Reported | - | Kainate/AMPA Receptors | Rat hippocampal slices | [1] |
| IC50 | 3 mM | Not Reported | - | NMDA Receptors | Rat hippocampal slices | [1] |
| IC50 | 0.8 mM | Not Reported | - | L-AP4 Receptors | Rat hippocampal slices | [1] |
Mechanism of Action: The Quisqualate-Sensitized Pathway
The precise signaling mechanism of the quisqualate-sensitized site activated by this compound is not fully elucidated but is distinct from the well-characterized ionotropic glutamate (B1630785) receptors (NMDA, AMPA, Kainate) and group I/II metabotropic glutamate receptors. The sensitization process itself, induced by quisqualic acid, appears to "unmask" or increase the sensitivity of this novel site to this compound and other related phosphonates like L-AP4 and L-AP5.[1]
Below is a diagram illustrating the proposed experimental workflow and the differential effects of D- and this compound.
Inactivity at NMDA Receptors
In contrast to other phosphonate (B1237965) analogues like D-AP5 and D-AP7, which are well-established competitive NMDA receptor antagonists, both D-AP6 and this compound are considered essentially inactive at this receptor complex.[2] This highlights the specificity of this compound for the quisqualate-sensitized site and underscores the importance of the carbon chain length in determining activity and selectivity at NMDA receptors.
Experimental Protocols
The following is a generalized protocol for assessing the effects of D- and this compound on hippocampal neurons, based on the methodologies described in the cited literature.
1. Hippocampal Slice Preparation:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia and Euthanasia: Animals are anesthetized with a suitable agent (e.g., halothane) and euthanized by decapitation, in accordance with institutional animal care and use committee guidelines.
-
Dissection: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). The composition of aCSF is typically (in mM): NaCl 124, KCl 3, KH2PO4 1.25, MgSO4 2, CaCl2 2, NaHCO3 26, and glucose 10.
-
Slicing: The hippocampi are dissected out, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover in an incubation chamber containing oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Electrodes: Extracellular field potentials are recorded in the CA1 pyramidal cell layer using a glass microelectrode filled with aCSF.
-
Stimulation: Synaptic responses are evoked by stimulating afferent pathways (e.g., Schaffer collaterals) with a bipolar stimulating electrode.
-
Data Acquisition: Evoked potentials are amplified, filtered, and digitized for offline analysis.
3. Drug Application and Sensitization Protocol:
-
Baseline Recording: A stable baseline of evoked responses is recorded for at least 15-20 minutes.
-
Sensitization: The slice is exposed to quisqualic acid (e.g., 10-50 µM) for a brief period (e.g., 5-10 minutes) to sensitize the neurons.
-
Washout: The quisqualic acid is washed out with standard aCSF for a defined period.
-
Application of AP6 Isomers: D-AP6 or this compound are then bath-applied at various concentrations to determine their effects on the sensitized slice. The resulting changes in neuronal depolarization or synaptic activity are recorded and quantified.
Logical Relationship of AP6 Isomers and Related Compounds
The following diagram illustrates the pharmacological relationship between AP6 isomers and other key excitatory amino acid receptor ligands.
References
A Comparative Guide: L-AP6 vs. Classical Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate (B1630785) receptors (mGluRs) are pivotal G protein-coupled receptors that modulate neuronal excitability and synaptic transmission throughout the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and downstream signaling pathways.[1][2][3] Classical agonists, such as (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD), have been instrumental in elucidating the broad functions of these receptors.[4][5]
The compound "L-AP6" is listed as a selective agonist by some suppliers, but it is not widely characterized in peer-reviewed literature, leading to ambiguity.[6] In contrast, L-AP4 is a well-known Group III mGluR agonist. To provide a clear and functionally relevant comparison for researchers, this guide will contrast the actions of a prototypical broad-spectrum mGluR agonist, (1S,3R)-ACPD , with a classical competitive mGluR antagonist, (S)-MCPG . This agonist-versus-antagonist comparison serves as a fundamental illustration of how different ligands modulate mGluR signaling and is a critical concept in neuropharmacology.
This guide will objectively compare their mechanisms, pharmacological profiles, and effects on downstream signaling, supported by experimental data and detailed protocols.
Pharmacological Profile: Agonist vs. Antagonist
The primary distinction between (1S,3R)-ACPD and (S)-MCPG lies in their fundamental mechanism of action. (1S,3R)-ACPD is an agonist ; it binds to and activates mGluRs, mimicking the effect of the endogenous neurotransmitter, glutamate.[7] Conversely, (S)-MCPG is a competitive antagonist ; it binds to the same site as glutamate but does not activate the receptor, thereby blocking agonists from binding and eliciting a response.[5]
Receptor Specificity and Potency
(1S,3R)-ACPD is a broad-spectrum agonist with activity at both Group I and Group II mGluRs.[5][7] (S)-MCPG is also a broad-spectrum ligand, acting as an antagonist at Group I and Group II mGluRs. The potency of these compounds, measured as the concentration required to elicit a half-maximal response (EC50 for agonists) or to inhibit a response by half (IC50 for antagonists), varies across receptor subtypes.
| Compound | Mechanism of Action | Target mGluR Subtypes | Potency (EC50/IC50) |
| (1S,3R)-ACPD | Agonist | mGluR1 | EC50: 42 µM[7] |
| mGluR2 | EC50: 5 µM[7] | ||
| mGluR5 | EC50: 15 µM[7] | ||
| (S)-MCPG | Antagonist | mGluR1 | IC50: 40 µM (inhibition of ACPD-stimulated phosphoinositide hydrolysis)[5] |
| mGluR2 | EC50: 500 µM (partial agonism in some systems)[5] |
Signaling Pathway Differences
Group II mGluRs (mGluR2 and mGluR3) are classically coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular levels of cyclic AMP (cAMP).[1][3][8] The difference between an agonist and an antagonist can be clearly visualized in this pathway.
Agonist-Induced Signaling
An agonist like (1S,3R)-ACPD binds to the mGluR2/3 receptor, causing a conformational change that activates the associated Gαi/o protein. The activated Gα subunit then inhibits adenylyl cyclase, reducing cAMP production.
Figure 1. Agonist (ACPD) activation of Group II mGluR signaling.
Antagonist Action on Signaling
An antagonist like (S)-MCPG binds to the receptor but does not cause the conformational change needed for G protein activation. It competitively blocks the endogenous agonist (Glutamate) or an experimental agonist from binding, thereby preventing the inhibition of adenylyl cyclase and maintaining normal cAMP levels.
Figure 2. Antagonist (MCPG) blocking of Group II mGluR signaling.
Experimental Protocols and Data
The pharmacological properties of compounds like ACPD and MCPG are determined through specific in vitro assays.
Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., ACPD or MCPG) to displace a radiolabeled ligand from a receptor, allowing for the determination of its binding affinity (Ki).
Detailed Methodology:
-
Membrane Preparation: Membranes from cells expressing a specific mGluR subtype or from brain tissue are prepared by homogenization and centrifugation.[9] Protein concentration is determined via a BCA assay.[9]
-
Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]LY341495 for Group II mGluRs) and varying concentrations of the unlabeled test compound.[9][10]
-
Separation: The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while unbound ligand passes through.[9][11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: Non-specific binding is subtracted, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]
Functional Assay: Forskolin-Stimulated cAMP Accumulation
This assay measures the functional consequence of receptor activation—specifically, the inhibition of adenylyl cyclase for Group II/III mGluRs.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the mGluR of interest (e.g., CHO-mGluR2 cells) are cultured in 96-well plates.[12]
-
Stimulation: Cells are pre-incubated with varying concentrations of the test compound (agonist or antagonist). Subsequently, adenylyl cyclase is stimulated with a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM).[12][13][14] If testing an antagonist, a fixed concentration of an agonist is also added.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF or AlphaScreen).[15]
-
Data Analysis: For an agonist like ACPD, the concentration that causes a 50% inhibition of the forskolin-stimulated cAMP level is the EC50. For an antagonist like MCPG, the concentration that blocks 50% of the agonist's effect is the IC50.
Figure 3. Experimental workflow for a functional cAMP assay.
Conclusion
The distinction between a metabotropic glutamate receptor agonist like (1S,3R)-ACPD and an antagonist like (S)-MCPG is fundamental to understanding mGluR pharmacology. While both may bind to the same receptor site, their functional outcomes are diametrically opposed. Agonists activate signaling cascades, leading to modulation of intracellular second messengers like cAMP. Antagonists, by contrast, occupy the receptor without activating it, thereby blocking the actions of endogenous or exogenous agonists. This comparative framework is essential for researchers designing experiments to probe the physiological roles of mGluRs and for professionals involved in the development of novel therapeutics targeting this complex receptor family.
References
- 1. mdpi.com [mdpi.com]
- 2. Allosteric Binding Site and Activation Mechanism of Class C G-Protein Coupled Receptors: Metabotropic Glutamate Receptor Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Selective inhibition of forskolin-stimulated cyclic AMP formation in rat hippocampus by a novel mGluR agonist, 2R,4R-4-aminopyrrolidine-2,4- dicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
Unraveling Neuronal Sensitization: L-alpha-aminoadipate Reverses L-AP6 Effects
A pivotal mechanism in neuronal excitability, the sensitization of specific glutamate (B1630785) receptors by L-2-amino-6-phosphonohexanoic acid (L-AP6), can be effectively reversed by the application of L-alpha-aminoadipate. This guide provides a comparative analysis of the experimental data validating this phenomenon, offering detailed insights for researchers in neuroscience and drug development.
This guide delves into the experimental foundation of this compound-induced sensitization and its reversal, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. The information is curated for researchers, scientists, and professionals in drug development seeking to understand and potentially modulate this specific neuronal pathway.
Comparative Efficacy: this compound and its Reversal Agent
The primary evidence for the reversal of this compound sensitization by L-alpha-aminoadipate comes from electrophysiological studies on rat hippocampal slices. These experiments demonstrate that brief exposure to quisqualic acid (QUIS) sensitizes CA1 pyramidal neurons to depolarization by this compound. This sensitized response is then shown to be reversed by L-alpha-aminoadipate.
| Compound | Action | Effective Concentration/IC50 | Experimental Model | Key Findings |
| This compound | Agonist at the QUIS-sensitized site | IC50 = 40 µM | Rat Hippocampal Slices (CA1 region) | Induces depolarization in quisqualate-sensitized neurons.[1] |
| Quisqualic Acid (QUIS) | Sensitizing Agent | Not specified | Rat Hippocampal Slices | Pre-treatment is necessary for this compound to elicit its depolarizing effect. |
| L-alpha-aminoadipate | Reversal Agent | Not specified | Rat Hippocampal Slices | Reverses the sensitization to this compound induced by quisqualic acid.[1] |
Delving into the Methodology: Experimental Protocols
The validation of this compound sensitization and its reversal is primarily based on electrophysiological recordings from in vitro brain slice preparations.
Preparation of Rat Hippocampal Slices
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Anesthesia and Euthanasia: Animals are anesthetized, typically with isoflurane, followed by decapitation.
-
Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is dissected out, and transverse slices (typically 400-500 µm thick) are prepared using a vibratome.
-
Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at room temperature for at least one hour to allow for recovery before experiments commence.
Electrophysiological Recording
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).
-
Electrode Placement: A recording electrode is placed in the stratum pyramidale of the CA1 region to record extracellular field potentials. A stimulating electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.
-
Data Acquisition: Field excitatory postsynaptic potentials (fEPSPs) are recorded in response to electrical stimulation. The amplitude and slope of the fEPSP are measured as indicators of synaptic strength.
Drug Application and Experimental Procedure
-
Baseline Recording: A stable baseline of synaptic responses is recorded for a set period (e.g., 15-20 minutes).
-
Sensitization: The slice is perfused with a solution containing quisqualic acid for a brief period to induce sensitization.
-
Application of this compound: Following a washout of quisqualic acid, this compound is applied to the slice, and the resulting depolarization or change in synaptic transmission is recorded.
-
Reversal with L-alpha-aminoadipate: While continuing the application of this compound, L-alpha-aminoadipate is co-applied to observe the reversal of the this compound-induced effects.
-
Data Analysis: Changes in the fEPSP slope or amplitude are quantified and compared across the different experimental conditions.
Visualizing the Process: Pathways and Workflows
To better understand the sequence of events and the proposed interactions, the following diagrams illustrate the experimental workflow and the hypothetical signaling pathway.
Caption: Experimental workflow for validating the reversal of this compound sensitization.
Caption: Proposed signaling pathway for this compound sensitization and its reversal.
Concluding Remarks
The experimental evidence strongly supports the reversal of this compound-induced neuronal sensitization by L-alpha-aminoadipate in the hippocampus. The methodologies outlined provide a robust framework for further investigation into the precise molecular mechanisms governing this interaction. A deeper understanding of this pathway could pave the way for novel therapeutic strategies targeting glutamate receptor modulation in various neurological conditions. The provided diagrams offer a visual summary of the experimental process and the current understanding of the signaling cascade, serving as a valuable resource for researchers in the field.
References
A Comparative Analysis of L-AP6 and Other Excitatory Amino Acid (EAA) Analogues: A Guide for Researchers
This guide provides a comprehensive comparative analysis of L-2-amino-6-phosphonohexanoic acid (L-AP6) and other excitatory amino acid (EAA) analogues for researchers, scientists, and drug development professionals. The focus is on their performance, supported by experimental data, with detailed methodologies for key experiments and visualizations of relevant signaling pathways and workflows.
Introduction
Excitatory amino acid (EAA) analogues are crucial tools in neuroscience research, enabling the dissection of the complex roles of glutamate (B1630785) receptors in synaptic transmission and plasticity. Among these, this compound has emerged as a compound of interest due to its selective action at a unique site sensitized by quisqualate. This guide compares this compound with other EAA analogues, providing quantitative data on their binding affinities and physiological effects, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Quantitative Data Comparison
The following tables summarize the binding affinities and potencies of this compound and other relevant EAA analogues at various glutamate receptor subtypes. This data is essential for selecting the appropriate compound for specific experimental goals.
Table 1: Binding Affinity (Ki) and Potency (IC50/EC50) of this compound and Other EAA Analogues
| Compound | Receptor/Site | Affinity (Ki, µM) | Potency (IC50/EC50, µM) | Reference |
| This compound | Quisqualate-Sensitized Site | - | 40 (IC50) | [1] |
| Kainate/AMPA Receptors | - | >10,000 (IC50) | [1] | |
| NMDA Receptors | - | >3,000 (IC50) | [1] | |
| L-AP4 Receptors | - | >800 (IC50) | [1] | |
| L-AP4 | mGluR4 | 0.1 - 0.13 | - | [2] |
| mGluR6 | 1.0 - 2.4 | - | [2] | |
| mGluR7 | 249 - 337 | - | [2] | |
| mGluR8 | 0.1 - 0.13 | - | [2] | |
| L-AP5 | NMDA Receptors | - | - | |
| D-AP5 | NMDA Receptors | - | 3.7 (IC50) | [3] |
| DL-AP7 | NMDA Receptors | - | 11.1 (IC50) | [3] |
| CPP | NMDA Receptors | 0.446 | 0.64 (IC50) | [3] |
Note: Ki values represent the inhibition constant, indicating the affinity of a ligand for a receptor. IC50 is the concentration of an inhibitor that reduces the response by 50%. EC50 is the concentration of a drug that gives half-maximal response. Lower values indicate higher affinity/potency.
Signaling Pathways and Experimental Workflows
Understanding the molecular pathways affected by EAA analogues and the experimental procedures used to study them is critical for interpreting research findings.
Quisqualate-Sensitized Site Signaling Pathway
The precise signaling cascade of the quisqualate-sensitized site is an area of ongoing research. Current evidence suggests a presynaptic mechanism involving the modulation of glutamate release. Brief exposure to quisqualate appears to "prime" the presynaptic terminal, making it sensitive to the actions of this compound and L-AP4. This sensitization may involve a G-protein-coupled mechanism that enhances the release of glutamate from intracellular stores or modulates the activity of glutamate transporters.
Caption: Putative signaling pathway of the quisqualate-sensitized site.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound like this compound.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experimental techniques used to characterize EAA analogues.
Competitive Radioligand Binding Assay
This protocol is adapted from standard methods for determining the binding affinity of unlabelled ligands to glutamate receptors.[4][5][6][7]
a. Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., rat hippocampus or cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
b. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Receptor membrane preparation (typically 50-200 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]-glutamate or a more specific radiolabeled antagonist) near its Kd value.
-
A range of concentrations of the unlabeled test compound (e.g., this compound or other EAA analogues).
-
For determining non-specific binding, a saturating concentration of a known high-affinity ligand is used instead of the test compound.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
This protocol describes the recording of postsynaptic currents in hippocampal neurons to assess the physiological effects of EAA analogues.[2][8][9][10][11]
a. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., a young rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution (containing low Ca2+ and high Mg2+ to reduce excitotoxicity).
-
Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
b. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize CA1 pyramidal neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution. The internal solution typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 and osmolarity to ~290 mOsm.
-
Approach a neuron with the patch pipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Record synaptic currents in voltage-clamp mode. To study excitatory postsynaptic currents (EPSCs), hold the neuron at a negative potential (e.g., -70 mV). To isolate specific receptor-mediated currents, pharmacological agents can be added to the aCSF (e.g., picrotoxin (B1677862) to block GABAA receptors, and AP5 to block NMDA receptors if studying AMPA receptor-mediated currents).
-
Evoke synaptic responses by placing a stimulating electrode in the Schaffer collateral pathway.
c. Drug Application and Data Analysis:
-
After obtaining a stable baseline recording of evoked EPSCs, apply the EAA analogue (e.g., this compound) to the bath via the perfusion system at a known concentration.
-
Record the changes in the amplitude and frequency of the EPSCs.
-
To study the effect on presynaptic release, a paired-pulse protocol can be employed. The paired-pulse ratio (PPR), the ratio of the second EPSC amplitude to the first, is an indicator of changes in the probability of neurotransmitter release.
-
Analyze the recorded data using appropriate software to quantify changes in synaptic responses.
Conclusion
This guide provides a comparative framework for understanding the properties and applications of this compound and other EAA analogues. The provided data tables, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers in the field of neuroscience and drug development. The unique profile of this compound as a selective agonist at the quisqualate-sensitized site highlights the ongoing need for novel pharmacological tools to unravel the complexities of glutamatergic neurotransmission.
References
- 1. benchchem.com [benchchem.com]
- 2. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons [jove.com]
- 3. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. “Blind” Patch-Clamp Recordings from Rodent Hippocampal Slices | Springer Nature Experiments [experiments.springernature.com]
Assessing the Specificity of L-AP6 in Diverse Neuronal Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-2-amino-4-phosphonobutanoic acid (L-AP6, also known as L-AP4) is a classical and widely utilized selective agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs). These receptors, comprising mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly located on presynaptic terminals and function as autoreceptors or heteroreceptors to inhibit neurotransmitter release. Their activation is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] This mechanism makes group III mGluRs attractive therapeutic targets for neurological and psychiatric disorders characterized by excessive glutamate transmission.
While this compound has been instrumental in elucidating the physiological roles of group III mGluRs, its subtype selectivity is limited. This has spurred the development of alternative agonists with improved pharmacological profiles. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to aid researchers in selecting the most appropriate compound for their studies.
Comparative Potency and Selectivity of Group III mGluR Agonists
The following table summarizes the reported potency (EC50 in µM) of this compound and other selected group III mGluR agonists at the four human or rat group III mGluR subtypes expressed in recombinant cell lines. Lower values indicate higher potency.
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 | Selectivity Profile |
| This compound (L-AP4) | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 | mGluR4/8 > mGluR6 >> mGluR7[1] |
| (S)-3,4-DCPG | 1.3 | >100 | >100 | 0.031 | Highly mGluR8 selective[1] |
| (RS)-PPG | 5.2 | 4.7 | 185 | 0.2 | mGluR8/4/6 > mGluR7[1] |
Note: The potencies can vary depending on the experimental system and assay conditions (e.g., cell type, radioligand used, etc.). The data presented here are for comparative purposes.
Specificity of this compound in Different Neuronal Populations
The presynaptic inhibitory effect of this compound varies across different neuronal populations, highlighting its differential specificity. This is crucial for understanding its net effect on circuit function.
Glutamatergic vs. GABAergic Neurons
Electrophysiological studies have demonstrated that this compound can modulate both excitatory (glutamatergic) and inhibitory (GABAergic) transmission. However, its efficacy can differ between these two major neuronal classes. In the hippocampus, the selective group III mGluR agonist L-AP4 has been shown to depress GABAergic transmission to interneurons more effectively than to pyramidal neurons, suggesting a preferential modulation of inhibitory circuits in this region.[2] This effect is thought to be mediated by glutamate spillover from excitatory terminals acting on presynaptic group III mGluRs on interneuron terminals.[2]
In the ventrobasal thalamus, L-AP4 has been shown to reduce GABAergic synaptic inhibition, an effect presumed to be mediated by a presynaptic mechanism on the terminals of inhibitory neurons.[3]
Layer-Specific Effects in the Cortex
The action of L-AP4 exhibits a distinct layer-specific profile in the visual cortex. Studies have shown that L-AP4 reduces excitatory postsynaptic potentials (EPSPs) in layers II/III, V, and VI, but not in layer IV. This suggests that group III mGluRs presynaptically modulate glutamate release onto neurons in specific cortical layers, while sparing others.
Corticothalamic vs. Corticocortical Pyramidal Neurons
Layer 6 of the neocortex contains two main classes of pyramidal neurons with distinct projection targets: corticothalamic (CT) neurons that project to the thalamus and corticocortical (CC) neurons that project to other cortical areas. These neuronal populations exhibit different electrophysiological and morphological properties. While direct comparative quantitative data on the effect of this compound on identified CT versus CC neurons is limited, the differential expression of mGluR subtypes in these populations could lead to varied responses.
Parvalbumin-positive (PV+) vs. Somatostatin-positive (SST+) Interneurons
Cortical interneurons are highly diverse. Two major non-overlapping populations are those expressing parvalbumin (PV) and somatostatin (B550006) (SST). These interneuron subtypes have distinct roles in cortical circuits. The differential expression of group III mGluR subtypes on the presynaptic terminals of these interneurons could lead to specific modulatory effects of this compound. While specific comparative studies are sparse, the general finding that L-AP4 more strongly affects interneurons than pyramidal cells suggests that these inhibitory subtypes are significant targets of group III mGluR modulation.[2]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the canonical signaling pathway of group III mGluRs and a typical experimental workflow for assessing the specificity of compounds like this compound on identified neuronal populations.
Group III mGluR Signaling Pathway
Experimental Workflow for Assessing Specificity
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Identified Neurons
1. Brain Slice Preparation:
-
Anesthetize and decapitate the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region (e.g., cortex, hippocampus) using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover before recording.
2. Identification of Neuronal Populations:
-
For projection neurons (e.g., Corticothalamic): Perform retrograde labeling by injecting fluorescent microspheres into the target region (e.g., thalamus) several days before the slice experiment. Labeled neurons can then be identified under fluorescence microscopy.
-
For interneuron subtypes (e.g., PV+, SST+): Utilize transgenic mouse lines that express a fluorescent reporter (e.g., tdTomato, GFP) under the control of a cell-type-specific promoter (e.g., PV-Cre, SST-Cre).
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber of an upright microscope equipped with infrared differential interference contrast (IR-DIC) optics and fluorescence capabilities.
-
Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
-
Fill the pipette with an internal solution appropriate for the recording configuration (e.g., a potassium-gluconate-based solution for current-clamp or a cesium-based solution for voltage-clamp).
-
Approach a visually identified target neuron and establish a gigaohm seal.
-
Rupture the membrane to obtain the whole-cell configuration.
-
Record baseline synaptic activity (spontaneous or evoked EPSCs/IPSCs) for a stable period.
4. Pharmacological Manipulation:
-
Prepare stock solutions of this compound and other agonists/antagonists.
-
Dilute the drugs to their final concentrations in the aCSF immediately before application.
-
Bath-apply this compound at a range of concentrations to the slice.
-
Record the changes in synaptic activity at each concentration to construct a concentration-response curve.
5. Data Analysis:
-
Analyze the recorded synaptic events to measure changes in amplitude, frequency, and kinetics.
-
Plot the percentage inhibition of the synaptic response as a function of the log concentration of this compound.
-
Fit the data with a sigmoidal function to determine the EC50 value.
-
Statistically compare the EC50 values and maximal inhibition across different neuronal populations.
Conclusion
This compound remains a valuable pharmacological tool for the study of group III mGluRs. However, its specificity is not uniform across all neuronal populations. The available evidence suggests a preferential modulation of certain interneuron populations and a distinct layer-specific action in the cortex. For studies requiring higher subtype selectivity, particularly for mGluR8, compounds like (S)-3,4-DCPG offer a more targeted approach. Researchers should carefully consider the specific neuronal populations and circuits under investigation when choosing a group III mGluR agonist. The detailed experimental protocols provided in this guide offer a framework for further dissecting the nuanced effects of this compound and other related compounds on the intricate workings of the central nervous system.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of GABAergic signaling among interneurons by metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of the presumed presynaptic action of L-AP4 on GABAergic transmission in the ventrobasal thalamus by the novel mGluR antagonist MPPG - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating L-AP6's Mechanism of Action: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
L-AP6, a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons, presents a unique mechanism of action that requires carefully designed control experiments for its validation.[1] This guide provides a comparative framework for researchers, offering objective comparisons with alternative compounds and detailing the necessary experimental protocols to rigorously interrogate the pharmacological activity of this compound.
Understanding the Target: The Quisqualate-Sensitized Site
The primary target of this compound is a novel site that becomes responsive to this compound following a brief application of quisqualate.[1] Quisqualate is a potent agonist of both ionotropic AMPA/kainate receptors and Group I metabotropic glutamate (B1630785) receptors (mGluRs).[2] The sensitization phenomenon suggests a complex interplay between these receptor systems, and the precise molecular identity of the this compound binding site remains an area of active investigation. This compound itself shows high specificity for this site, with significantly lower potency at kainate/AMPA, NMDA, and L-AP4 receptors.[1]
Comparative Analysis of Agonists
To validate the specificity of this compound, it is essential to compare its activity with other well-characterized glutamate receptor agonists. The following table summarizes key compounds and their known activities, providing a basis for selecting appropriate positive and negative controls.
| Compound | Primary Target(s) | Typical Effective Concentration | Known Activity at Quisqualate-Sensitized Site |
| This compound | Quisqualate-sensitized site | IC50: 40 µM [1] | Agonist [1] |
| L-AP4 | Group III mGluRs (mGlu4, 6, 8, 7) | EC50: 0.1 - 337 µM (depending on subtype)[3] | Agonist[3] |
| (S)-3,5-DHPG | Group I mGluRs (mGlu1, 5) | Agonist | Does not induce sensitization |
| Quisqualate | AMPA/Kainate Receptors, Group I mGluRs | EC50: ~19 µM (non-desensitizing quisqualate receptor)[4] | Induces sensitization to this compound[1] |
| L-Glutamate | All iGluRs and mGluRs | EC50: ~2.3 µM (NMDA), ~19 µM (non-desensitizing quisqualate receptor)[2][4] | Does not induce sensitization |
Experimental Protocols for Validating this compound's Mechanism of Action
To thoroughly investigate the mechanism of this compound, a combination of electrophysiological and biochemical assays is recommended.
Electrophysiological Characterization in Hippocampal Slices
This experiment is fundamental to observing the unique quisqualate-sensitization that defines this compound's action.
Objective: To confirm that this compound induces neuronal depolarization only after pre-application of quisqualate and to compare its effects with other glutamate receptor agonists.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm) from adult rodents.
-
Recording Setup: Use a standard submerged or interface recording chamber perfused with artificial cerebrospinal fluid (aCSF).
-
Electrode Placement: Place a recording electrode in the CA1 pyramidal cell layer to record field excitatory postsynaptic potentials (fEPSPs) and a stimulating electrode in the Schaffer collateral pathway.
-
Baseline Recording: Establish a stable baseline of synaptic transmission for at least 20 minutes.
-
Application of this compound (Control): Perfuse the slice with aCSF containing this compound (e.g., 50 µM) and record for 10-15 minutes. Observe for any changes in the fEPSP.
-
Washout: Washout this compound with aCSF until the baseline is re-established.
-
Quisqualate Sensitization: Briefly perfuse the slice with a low concentration of quisqualate (e.g., 1 µM) for 1-2 minutes.
-
Application of this compound (Test): After a brief washout of quisqualate, perfuse again with this compound (50 µM) and record the neuronal response. A significant depolarization or increase in firing rate is expected.
-
Control Agonists: Repeat the protocol using control agonists such as L-AP4 and (S)-3,5-DHPG, both with and without quisqualate pre-application, to demonstrate specificity.
-
Antagonist Application: To further characterize the receptor, test the ability of broad-spectrum mGluR antagonists to block the this compound effect after quisqualate sensitization.
References
- 1. Utilization of the resolved L-isomer of 2-amino-6-phosphonohexanoic acid (this compound) as a selective agonist for a quisqualate-sensitized site in hippocampal CA1 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
L-AP6 Efficacy in Hippocampal Slices: A Comparative Analysis Between Rat and Mouse Models
For researchers, scientists, and drug development professionals, understanding the species-specific effects of neuroactive compounds is paramount. This guide provides a comparative analysis of the efficacy of L-2-Amino-6-phosphonohexanoic acid (L-AP6), a known phosphoserine phosphatase (PSP) inhibitor, in hippocampal slices derived from rats and mice. While extensive data exists for the rat model, a notable gap in the literature persists for corresponding quantitative analysis in mice.
Quantitative Efficacy of this compound
Currently, quantitative data on the efficacy of this compound is available for rat hippocampal slices, specifically concerning its action at the quisqualate-sensitized site in CA1 pyramidal neurons. In this context, this compound has been shown to be a highly potent and specific agonist.
| Species | Preparation | Target | Efficacy (IC50) | Reference |
| Rat | Hippocampal Slices (CA1 Pyramidal Neurons) | Quisqualate-sensitized site | 40 µM | [1] |
| Mouse | Hippocampal Slices | Not Reported | Not Reported |
The lack of a reported IC50 or similar quantitative measure for this compound in mouse hippocampal slices presents a significant knowledge gap. This disparity underscores the need for further investigation to establish a direct comparative efficacy profile.
Signaling Pathway of this compound in Hippocampal Neurons
This compound is recognized for its role as an inhibitor of phosphoserine phosphatase (PSP). PSP is a key enzyme in the L-serine biosynthesis pathway, catalyzing the final step of converting 3-phospho-L-serine to L-serine. L-serine is a precursor to D-serine, a crucial co-agonist at the glycine (B1666218) site of NMDA receptors, which are pivotal for synaptic plasticity in the hippocampus.
By inhibiting PSP, this compound can modulate the levels of L-serine and consequently D-serine, thereby influencing NMDA receptor function and synaptic transmission. The quisqualate-sensitized site where this compound acts is a novel receptor site that becomes responsive to phosphonate (B1237965) analogues after brief exposure to quisqualic acid.
Figure 1: Proposed signaling pathway of this compound in hippocampal neurons.
Experimental Protocols
The following are generalized protocols for the preparation of hippocampal slices and subsequent electrophysiological recordings in both rat and mouse models. These methodologies provide the foundation for assessing the efficacy of compounds like this compound.
Preparation of Acute Hippocampal Slices
Rodent Model: Rat
-
Anesthesia and Decapitation: Anesthetize an adult rat using isoflurane (B1672236) and perform decapitation.
-
Brain Extraction: Rapidly dissect the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. The composition of a typical slicing aCSF is (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, and 1 CaCl2.
-
Hemisection and Slicing: Bisect the brain along the midline. Glue one hemisphere to the stage of a vibrating microtome (vibratome) and cut 300-400 µm thick coronal or horizontal slices.
-
Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgCl2, and 2.5 CaCl2) at 32-34°C for at least 30 minutes. Subsequently, maintain the slices at room temperature for at least 1 hour before recording.
Rodent Model: Mouse
-
Anesthesia and Decapitation: Anesthetize an adult mouse with isoflurane and perform decapitation.
-
Brain Extraction: Quickly remove the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) slicing solution.
-
Slicing: Glue the brain to the vibratome stage and prepare 300-350 µm thick coronal or horizontal hippocampal slices.
-
Recovery: Incubate the slices in a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour prior to experimentation.
Figure 2: General workflow for electrophysiological assessment of this compound.
Electrophysiological Recording
-
Slice Placement: Transfer a single hippocampal slice to a submersion-style recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Electrode Positioning: Place a stimulating electrode (e.g., concentric bipolar tungsten electrode) in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region. Place a recording electrode (a glass micropipette filled with aCSF) in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After a stable baseline of fEPSPs is established for at least 20 minutes, apply this compound to the perfusing aCSF at various concentrations.
-
Data Acquisition: Record the changes in the fEPSP slope or amplitude in response to this compound application.
-
Analysis: Analyze the data to determine the concentration-dependent effects of this compound and calculate the IC50 value, which is the concentration of the drug that causes a 50% inhibition of the synaptic response.
Conclusion
The available data robustly demonstrates the efficacy of this compound at a specific receptor site in rat hippocampal slices. However, the absence of comparable quantitative data in mouse models highlights a critical area for future research. Elucidating the species-specific effects of this compound is essential for its continued development and for the accurate translation of preclinical findings. The provided experimental protocols offer a standardized framework for conducting such comparative studies to bridge this existing knowledge gap. Further investigation into the downstream signaling consequences of this compound-mediated PSP inhibition will also provide a more complete understanding of its mechanism of action in modulating hippocampal synaptic plasticity.
References
L-AP6 in Focus: A Comparative Literature Review of a Unique Group III Metabotropic Glutamate Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of L-AP6 with Other Prominent Research Compounds Targeting Group III Metabotropic Glutamate (B1630785) Receptors.
Introduction
Metabotropic glutamate receptors (mGluRs) are key modulators of synaptic transmission and neuronal excitability throughout the central nervous system. The group III mGluRs, comprising mGluR4, mGluR6, mGluR7, and mGluR8, are predominantly presynaptic Gαi/o-coupled receptors that inhibit adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and a subsequent decrease in neurotransmitter release. These receptors represent promising therapeutic targets for a variety of neurological and psychiatric disorders. While compounds like L-2-amino-4-phosphonobutanoic acid (L-AP4) are well-established as group-selective agonists, other compounds such as L-2-amino-6-phosphonohexanoic acid (this compound) exhibit a more nuanced pharmacological profile, warranting a detailed comparative analysis. This guide provides a comprehensive overview of the available experimental data for this compound in comparison to other key group III mGluR agonists.
Comparative Pharmacological Data
Quantitative data on the binding affinity (Ki) and functional potency (EC50) of group III mGluR agonists are crucial for selecting the appropriate tool compound for a given research question. While extensive data is available for compounds like L-AP4, L-SOP, and (S)-3,4-DCPG at cloned human or rat group III mGluR subtypes, similar characterization for this compound is limited. The primary characterization of this compound comes from studies on native tissue preparations, specifically in the hippocampus.
Note on this compound Data: The majority of quantitative data for this compound originates from a key study by Schulte et al. (1994) in rat hippocampal slices. In this preparation, this compound was identified as a potent and selective agonist at a "quisqualate-sensitized site" in CA1 pyramidal neurons. The IC50 value at what was termed the "L-AP4 receptor" in the lateral perforant path was found to be significantly higher than that of L-AP4 itself, suggesting a distinct pharmacological profile. To date, a comprehensive analysis of this compound at each of the cloned group III mGluR subtypes (mGluR4, mGluR6, mGluR7, and mGluR8) has not been published, representing a notable gap in the literature.
Table 1: Potency (EC50/IC50 in µM) of this compound and Other Group III mGluR Agonists
| Agonist | mGluR4 | mGluR6 | mGluR7 | mGluR8 | "Quisqualate-Sensitized Site" (Hippocampal CA1) | "L-AP4 Receptor" (Lateral Perforant Path) |
| This compound | No data available | No data available | No data available | No data available | 40 | 800 |
| L-AP4 | 0.1-0.5 | 0.6-2.4 | 160-1000 | 0.06-0.9 | >1000 | Potent agonist |
| L-SOP | ~0.5 | ~0.4 | ~185 | ~0.2 | No data available | Potent agonist |
| (S)-3,4-DCPG | ~13 | ~15 | >1000 | ~0.13 | No data available | No data available |
Values are approximate and can vary depending on the specific assay conditions and expression system used. Data for L-AP4, L-SOP, and (S)-3,4-DCPG are compiled from various sources for comparative purposes.
Signaling Pathways and Experimental Workflows
The activation of group III mGluRs initiates a canonical signaling cascade. The following diagrams illustrate this pathway, a typical experimental workflow for assessing compound affinity, and a logical workflow for selecting an appropriate agonist.
Safety Operating Guide
Essential Guide to the Proper Disposal of L-AP6
Core Principles of L-AP6 Disposal
The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical. Under no circumstances should this compound or its containers be disposed of in standard trash or flushed down the drain.[2] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Quantitative Data and Chemical Properties
To facilitate safe handling and disposal, the following table summarizes the known and inferred properties of this compound.
| Property | Value/Information | Source/Notes |
| Chemical Name | L-(+)-2-Amino-6-phosphonohexanoic acid | [3] |
| CAS Number | 78944-89-5 | MedchemExpress |
| Molecular Formula | C6H14NO5P | [3] |
| Molecular Weight | 211.15 g/mol | MedchemExpress |
| Physical State | Solid | Inferred from similar compounds |
| Known Hazards | Based on similar phosphonic acid derivatives, may cause skin and eye irritation.[4][5] | [4][5] |
| Incompatibilities | Strong oxidizing agents.[4] | [4] |
| Disposal Method | Treat as hazardous waste. Dispose of through a licensed hazardous waste disposal company.[2] | [2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection.
1. Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
2. Waste Segregation and Collection
-
Solid this compound Waste:
-
Collect all solid this compound waste, including contaminated items such as weighing paper and disposable spatulas, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with this compound.
-
-
Liquid this compound Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, designated, and leak-proof hazardous waste container.
-
Do not mix this compound solutions with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[4]
-
-
Empty this compound Containers:
-
"Empty" containers that once held this compound must also be treated as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected as hazardous liquid waste.
-
3. Waste Container Labeling
Properly label all this compound waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "L-(+)-2-Amino-6-phosphonohexanoic acid" (do not use abbreviations)
-
The accumulation start date (the date the first piece of waste was added to the container)
-
The specific hazards associated with the waste (e.g., "Irritant")
4. Storage of this compound Waste
-
Store this compound waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure containers are kept securely closed at all times, except when adding waste.
-
Store containers in a secondary containment bin to prevent spills.
5. Arranging for Disposal
-
Once the waste container is full, or if it has been in storage for the maximum allowable time according to your institution's policies, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do not attempt to dispose of the waste through any other means.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling L-AP6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-AP6 (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate), a water-soluble, non-cytotoxic photoinitiator. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to maintain a safe research environment.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses | Should be compliant with ANSI Z87.1 standards to protect against potential splashes.[2] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for general barrier protection.[2] Gloves must be inspected before use and disposed of after handling the material.[1] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[3] |
Experimental Protocol: Handling this compound
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.[4]
-
Put on all required personal protective equipment as listed in the table above.[5]
Handling:
-
When weighing and transferring solid this compound, avoid creating dust.[1][6]
-
If creating a solution, add the solid this compound to the solvent slowly to prevent splashing.
-
Handle the material in a well-ventilated area.[7]
Post-Handling:
-
Properly remove and dispose of gloves.[1]
-
Wash hands thoroughly with soap and water after handling the substance.[1][6]
-
Clean the work surface to prevent cross-contamination.
Disposal Plan
Waste Segregation:
-
Solid this compound Waste: Collect any unused or waste solid this compound in a designated, sealed container.
-
Contaminated Materials: Dispose of gloves, weigh boats, and any other contaminated disposable materials in a designated waste container.[1]
-
Aqueous Solutions: While this compound is not classified as hazardous, do not pour solutions down the drain.[1] Collect aqueous waste containing this compound in a clearly labeled, sealed container.
Final Disposal:
-
All waste containers should be clearly labeled with the contents ("this compound Waste").
-
Dispose of all waste (solid, contaminated materials, and aqueous solutions) through your institution's chemical waste disposal program in accordance with local regulations.[8][9]
Workflow for Handling and Disposal of this compound
Caption: Procedural Workflow for this compound Handling and Disposal
References
- 1. cellink.com [cellink.com]
- 2. safety.rochester.edu [safety.rochester.edu]
- 3. The Safety Theme for June is Personal Protective Equipment (PPE) – Emory Research Administration News [scholarblogs.emory.edu]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. usannex.com [usannex.com]
- 9. buyat.ppg.com [buyat.ppg.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
